molecular formula C35H40N4O4 B1679035 N-methyl mesoporphyrin IX CAS No. 142234-85-3

N-methyl mesoporphyrin IX

Cat. No.: B1679035
CAS No.: 142234-85-3
M. Wt: 580.7 g/mol
InChI Key: XODZICXILWCPBD-UHFFFAOYSA-N
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Description

N-methyl Mesoporphyrin IX is a transition state analog of porphyrin and an inhibitor of ferrochelatase. It inhibits ferrochelatase in mouse liver mitochondria in vitro and in vivo, leading to an accumulation of porphyrin in isolated liver mitochondria following administration of an intravenous dose of 80 nmol. This compound has been used as a turn-on biosensor for target DNA sequences when used in complex with a G-quadruplex-forming sequence fused to a DNA sequence complementary to the target sequence. It has also been used to detect amyloid-β (1-40) (Aβ40) fibrils in vitro and in live PC12 cells overexpressing Aβ.3 N-methyl Mesoporphyrin displays excitation/emission maxima of 399/610 nm, respectively.>This compound is a transition state analog of porphyrin and an inhibitor of ferrochelatase. This compound has been used as a turn-on biosensor for target DNA sequences when used in complex with a G-quadruplex-forming sequence fused to a DNA sequence complementary to the target sequence. It has also been used to detect amyloid-β (1-40) (Aβ40) fibrils in vitro and in live PC12 cells overexpressing Aβ.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-19(4)24(10-12-34(40)41)29(36-27)15-30-25(11-13-35(42)43)20(5)28(38-30)16-33-23(9-2)21(6)32(39(33)7)17-31(22)37-26/h14-17,37H,8-13H2,1-7H3,(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODZICXILWCPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C)CC)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349630
Record name N-methyl mesoporphyrin IX
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142234-85-3
Record name N-methyl mesoporphyrin IX
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21H,23H-porphine-2,18-dipropanoic acid, 8,13-diethyl-3,7,12,17,23-pentamethyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the chemical structure of N-methyl mesoporphyrin IX?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of N-methyl mesoporphyrin IX (NMM), a versatile porphyrin derivative with significant applications in molecular biology and diagnostics. We will delve into its chemical structure, key quantitative data, and detailed experimental protocols for its primary uses.

Core Chemical Structure and Properties

This compound is a synthetic, water-soluble, and non-symmetric porphyrin. Its structure is characterized by a central porphine (B87208) core with four pyrrole (B145914) rings, where one of the pyrrole nitrogens is methylated. This N-methylation induces a significant non-planar distortion in the macrocycle, a key feature influencing its biological activity and spectroscopic properties.[1] NMM exists as a mixture of four regioisomers, depending on which of the four core nitrogen atoms is methylated.[1][2]

IUPAC Name: 8,13-diethyl-3,7,12,17,23-pentamethyl-21H,23H-porphine-2,18-dipropanoic acid.[3]

SMILES String: CC1=C2/C=C(\C(C)=C(CC)/N2C)/C=C3/C(C)=C(CCC(=O)O)/C(=N/3)/C=C4/C(C)=C(CCC(=O)O)/C(=N/4)/C=C(C(C)=C1CC)/N (This is a representative SMILES for one of the isomers).

The chemical structure of this compound is depicted below:

Figure 1: Chemical Structure of one of the regioisomers of this compound.

Quantitative Data Summary

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₃₅H₄₀N₄O₄[3]
Molecular Weight 580.73 g/mol [3]
CAS Number 142234-85-3[3]
Appearance Solid powder[3]
Solubility Soluble in water (mM range), DMF, and DMSO[1]
Excitation Maximum (λex) ~399 nm[4]
Emission Maximum (λem) ~610-614 nm[1]
Fluorescence Lifetime (in presence of parallel GQs) 6–8 ns[1][5]
Fluorescence Quantum Yield (in G4/NMM complex) 0.64[6]
Binding Affinity (Ka) for cMyc parallel GQ ~1 x 10⁷ M⁻¹[1]
Binding Affinity (Ka) for human telomeric DNA (Tel22) ~1.0 × 10⁵ M⁻¹[7]
Inhibition Constant (Kiapp) for wild-type ferrochelatase 3 nM (for N-methylprotoporphyrin)[3][8]

Key Biological Interactions and Signaling Pathways

This compound is primarily known for two key biological interactions: the inhibition of the enzyme ferrochelatase and its highly selective binding to G-quadruplex DNA structures.

Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway, responsible for inserting ferrous iron (Fe²⁺) into protoporphyrin IX to form heme. NMM acts as a potent competitive inhibitor of this enzyme.[1] The non-planar structure of NMM mimics the transition state of the porphyrin substrate during catalysis, leading to tight binding in the active site and subsequent inhibition of heme synthesis.[1]

Ferrochelatase_Inhibition cluster_reaction Heme Synthesis ProtoporphyrinIX Protoporphyrin IX Ferrochelatase Ferrochelatase ProtoporphyrinIX->Ferrochelatase Fe2 Fe²⁺ Fe2->Ferrochelatase Heme Heme Ferrochelatase->Heme Catalysis NMM This compound NMM->Inhibition Inhibition->Ferrochelatase Inhibition

Caption: Inhibition of Heme Synthesis by this compound.

This compound exhibits remarkable selectivity for G-quadruplex (GQ) DNA structures over other nucleic acid forms like single-stranded or double-stranded DNA.[4][8] G-quadruplexes are four-stranded structures formed in guanine-rich sequences of DNA. Upon binding to parallel G-quadruplexes, NMM's fluorescence, which is weak in aqueous solution, is significantly enhanced.[1] This "light-up" property makes it an excellent probe for detecting and studying these structures. The binding is primarily driven by π-π stacking between the porphyrin macrocycle and the terminal G-tetrad of the G-quadruplex.[7]

G_Quadruplex_Binding NMM_free NMM (Free in solution) Low Fluorescence NMM_bound NMM-GQ Complex High Fluorescence NMM_free->NMM_bound Binding Emission_low Weak Emission (~610 nm) NMM_free->Emission_low G_Quadruplex G-Quadruplex DNA G_Quadruplex->NMM_bound Emission_high Strong Emission (~610 nm) NMM_bound->Emission_high Excitation Excitation (399 nm) Excitation->NMM_free Excitation->NMM_bound

Caption: "Light-Up" Fluorescence Mechanism of NMM upon G-Quadruplex Binding.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

This compound can be synthesized through the methylation of mesoporphyrin IX.[1] A general procedure involves dissolving mesoporphyrin IX in a suitable solvent and treating it with a methylating agent. The resulting product is a mixture of four regioisomers which can be challenging to separate.[1][2] For most applications, the mixture of isomers is used.

This protocol describes the use of NMM as a fluorescent probe to detect the presence of G-quadruplex DNA.

Materials:

  • This compound (NMM) stock solution (e.g., 1 mM in DMSO or water).

  • DNA sample suspected of forming G-quadruplexes.

  • Control DNA (e.g., single-stranded or double-stranded DNA).

  • Assay buffer (e.g., a potassium-containing buffer to stabilize G-quadruplexes).

  • Fluorometer.

Procedure:

  • Prepare the DNA samples in the assay buffer at the desired concentration. It is recommended to anneal the DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature to facilitate G-quadruplex formation.

  • In a fluorescence cuvette or a microplate, add the DNA sample.

  • Add NMM to a final concentration of typically 1 µM.

  • Incubate the mixture at room temperature for a specified time to allow for binding.

  • Measure the fluorescence emission spectrum from 550 to 700 nm with an excitation wavelength of 399 nm.[4]

  • A significant increase in fluorescence intensity at approximately 610 nm, compared to the control DNA, indicates the presence of G-quadruplex structures.

NMM can also be employed as a fluorescent probe to monitor the aggregation of amyloid-β (Aβ) peptides, which is a hallmark of Alzheimer's disease.[9]

Materials:

  • This compound (NMM) stock solution.

  • Monomeric Amyloid-β (e.g., Aβ40 or Aβ42) peptide solution.

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Fluorometer.

Procedure for ex situ monitoring:

  • Incubate the Aβ peptide solution (e.g., 50 µM) at 37°C for a desired period (e.g., up to 7 days) to allow for fibrillation.[4]

  • At various time points, take aliquots of the incubated Aβ solution.

  • Add NMM to the aliquots to a final concentration of 1 µM.[4]

  • Measure the fluorescence spectrum (excitation at 399 nm, emission from 550-700 nm).[4]

  • An increase in fluorescence intensity over time indicates the progression of Aβ fibrillation.

Procedure for in situ inhibition and monitoring:

  • Co-incubate Aβ peptide (e.g., 50 µM) with NMM (e.g., 10 µM) at 37°C.[4]

  • Before fluorescence measurement, add additional NMM to maintain a constant concentration for detection (e.g., 1 µM).[4]

  • Measure the fluorescence as described above to monitor the effect of NMM on the fibrillation process.

References

A Technical Guide to the Synthesis and Purification of N-methyl Mesoporphyrin IX for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-methyl mesoporphyrin IX (NMM), a critical tool for researchers in various fields, including cancer biology and drug discovery. NMM's significance stems from its role as a potent inhibitor of ferrochelatase, a key enzyme in the heme biosynthesis pathway, and its utility as a selective fluorescent probe for G-quadruplex DNA structures.[1][2][3] This document outlines detailed methodologies for the preparation of high-purity NMM suitable for laboratory use.

Overview and Physicochemical Properties

This compound is a synthetic, water-soluble, and non-symmetric porphyrin.[1][2][3] It is structurally an analogue of protoporphyrin IX, with a methyl group on one of the four core nitrogen atoms.[1] This methylation results in a non-planar conformation of the porphyrin macrocycle.[1] NMM is typically synthesized through the methylation of mesoporphyrin IX (MPIX).[1] The synthesis results in a mixture of four distinct regioisomers, which are challenging to separate.[1] For most laboratory applications, NMM is used as this isomeric mixture.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₅H₄₀N₄O₄[4][5]
Molecular Weight 580.72 g/mol [4][5]
CAS Number 142234-85-3[4][5]
Appearance Dark-colored solid[6]
Solubility Water-soluble[1][2][3]
Storage Conditions Store at -20°C, protected from light[4]

Synthesis of this compound

The synthesis of NMM is achieved through the N-methylation of mesoporphyrin IX. While various general methods for porphyrin synthesis exist, a common approach for N-methylation involves the use of a suitable methylating agent.

Experimental Protocol: Methylation of Mesoporphyrin IX

This protocol is a generalized procedure based on common organic synthesis techniques for N-alkylation of porphyrins. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Materials:

  • Mesoporphyrin IX (MPIX)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM))

  • Inert gas (e.g., argon or nitrogen)

  • Base (e.g., potassium carbonate, sodium hydride) - optional, depending on the chosen methylating agent and reaction conditions.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve mesoporphyrin IX in the chosen anhydrous solvent.

  • Addition of Reagents: Add the methylating agent to the solution. The molar ratio of the methylating agent to MPIX should be carefully controlled to favor mono-methylation. An excess of the methylating agent may lead to the formation of di-methylated products. If a base is required, it should be added cautiously to the reaction mixture.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy. The appearance of a new spot on the TLC plate or a shift in the Soret band in the UV-Vis spectrum indicates the formation of NMM.

  • Quenching: Once the reaction is complete, quench any remaining methylating agent by adding a suitable reagent (e.g., a small amount of water or a dilute aqueous solution of sodium thiosulfate (B1220275) for methyl iodide).

  • Work-up: Extract the product into an organic solvent. Wash the organic layer with water and brine to remove any water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting material, byproducts, and any residual reagents. Chromatography is the most effective method for this purpose.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • Eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or other suitable solvent mixtures)

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude NMM in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to separate the components. The different colored bands corresponding to the starting material, the product (NMM), and any byproducts will move down the column at different rates.

  • Fraction Collection: Collect the fractions containing the desired product. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

For higher purity, a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.

Characterization of this compound

The identity and purity of the synthesized NMM should be confirmed using various analytical techniques.

Table 2: Analytical Characterization Data for this compound

TechniqueExpected ResultsReference
UV-Vis Spectroscopy Soret band around 379 nm and weaker Q-bands in the 500-650 nm region.[1]
¹H NMR Spectroscopy Characteristic shifts for the porphyrin macrocycle protons and a distinct upfield signal for the N-methyl protons.[7]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of NMM (m/z ≈ 580.72).[7]
RP-HPLC A major peak indicating high purity (e.g., >99%).[7]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the synthesis and purification workflow for NMM and its inhibitory effect on the heme biosynthesis pathway.

Synthesis_and_Purification_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization MPIX Mesoporphyrin IX (MPIX) Methylation Methylation (e.g., Methyl Iodide in DMF) MPIX->Methylation 1. Reactant Crude_NMM Crude N-methyl Mesoporphyrin IX Methylation->Crude_NMM 2. Product Column_Chromatography Column Chromatography (Silica Gel) Crude_NMM->Column_Chromatography 3. Purification Pure_NMM Purified N-methyl Mesoporphyrin IX Column_Chromatography->Pure_NMM 4. Final Product Analysis Analysis (UV-Vis, NMR, MS, HPLC) Pure_NMM->Analysis 5. Quality Control

Caption: A streamlined workflow for the synthesis and purification of NMM.

Heme_Biosynthesis_Inhibition Inhibition of Heme Biosynthesis by this compound Protoporphyrin_IX Protoporphyrin IX Ferrochelatase Ferrochelatase Protoporphyrin_IX->Ferrochelatase + Fe²⁺ Heme Heme Ferrochelatase->Heme NMM This compound NMM->Ferrochelatase Inhibition

Caption: NMM inhibits the ferrochelatase-catalyzed insertion of iron into protoporphyrin IX.

References

The Discovery of N-methyl Mesoporphyrin IX as a G-Quadruplex Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methyl mesoporphyrin IX (NMM), a non-symmetric, water-soluble porphyrin, has emerged as a pivotal tool in the study of G-quadruplex (GQ) DNA.[1][2][3][4][5] Initially identified as a potent inhibitor of ferrochelatase, the terminal enzyme in the heme biosynthetic pathway, its journey into the realm of nucleic acid recognition began with the characterization of NMM-selective DNA aptamers, which revealed a significant potential to form G-quadruplex structures.[6] This serendipitous discovery unveiled NMM's remarkable and unparalleled selectivity for G-quadruplex DNA over duplex DNA, establishing it as a foundational ligand for GQ research.[1][2][7] This technical guide provides an in-depth exploration of the discovery, biophysical characterization, and experimental methodologies central to understanding the interaction between NMM and G-quadruplexes. It aims to serve as a comprehensive resource for researchers leveraging this interaction for therapeutic and diagnostic development.

The Discovery Trajectory: From Enzyme Inhibitor to G-Quadruplex Ligand

The pathway to identifying this compound as a G-quadruplex binder was not direct. Its initial recognition was as a strong inhibitor of ferrochelatase, the enzyme responsible for inserting Fe²⁺ into protoporphyrin IX.[1] Subsequent research focused on developing nucleic acid aptamers with high specificity for NMM using the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) method.[1] The resulting aptamers were G-rich and showed a propensity to form G-quadruplex structures, leading to the hypothesis that the G-quadruplex itself was the binding motif for NMM.[6] This was a critical conceptual leap, shifting the focus of NMM research towards its potential as a nucleic acid ligand. Further studies confirmed this hypothesis, demonstrating NMM's high selectivity for G-quadruplexes over other nucleic acid forms like single-stranded and double-stranded DNA.[6][8]

dot

Discovery_Workflow A Initial Observation: NMM inhibits Ferrochelatase B SELEX for NMM-binding aptamers A->B Leads to C Characterization of Aptamers: G-rich sequences identified B->C Yields D Hypothesis Formulation: G-quadruplex as the NMM binding motif C->D Suggests E Biophysical Assays: (Spectroscopy, FRET, SPR) D->E Tested by F Confirmation: High-affinity and selective binding to G-quadruplex DNA E->F Confirms

Caption: Logical workflow of the discovery of NMM as a G-quadruplex ligand.

Biophysical Characterization of the NMM-GQ Interaction

The interaction between NMM and G-quadruplexes has been extensively studied using a variety of biophysical techniques. A key finding is NMM's preference for parallel G-quadruplex topologies over hybrid or antiparallel folds.[7][9] Upon binding, NMM exhibits a significant "light-up" fluorescence enhancement, making it a valuable turn-on probe for detecting these structures.[1][2][3][4][10] This fluorescence increase is attributed to the protection of NMM from solvent quenching upon binding to the G-quadruplex.[10] X-ray crystallography has provided atomic-level insights, revealing that NMM stacks onto the terminal G-tetrad of the parallel quadruplex. The out-of-plane N-methyl group fits into the central channel of the parallel G-quadruplex core, a steric arrangement that cannot be accommodated by duplex DNA or antiparallel G-quadruplexes, thus explaining its remarkable selectivity.[7][11]

Quantitative Binding Data

The affinity of NMM for various G-quadruplex structures has been quantified by multiple research groups. The following tables summarize the reported binding constants.

Table 1: Dissociation Constants (KD) for NMM-GQ Interactions

G-Quadruplex Sequence/NameTopologyTechniqueKD (nM)Reference
Parallel G4s (various)ParallelSPR~100[9]
Hybrid G4s (various)HybridSPR5,000 - 10,000[9]
Antiparallel G4s (various)AntiparallelSPR~100,000[9]

Table 2: Association Constants (Ka) for NMM-GQ Interactions

G-Quadruplex Sequence/NameTopologyTechniqueKa (M-1)Reference
Tel22 (Human Telomeric)ParallelFRET, UV-Vis~1.0 x 105[6][12]
G4T4G4Antiparallel/Mixed-HybridFluorescence Titration(1.26 ± 0.07) x 107[8]
VEGF promoter G4ParallelFluorescence Titration(1.1 ± 0.1) x 106[8]
Nm1 (aptamer)(proposed stem-loop)Not specified1.3 x 106[1][10]
Nm2 (aptamer)(proposed GQ)Not specified0.08 x 106[1][10]
SLC (SLC2A1 promoter)Hybrid LH/RHNot specified15 x 106[13][14]

Biological Implications: Targeting G-Quadruplexes in Disease

The presence of G-quadruplex forming sequences in critical genomic regions, such as telomeres and the promoter regions of oncogenes like c-MYC, makes them attractive targets for anticancer drug development.[15] The stabilization of these structures by small molecule ligands can interfere with key cellular processes. For instance, stabilizing G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme overexpressed in the majority of cancer cells.[9] Similarly, stabilizing a G-quadruplex in the promoter region of an oncogene can suppress its transcription, leading to reduced levels of the oncoprotein. NMM, with its high affinity and selectivity, serves as a model compound for the design of therapeutic agents that function through G-quadruplex stabilization.

dot

Signaling_Pathway cluster_promoter Oncogene Promoter (e.g., c-MYC) G4_Motif G-Quadruplex Motif Transcription_Blocked Transcription Blocked G4_Motif->Transcription_Blocked NMM NMM NMM->G4_Motif Binds & Stabilizes Transcription_Factors Transcription Factors Transcription_Factors->G4_Motif RNA_Polymerase RNA Polymerase RNA_Polymerase->G4_Motif Oncogene_Expression Reduced Oncogene Expression Transcription_Blocked->Oncogene_Expression

Caption: Mechanism of transcriptional repression by NMM-mediated G-quadruplex stabilization.

Detailed Experimental Protocols

A variety of biophysical and biochemical assays are employed to characterize the interaction between NMM and G-quadruplexes. Below are detailed methodologies for key experiments.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET is a powerful technique to assess the stabilization of G-quadruplex structures by ligands.[15][16][17][18] The assay utilizes a DNA oligonucleotide capable of forming a G-quadruplex, labeled at its 5' and 3' ends with a donor and acceptor fluorophore pair (e.g., FAM and TAMRA). In the unfolded state, the fluorophores are far apart, resulting in high donor fluorescence. Upon folding into a G-quadruplex, the ends are brought into proximity, leading to efficient FRET and quenching of the donor fluorescence. A ligand that stabilizes the G-quadruplex will increase its melting temperature (Tm).

Methodology:

  • Oligonucleotide Preparation: A dual-labeled G-quadruplex forming oligonucleotide is synthesized and purified.

  • Sample Preparation: Prepare samples in a suitable buffer (e.g., 10 mM lithium cacodylate, pH 7.4) containing a G-quadruplex stabilizing cation (e.g., 100 mM KCl). Samples should contain the labeled oligonucleotide (e.g., 0.2 µM) in the absence and presence of varying concentrations of NMM.

  • Thermal Denaturation: Place the samples in a real-time PCR instrument or a fluorometer with a temperature controller.

  • Data Acquisition: Heat the samples from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C) in small increments, holding at each temperature to allow for equilibration. Record the donor fluorescence at each temperature point.

  • Data Analysis: Plot the normalized fluorescence versus temperature. The melting temperature (Tm) is determined from the midpoint of the transition in the melting curve. The change in melting temperature (ΔTm) in the presence of NMM indicates the degree of stabilization.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding between a ligand and an immobilized analyte.[9][19][20] It provides real-time data on association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) can be calculated.

Methodology:

  • Chip Preparation: A biotinylated G-quadruplex forming oligonucleotide is immobilized on a streptavidin-coated SPR sensor chip.

  • Ligand Preparation: Prepare a series of dilutions of NMM in running buffer (e.g., a potassium-containing buffer to maintain G-quadruplex structure).

  • Binding Analysis:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the lowest concentration of NMM and monitor the change in the SPR signal (response units, RU) over time (association phase).

    • Switch back to running buffer and monitor the decrease in RU as NMM dissociates (dissociation phase).

    • Repeat the injection and dissociation steps for each concentration of NMM.

    • Between each NMM injection, regenerate the sensor surface if necessary using a suitable regeneration solution to remove all bound ligand.

  • Data Analysis: The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[21][22][23][24]

Methodology:

  • Sample Preparation: Prepare the G-quadruplex DNA solution and the NMM solution in the same buffer to minimize heats of dilution. The G-quadruplex solution is placed in the sample cell of the calorimeter, and the NMM solution is loaded into the injection syringe.

  • Titration: A series of small aliquots of the NMM solution are injected into the G-quadruplex solution at constant temperature. The heat released or absorbed upon each injection is measured.

  • Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: The area under each peak is integrated to determine the heat change per injection. This is plotted against the molar ratio of NMM to G-quadruplex. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters: Ka, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Polymerase Stop Assay

This assay is based on the principle that the formation of a stable G-quadruplex structure on a DNA template can act as a roadblock to a DNA polymerase, causing the polymerase to pause or stop.[25][26][27][28][29] A ligand that stabilizes the G-quadruplex will enhance this polymerase arrest.

Methodology:

  • Template and Primer Design: Design a DNA template containing a G-quadruplex forming sequence and a fluorescently or radioactively labeled primer that anneals upstream of this sequence.

  • Reaction Mixture: Prepare reaction mixtures containing the template-primer duplex, dNTPs, DNA polymerase (e.g., Taq polymerase), and reaction buffer. Include varying concentrations of NMM in the test reactions.

  • Polymerase Extension: Initiate the reaction by adding the DNA polymerase and incubate at a suitable temperature to allow for primer extension.

  • Product Analysis: Stop the reaction and analyze the DNA products by denaturing polyacrylamide gel electrophoresis.

  • Data Analysis: Visualize the labeled DNA fragments. An increase in the intensity of the band corresponding to the polymerase stopping at the G-quadruplex site in the presence of NMM indicates stabilization of the G-quadruplex structure.

Conclusion

The discovery of this compound as a selective G-quadruplex ligand has been a significant milestone in the field of nucleic acid research. Its unique properties, particularly its preference for parallel G-quadruplex topologies and its "light-up" fluorescence upon binding, have made it an indispensable tool for the detection and characterization of these non-canonical DNA structures. The detailed understanding of its binding mode and the robust experimental methodologies developed to study its interaction provide a solid foundation for the rational design of new G-quadruplex ligands with therapeutic potential. As research into the biological roles of G-quadruplexes continues to expand, NMM will undoubtedly remain a central molecule for elucidating their function and for developing novel strategies to target them in disease.

References

Unveiling the Light-Up Mechanism: A Technical Guide to N-Methylmesoporphyrin IX Fluorescence upon G-Quadruplex Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the fluorescence activation of N-methylmesoporphyrin IX (NMM) upon its interaction with G-quadruplex (GQ) DNA. Understanding this mechanism is pivotal for the development of novel therapeutics targeting these unique nucleic acid secondary structures and for the design of sensitive probes for their detection and characterization. This document provides a comprehensive overview of the binding mechanism, quantitative data on the fluorescence response, detailed experimental protocols, and visual representations of the key processes.

The Core Mechanism: From Quenched to Fluorescent

N-methylmesoporphyrin IX is an anionic porphyrin that exhibits weak fluorescence in aqueous solutions.[1][2] This low quantum yield is primarily due to dynamic quenching by water molecules.[1] Upon binding to G-quadruplex structures, NMM experiences a significant enhancement in its fluorescence intensity, a phenomenon often referred to as a "light-up" or "turn-on" response.[2][3] This fluorescence activation is attributed to the protection of the NMM molecule from the solvent environment upon its association with the GQ.[2]

The binding of NMM to GQs, particularly those with a parallel topology, is highly selective.[4][5] This interaction is thought to involve π-π stacking between the porphyrin macrocycle and the terminal G-quartet of the GQ structure.[6] This binding mode restricts the conformational flexibility of NMM and shields it from water-mediated quenching, leading to a dramatic increase in its fluorescence lifetime and quantum yield.[1][2] Consequently, NMM serves as a valuable tool to selectively detect and characterize G-quadruplex structures amidst a background of other nucleic acid forms like duplex DNA, for which it shows negligible fluorescence change.[1][5]

Quantitative Analysis of NMM-GQ Interaction

The fluorescence response of NMM is highly dependent on the topology of the G-quadruplex it binds to. Parallel-stranded GQs generally induce the most significant fluorescence enhancement, followed by hybrid topologies, while antiparallel structures elicit a much weaker response.[1][5] This differential response allows for the discrimination between various GQ conformations.

Fluorescence Enhancement and Lifetime Data
G-Quadruplex TopologyTarget Sequence (Example)Fluorescence Enhancement (Fold Increase)Fluorescence Lifetime (ns)
Parallel c-Myc, VEGF, G4~60-fold[1][5]Single long lifetime (6–8 ns)[1][2]
Hybrid Tel22, cKit1~40-fold[1][5]Two lifetimes (5–7 ns and 1–2 ns)[1][2]
Antiparallel TBA, Tel22 (in Na+)< 10-fold[1][5]Two lifetimes (5–7 ns and 1–2 ns)[1][2]
Binding Affinity Data

The binding affinity (dissociation constant, Kd) of NMM for G-quadruplexes also varies with the topology, with a stronger affinity generally observed for parallel structures.

G-Quadruplex TopologyTarget Sequence (Example)Dissociation Constant (Kd)
Parallel Various~100 nM[4]
Hybrid Tel22~5–10 μM[4]
Antiparallel TBAWeak interaction[4]

Visualizing the Mechanism and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

NMM-GQ Binding and Fluorescence Activation NMM_free Free NMM (Low Fluorescence) NMM_GQ_complex NMM-GQ Complex (High Fluorescence) NMM_free->NMM_GQ_complex Binding & π-π stacking Quenching Solvent Quenching (Water) NMM_free->Quenching Dynamic Quenching GQ G-Quadruplex (Parallel Topology) GQ->NMM_GQ_complex NMM_GQ_complex->Quenching Protection from Quenching

NMM-GQ binding and fluorescence activation.

Experimental Workflow: Fluorescence Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis NMM_sol Prepare NMM Solution (Fixed Concentration) add_GQ Add Aliquots of GQ to NMM Solution NMM_sol->add_GQ GQ_stock Prepare GQ Stock Solution (Known Concentration) GQ_stock->add_GQ measure_fluorescence Measure Fluorescence Intensity after each addition add_GQ->measure_fluorescence plot_data Plot Fluorescence Intensity vs. [GQ] measure_fluorescence->plot_data fit_curve Fit Data to Binding Isotherm plot_data->fit_curve calc_Kd Calculate Dissociation Constant (Kd) fit_curve->calc_Kd

Workflow for fluorescence titration experiment.

Relationship between GQ Topology and NMM Fluorescence GQ_Topology G-Quadruplex Topology Parallel Parallel GQ_Topology->Parallel Hybrid Hybrid GQ_Topology->Hybrid Antiparallel Antiparallel GQ_Topology->Antiparallel High_Fluorescence High (++++) Parallel->High_Fluorescence Strongest Interaction Medium_Fluorescence Medium (++) Hybrid->Medium_Fluorescence Moderate Interaction Low_Fluorescence Low (+) Antiparallel->Low_Fluorescence Weakest Interaction Fluorescence_Response NMM Fluorescence Response High_Fluorescence->Fluorescence_Response Medium_Fluorescence->Fluorescence_Response Low_Fluorescence->Fluorescence_Response

GQ topology dictates NMM's fluorescence response.

Detailed Experimental Protocols

Reproducible and accurate data are paramount in scientific research. The following section provides detailed methodologies for key experiments used to characterize the NMM-GQ interaction.

Protocol 1: Fluorescence Titration to Determine Binding Affinity (Kd)

Objective: To determine the dissociation constant (Kd) for the binding of NMM to a G-quadruplex forming oligonucleotide.

Materials:

  • N-methylmesoporphyrin IX (NMM) stock solution (e.g., 1 mM in DMSO or water)

  • G-quadruplex forming oligonucleotide, purified (e.g., 100 µM stock in nuclease-free water)

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvette

Procedure:

  • Oligonucleotide Annealing: To pre-form the G-quadruplex structure, dilute the oligonucleotide stock to a suitable concentration (e.g., 10 µM) in the assay buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature overnight.

  • Sample Preparation: Prepare a solution of NMM at a fixed concentration (e.g., 1 µM) in the assay buffer in a quartz cuvette.

  • Initial Measurement: Record the initial fluorescence spectrum of the NMM solution. Use an excitation wavelength of ~399 nm and record the emission spectrum from 550 nm to 700 nm. The emission maximum for NMM bound to GQ is typically around 610 nm.[2]

  • Titration: Make successive additions of the pre-formed G-quadruplex DNA solution to the NMM solution in the cuvette. After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Collection: Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of NMM binding.

Data Analysis:

  • Correct the fluorescence intensity at the emission maximum for dilution at each titration point.

  • Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the G-quadruplex DNA concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to calculate the dissociation constant (Kd).

Protocol 2: Job Plot Analysis for Stoichiometry Determination

Objective: To determine the binding stoichiometry of the NMM-GQ complex.

Materials:

  • Equimolar stock solutions of NMM and the pre-formed G-quadruplex.

  • Assay buffer.

  • Fluorometer.

Procedure:

  • Prepare a series of solutions with a constant total molar concentration of NMM and GQ, but with varying mole fractions of each component (from 0 to 1).

  • For each solution, measure the fluorescence intensity at the emission maximum.

  • Plot the fluorescence intensity as a function of the mole fraction of the G-quadruplex. The mole fraction at which the maximum fluorescence is observed corresponds to the stoichiometry of the complex.

Protocol 3: Fluorescence Lifetime Measurement

Objective: To measure the fluorescence lifetime of NMM in the presence and absence of G-quadruplex DNA.

Materials:

  • NMM solution.

  • Pre-formed G-quadruplex solution.

  • Assay buffer.

  • Time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.

Procedure:

  • Prepare samples of NMM alone and NMM in the presence of a saturating concentration of the G-quadruplex in the assay buffer.

  • Measure the fluorescence decay of each sample using the TCSPC system.

  • Analyze the decay curves by fitting them to exponential decay models to determine the fluorescence lifetime(s).

Protocol 4: Circular Dichroism (CD) Spectroscopy

Objective: To characterize the conformational changes of the G-quadruplex DNA upon NMM binding.

Materials:

  • NMM solution.

  • Pre-formed G-quadruplex solution.

  • Assay buffer.

  • CD spectropolarimeter.

Procedure:

  • Record the CD spectrum of the G-quadruplex DNA alone in the assay buffer from approximately 220 nm to 320 nm.

  • Titrate the G-quadruplex solution with increasing concentrations of NMM.

  • Record the CD spectrum after each addition of NMM.

  • Analyze the changes in the CD spectrum to infer any conformational changes in the G-quadruplex structure induced by NMM binding. Parallel GQs typically show a positive peak around 260 nm and a negative peak around 240 nm.

Conclusion and Future Directions

The "light-up" fluorescence of NMM upon binding to G-quadruplex DNA provides a powerful and selective tool for the detection and characterization of these important nucleic acid structures. The mechanism, rooted in the protection from solvent quenching, is highly sensitive to the topology of the G-quadruplex, enabling researchers to distinguish between different conformational states. The detailed experimental protocols provided in this guide offer a practical framework for investigating NMM-GQ interactions in the laboratory.

Future research in this area will likely focus on the development of new porphyrin-based probes with enhanced photophysical properties, greater selectivity for specific GQ topologies, and improved cellular uptake for in vivo imaging applications. A deeper understanding of the structural basis for the differential fluorescence response of NMM to various GQ conformations will further aid in the rational design of next-generation GQ-targeted therapeutics and diagnostic agents.

References

An In-depth Technical Guide to N-methyl mesoporphyrin IX Regioisomers and Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl mesoporphyrin IX (NMM) is a synthetic porphyrin that has garnered significant attention in biochemical and pharmaceutical research. It is structurally analogous to the naturally occurring protoporphyrin IX, the immediate precursor to heme. The introduction of a methyl group onto one of the four nitrogen atoms of the porphyrin core results in a non-planar macrocycle with unique chemical and biological properties. Commercially available NMM is a complex mixture of isomers, a critical consideration for researchers in this field. This technical guide provides a comprehensive overview of the regioisomers and enantiomers of NMM, their biochemical interactions, and relevant experimental methodologies.

The Isomeric Complexity of this compound

This compound is not a single molecular entity but rather a collection of eight distinct isomers. This complexity arises from two sources: regioisomerism and enantiomerism.

Regioisomers: The methyl group can be attached to any of the four pyrrole (B145914) nitrogen atoms (labeled A, B, C, and D) of the mesoporphyrin IX macrocycle. This results in four distinct regioisomers: NA-methyl, NB-methyl, NC-methyl, and ND-methyl mesoporphyrin IX. The separation of these regioisomers is notoriously challenging.[1][2]

Enantiomers: Due to the non-planar, distorted conformation of the porphyrin ring upon N-methylation, each regioisomer is chiral and exists as a pair of enantiomers.[1] The methyl group can be positioned either "up" or "down" relative to the average plane of the porphyrin macrocycle. This results in a total of eight possible stereoisomers (four pairs of enantiomers). The interconversion between enantiomers is energetically hindered, with a high free energy barrier, making them stable at physiological temperatures.[1]

Most commercially available NMM is sold as a mixture of all four regioisomers, and each of those as a racemic mixture of its two enantiomers.[1][3] The difficulty in separating these isomers means that the majority of published research has been conducted using this isomeric mixture.

Biochemical and Biophysical Properties

The primary biological activities of this compound are its potent inhibition of the enzyme ferrochelatase and its selective binding to G-quadruplex DNA structures.

Inhibition of Ferrochelatase

Ferrochelatase is the terminal enzyme in the heme biosynthesis pathway, responsible for inserting ferrous iron (Fe²⁺) into protoporphyrin IX to form heme. NMM acts as a powerful competitive inhibitor of this enzyme.[4] The distorted, non-planar structure of NMM is thought to mimic the transition state of the porphyrin substrate during the enzymatic reaction, leading to tight binding in the active site.[5]

While most studies have utilized the isomeric mixture of NMM, research on the closely related N-alkylprotoporphyrin IX suggests that the position of the alkyl group significantly influences inhibitory potency. Isomers with the alkyl group on the A or B pyrrole rings are substantially more potent inhibitors of ferrochelatase than those with the alkyl group on the C or D rings.[6][7] Although specific data for each NMM regioisomer is scarce, it is reasonable to extrapolate a similar trend. For the analogous N-methylprotoporphyrin IX (NMPP), all four isomers have been reported to exhibit similar potent inhibitory activity against ferrochelatase.[5]

Interaction with G-Quadruplex DNA

This compound is widely recognized as a selective fluorescent probe for G-quadruplex (GQ) DNA structures.[1][8] G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, and they are implicated in the regulation of various cellular processes, including telomere maintenance and oncogene expression.

NMM exhibits a strong binding preference for parallel G-quadruplex conformations over antiparallel or hybrid topologies, as well as duplex DNA.[1][3][9] Upon binding, NMM's fluorescence, which is weak in aqueous solution, is significantly enhanced.[1][10] This "light-up" property makes it a valuable tool for detecting and characterizing G-quadruplex structures. The binding affinity of the NMM isomeric mixture to various parallel G-quadruplexes is in the range of 10⁵ to 10⁷ M⁻¹.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of the this compound isomeric mixture with its primary biological targets. Data for individual regioisomers or enantiomers are largely unavailable due to the challenges in their separation.

Target EnzymeInhibitorKi (nM)Organism/Enzyme SourceReference(s)
FerrochelataseN-methylprotoporphyrin IX (isomeric mixture)~7Purified[5]
FerrochelataseN-methylprotoporphyrin (isomeric mixture)~3Murine, wild-type[6][11]

Table 1: Inhibition of Ferrochelatase by N-methylated Porphyrins.

G-Quadruplex DNAConformationKa (M-1)MethodReference(s)
c-Myc promoterParallel~1 x 107Fluorescence Quenching[1]
THMParallel~5 x 107Not specified[1]
VEGF promoterParallel>2 x 106Not specified[1]
G4TERTParallel>2 x 106Not specified[1]
T4GnT4 (n=4 or 8)Parallel~1.5 x 106Fluorescence Titration[1]
G4T4G4Antiparallel/Mixed-hybrid~1.3 x 107Fluorescence Titration[1]
Tel22Hybrid to Parallel (induced)~1.0 x 105FRET Melting Assay[3][12]

Table 2: Binding Affinities of this compound (isomeric mixture) to G-Quadruplex DNA.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the methylation of mesoporphyrin IX.[1]

Materials:

  • Mesoporphyrin IX

  • Methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Anhydrous solvent (e.g., N,N-dimethylformamide or dichloromethane)

  • Base (e.g., potassium carbonate)

General Procedure:

  • Dissolve mesoporphyrin IX in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution.

  • Add the methylating agent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UV-visible spectroscopy.

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica (B1680970) gel or alumina. This process yields a mixture of the four regioisomers of this compound.

Separation of this compound Regioisomers

The separation of the four regioisomers of NMM is a significant challenge. A reported method involves the conversion of the propionic acid side chains to their methyl esters, followed by chromatographic separation.[1][13]

General Procedure:

  • Esterification: The mixture of NMM regioisomers is treated with an esterifying agent (e.g., methanol (B129727) in the presence of an acid catalyst) to convert the two propionic acid groups into methyl esters.

  • Chromatographic Separation: The resulting mixture of this compound dimethyl esters is then subjected to high-performance liquid chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient elution system, often involving a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).[14] The separation is challenging, and optimization of the gradient and column conditions is crucial. It has been noted that separating the isomers into two groups (A/B and C/D) is more feasible.[1]

  • Hydrolysis: The separated methyl ester fractions of each regioisomer are then hydrolyzed back to the free acid form using a base (e.g., sodium hydroxide), followed by acidification.

It is important to note that at least one research group has reported a lack of success in reproducing this separation, highlighting its difficulty.[1][2]

Ferrochelatase Activity Assay

This protocol is adapted from established methods for measuring ferrochelatase activity. The assay monitors the enzymatic incorporation of a metal ion (zinc is often used as a substitute for the more labile ferrous iron) into a porphyrin substrate. The formation of the metalloporphyrin product is detected by fluorescence.

Materials:

  • Cell or tissue homogenate containing ferrochelatase

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1% sodium cholate)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1% Triton X-100, 1 mM lauric acid)

  • Substrate 1: Deuteroporphyrin (B1211107) IX (or another suitable porphyrin substrate)

  • Substrate 2: Zinc acetate

  • This compound (inhibitor)

  • Spectrofluorometer

Procedure:

  • Enzyme Preparation: Prepare a cell or mitochondrial lysate by sonication or homogenization in lysis buffer. Centrifuge to remove cellular debris and determine the protein concentration of the supernatant.

  • Reaction Mixture: In a cuvette, combine the assay buffer, zinc acetate, and the cell lysate.

  • Inhibitor Addition (if applicable): For inhibition studies, add varying concentrations of this compound to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the deuteroporphyrin IX substrate.

  • Measurement: Immediately place the cuvette in a spectrofluorometer and monitor the increase in fluorescence of the zinc-deuteroporphyrin product over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence versus time plot. For inhibition studies, determine the IC₅₀ or Kᵢ value by plotting the reaction rates against the inhibitor concentration.

Signaling Pathways and Logical Relationships

Heme Biosynthesis Pathway Inhibition

This compound directly impacts the heme biosynthesis pathway by inhibiting its final step. This leads to an accumulation of the substrate, protoporphyrin IX, and a depletion of the product, heme. Heme itself is a critical signaling molecule that regulates its own synthesis through feedback inhibition of the first enzyme in the pathway, ALA synthase.

Heme_Biosynthesis_Inhibition Succinyl_CoA Succinyl-CoA ALA_Synthase ALA Synthase Succinyl_CoA->ALA_Synthase Glycine Glycine Glycine->ALA_Synthase ALA δ-Aminolevulinate (ALA) ALA_Synthase->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen ...multiple steps Protoporphyrin_IX Protoporphyrin IX Porphobilinogen->Protoporphyrin_IX ...multiple steps Ferrochelatase Ferrochelatase Protoporphyrin_IX->Ferrochelatase Heme Heme Ferrochelatase->Heme Heme->ALA_Synthase Feedback Inhibition NMM N-methyl mesoporphyrin IX NMM->Ferrochelatase

Caption: Inhibition of the Heme Biosynthesis Pathway by NMM.

G-Quadruplex Stabilization and Potential Telomerase Inhibition

By selectively binding to and stabilizing G-quadruplex structures in telomeric DNA, this compound can interfere with the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. The stabilization of the G-quadruplex structure can physically block the access of telomerase to the single-stranded DNA template.

G_Quadruplex_Interaction Telomeric_DNA Telomeric DNA (G-rich sequence) Unfolded_ssDNA Unfolded Single-Stranded DNA Telomeric_DNA->Unfolded_ssDNA Default State G_Quadruplex G-Quadruplex Structure (Parallel Conformation) Unfolded_ssDNA->G_Quadruplex Folds into Telomere_Elongation Telomere Elongation Unfolded_ssDNA->Telomere_Elongation Leads to G_Quadruplex->Unfolded_ssDNA Unfolds Telomerase Telomerase G_Quadruplex->Telomerase Blocks Access NMM N-methyl mesoporphyrin IX NMM->G_Quadruplex Binds & Stabilizes Telomerase->Unfolded_ssDNA Binds to

Caption: Logical workflow of NMM-mediated G-quadruplex stabilization.

Conclusion

This compound is a valuable molecular tool with significant potential in cancer research and as a probe for nucleic acid structures. A thorough understanding of its isomeric nature is paramount for the interpretation of experimental results and for the design of future studies. While the isomeric mixture has proven useful, the development of robust methods for the separation of individual regioisomers and enantiomers would undoubtedly open new avenues for research, allowing for a more precise dissection of their structure-activity relationships. This guide provides a foundational understanding for researchers working with this complex and fascinating molecule.

References

The Role of N-Methylmesoporphyrin (NMM) in the Inhibition of the Heme Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which N-methylmesoporphyrin (NMM) inhibits the heme biosynthesis pathway. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the modulation of heme metabolism. This document details the molecular interactions, kinetic data, experimental methodologies, and cellular consequences of NMM-mediated inhibition.

Introduction to the Heme Biosynthesis Pathway and its Regulation

Heme is a crucial prosthetic group for a multitude of essential proteins, including hemoglobin, myoglobin, and cytochromes, playing a vital role in oxygen transport, energy metabolism, and drug detoxification.[1] The biosynthesis of heme is a highly regulated eight-step enzymatic pathway that occurs in both the mitochondria and the cytoplasm.[2] The final and rate-limiting step of this pathway is the insertion of ferrous iron into protoporphyrin IX to form protoheme, a reaction catalyzed by the enzyme ferrochelatase (FECH).[3][4] Given its critical role, the inhibition of heme synthesis has significant physiological consequences and presents a target for therapeutic intervention.

N-Methylmesoporphyrin (NMM) as a Potent Inhibitor of Ferrochelatase

N-methylmesoporphyrin (NMM), a synthetic analog of the natural substrate protoporphyrin IX, is a powerful and specific inhibitor of ferrochelatase.[5][6][7] It acts as a transition-state analogue, binding tightly to the active site of the enzyme and thereby blocking the catalytic process.[3][5] This inhibition leads to a cellular deficiency in heme and an accumulation of the precursor, protoporphyrin IX.[8][9][10]

The inhibitory potency of NMM is underscored by its low inhibition constants. The apparent inhibition constant (Kiapp) for wild-type murine ferrochelatase is approximately 3 nM.[6][7] This high affinity makes NMM a valuable tool for studying the effects of heme deprivation in various biological systems.

Quantitative Data on NMM Inhibition

The following table summarizes the key quantitative data regarding the inhibition of ferrochelatase by NMM and its analogs.

InhibitorEnzyme VariantParameterValueReference
N-methylprotoporphyrin (NMPP)Wild-type murine ferrochelataseKiapp~3 nM[6][7]
NMPPP255R mutant murine ferrochelataseKiapp1 µM[6][7]
NMPPP255G mutant murine ferrochelataseKiapp2.3 µM[6][7]
N-methylprotoporphyrinNot specifiedIC50~1 nM[11]
N-methylmesoporphyrin (NMM)Not specifiedEffective Concentration (in Cyanidium caldarium)0.3 - 10.0 µM[8][12]

Molecular Mechanism of Inhibition

NMM's inhibitory action stems from its structural similarity to protoporphyrin IX, allowing it to fit into the active site of ferrochelatase. However, the presence of a methyl group on one of the pyrrole (B145914) nitrogens prevents the insertion of iron, effectively locking the inhibitor within the enzyme. Structural studies have suggested that the binding of NMM induces a conformational change in an active-site loop of ferrochelatase, further stabilizing the enzyme-inhibitor complex.[5] This two-step binding mechanism, involving an initial rapid binding followed by a slower conformational rearrangement, contributes to the potent inhibitory effect of NMM.[5]

cluster_Heme_Biosynthesis Heme Biosynthesis Pathway cluster_Inhibition Inhibition by NMM Protoporphyrin_IX Protoporphyrin IX Ferrochelatase Ferrochelatase (FECH) Protoporphyrin_IX->Ferrochelatase Substrate Heme Heme Ferrochelatase->Heme Product Inactive_Complex Inactive FECH-NMM Complex Fe2 Fe²⁺ Fe2->Ferrochelatase Substrate NMM NMM NMM->Ferrochelatase Competitive Inhibitor

NMM Inhibition of Ferrochelatase

Cellular Consequences of NMM-Mediated Heme Depletion

The inhibition of ferrochelatase by NMM triggers a cascade of cellular events stemming from heme deficiency. These consequences are particularly evident in the mitochondria, the primary site of heme synthesis.

  • Mitochondrial Dysfunction: Heme is an essential component of the electron transport chain complexes, particularly Complex IV (cytochrome c oxidase).[9][13][14] NMM-induced heme depletion leads to defects in Complex IV, resulting in impaired oxidative phosphorylation and decreased mitochondrial respiration.[9][13][14]

  • Oxidative Stress: The disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and potential damage to cellular components.[9][13][14]

  • Altered Mitochondrial Morphology: Cells treated with NMM exhibit changes in mitochondrial morphology, including fragmentation.[9][13][14]

  • Anti-Angiogenic Effects: Heme synthesis has been shown to be crucial for angiogenesis, the formation of new blood vessels. Inhibition of ferrochelatase by NMM has been demonstrated to have anti-angiogenic effects, reducing endothelial cell proliferation, migration, and tube formation.[9][10][13][14]

NMM NMM Ferrochelatase_Inhibition Ferrochelatase Inhibition NMM->Ferrochelatase_Inhibition Heme_Depletion Heme Depletion Ferrochelatase_Inhibition->Heme_Depletion Complex_IV_Defect Mitochondrial Complex IV Defect Heme_Depletion->Complex_IV_Defect Mitochondrial_Dysfunction Mitochondrial Dysfunction Complex_IV_Defect->Mitochondrial_Dysfunction Oxidative_Stress Increased Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Anti_Angiogenesis Anti-Angiogenesis Mitochondrial_Dysfunction->Anti_Angiogenesis

Cellular Effects of NMM

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the inhibitory effects of NMM on ferrochelatase.

This assay is based on the chelation of a metal ion into a porphyrin substrate, leading to a change in fluorescence.

  • Principle: Ferrochelatase can utilize other divalent cations, such as cobalt (Co²⁺), and alternative porphyrin substrates, like deuteroporphyrin (B1211107). The incorporation of Co²⁺ into deuteroporphyrin results in a decrease in the fluorescence of the latter, which can be monitored over time.[11]

  • Reagents:

    • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1% Triton X-100, 1 mM lauric acid.[15]

    • Substrate Solution: 50 µM deuteroporphyrin IX.[15]

    • Metal Ion Solution: 50 µM CoCl₂ (or Zn(II) acetate).[15]

    • Enzyme Preparation: Isolated mitochondria or purified ferrochelatase.

    • NMM Stock Solution: Dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Prepare the enzyme sample by sonication in a suitable lysis buffer and centrifugation to remove debris.[15]

    • In a fluorometer cuvette, combine the assay buffer, enzyme preparation, and varying concentrations of NMM (or vehicle control).

    • Initiate the reaction by adding the deuteroporphyrin IX and CoCl₂ solutions.

    • Monitor the decrease in deuteroporphyrin fluorescence over time at an appropriate excitation and emission wavelength.

    • Calculate the initial reaction rates and determine the IC50 or Ki values for NMM.

This method quantifies the product of the enzymatic reaction using high-performance liquid chromatography.

  • Principle: The assay measures the formation of zinc-mesoporphyrin from the substrates zinc (Zn²⁺) and mesoporphyrin.[16][17] The product is then separated and quantified by HPLC with UV or fluorescence detection.[16][17]

  • Reagents:

    • Assay Buffer: As described above.

    • Substrate Solution: Mesoporphyrin IX.

    • Metal Ion Solution: Zn(II) acetate.

    • Enzyme Preparation: As described above.

    • NMM Stock Solution: As described above.

  • Procedure:

    • Set up reaction mixtures containing assay buffer, enzyme, substrates (mesoporphyrin IX and Zn(II) acetate), and different concentrations of NMM.

    • Incubate the reactions at 37°C for a defined period.

    • Stop the reaction (e.g., by adding an organic solvent).

    • Inject the samples into an HPLC system equipped with a suitable column (e.g., a C18 column).

    • Detect and quantify the zinc-mesoporphyrin peak using a UV or fluorescence detector.

    • Calculate the enzyme activity and the inhibitory effect of NMM.

cluster_Fluorimetric Fluorimetric Assay Workflow cluster_HPLC HPLC Assay Workflow F_Start Combine Enzyme, Buffer, NMM F_Add_Substrates Add Deuteroporphyrin & Co²⁺ F_Start->F_Add_Substrates F_Monitor Monitor Fluorescence Decrease F_Add_Substrates->F_Monitor F_Analyze Calculate Rates & Inhibition F_Monitor->F_Analyze H_Start Incubate Enzyme, Substrates, NMM H_Stop Stop Reaction H_Start->H_Stop H_Inject Inject into HPLC H_Stop->H_Inject H_Analyze Quantify Product & Inhibition H_Inject->H_Analyze

Ferrochelatase Assay Workflows

Conclusion

N-methylmesoporphyrin is a highly specific and potent inhibitor of ferrochelatase, the terminal enzyme of the heme biosynthesis pathway. Its mechanism of action as a transition-state analogue provides a powerful tool for inducing acute heme deficiency in experimental settings. The resulting cellular consequences, including mitochondrial dysfunction, oxidative stress, and anti-angiogenic effects, highlight the critical role of heme in fundamental cellular processes. The experimental protocols detailed herein offer robust methods for quantifying the inhibitory effects of NMM and similar compounds, providing a foundation for further research into the therapeutic potential of targeting heme metabolism.

References

An In-depth Technical Guide to the Interaction of N-methyl mesoporphyrin IX with DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the interaction of N-methyl mesoporphyrin IX (NMM) with DNA. It delves into the molecular basis of this interaction, quantitative binding parameters, detailed experimental methodologies, and the downstream cellular consequences, offering valuable insights for research and therapeutic development.

Core Principles of NMM-DNA Interaction

This compound is a porphyrin derivative that exhibits a remarkable and highly specific affinity for a particular non-canonical DNA structure known as the G-quadruplex (GQ).[1][2] G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA and are implicated in various cellular processes, including the regulation of gene expression and the maintenance of telomere integrity.[1] The interaction between NMM and DNA is primarily characterized by the following principles:

  • High Selectivity for G-Quadruplexes: NMM demonstrates exceptional selectivity for G-quadruplex DNA over other nucleic acid structures such as single-stranded DNA (ssDNA), double-stranded DNA (dsDNA), and i-motifs.[3][4] This specificity makes NMM an invaluable tool for the detection and study of G-quadruplexes.

  • Preference for Parallel Topology: Among the various G-quadruplex topologies (parallel, antiparallel, and hybrid), NMM exhibits a strong binding preference for the parallel conformation.[1][3][5] Its affinity for antiparallel structures is significantly lower.[1]

  • End-Stacking Binding Mode: The primary mode of interaction between NMM and G-quadruplexes is through end-stacking, where the planar porphyrin ring of NMM stacks onto the terminal G-tetrad of the G-quadruplex.[6] The out-of-plane N-methyl group of NMM inserts into the central channel of the parallel G-quadruplex, a key feature that contributes to its selectivity.[7] The notion of NMM intercalating between the G-tetrads has been largely dismissed.

  • Conformational Induction and Stabilization: The binding of NMM can stabilize existing G-quadruplex structures.[8] Furthermore, in certain DNA sequences such as the human telomeric repeat, NMM can induce a conformational change from a hybrid or antiparallel topology to a more stable parallel structure, particularly in the presence of potassium ions.[5]

  • "Light-Up" Fluorescence Probe: NMM exhibits weak fluorescence in aqueous solution, but its fluorescence is significantly enhanced upon binding to G-quadruplexes, especially those with a parallel topology.[1][3] This "light-up" property makes it a highly effective fluorescent probe for detecting and quantifying G-quadruplex formation.[3]

Quantitative Data Presentation

The interaction of NMM with various G-quadruplex-forming DNA sequences has been quantified using several biophysical techniques. The following tables summarize the key binding and thermodynamic parameters reported in the literature.

Table 1: Binding Affinity of NMM for Various G-Quadruplex DNA Sequences
DNA Sequence (Origin)TopologyMethodBinding Constant (Ka) (M⁻¹)Dissociation Constant (Kd) (µM)Reference(s)
Tel22 (Human Telomere)Hybrid (induces parallel)UV-Vis, CD~1.0 x 10⁵~10[1][5]
c-MYC (Oncogene Promoter)ParallelFluorescence Quenching~1.0 x 10⁷~0.1[1][9]
VEGF (Oncogene Promoter)ParallelFluorescence Titration>2.0 x 10⁶<0.5[2]
G4TERT (hTERT Promoter)ParallelFluorescence Titration>2.0 x 10⁶<0.5[2]
THMParallelFluorescence Titration~5.0 x 10⁷~0.02[2]
T4GnT4 (n=4 or 8)ParallelITC~1.5 x 10⁶~0.67[2]
G4T4G4 dimerAntiparallelITC~1.3 x 10⁷~0.077[2]
SLC (SLC2A1 Promoter)Hybrid LH/RHX-ray Crystallography15 µM⁻¹ (Ka)~0.067[10][11]
Table 2: Thermodynamic Parameters of NMM-G-Quadruplex Interaction
DNA SequenceMethodEnthalpy Change (ΔH) (kcal/mol)Entropy Change (TΔS) (kcal/mol)Gibbs Free Energy Change (ΔG) (kcal/mol)Heat Capacity Change (ΔCp) (cal/mol·K)Reference(s)
Tel22Biochemical Data AnalysisFavorable (Hydrophobic)Favorable (Hydrophobic)-Not Determined[7]
ILPRITC (Insulin-GQ interaction)Varies with temperatureVaries with temperature-Large and Negative[12]
c-MYCITC (TMPyP4-GQ interaction)-0.2 to -13.7--Not Determined[13]

Note: Direct and comprehensive thermodynamic data for NMM binding to various G-quadruplexes from Isothermal Titration Calorimetry (ITC) is limited in the searched literature. The binding is suggested to be primarily driven by hydrophobic interactions rather than electrostatic forces.[7] The data for ILPR and c-MYC with other molecules are included to provide context on the thermodynamic parameters of ligand-G-quadruplex interactions.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of NMM with G-quadruplex DNA.

UV-Visible (UV-Vis) Spectroscopy Titration

This method is used to determine the binding affinity and stoichiometry of the NMM-DNA interaction by monitoring changes in the absorbance spectrum of NMM upon DNA addition.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of NMM (e.g., 1 mM in water or a suitable buffer). Determine the precise concentration using the extinction coefficient at 379 nm (ε = 1.45 x 10⁵ M⁻¹cm⁻¹).[1]

    • Prepare a stock solution of the G-quadruplex-forming oligonucleotide in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

    • Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Titration:

    • Place a fixed concentration of NMM (e.g., 2-5 µM) in a 1 cm path-length quartz cuvette.

    • Record the initial UV-Vis spectrum of NMM from approximately 350 nm to 450 nm.

    • Incrementally add small aliquots of the annealed G-quadruplex DNA solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the changes in the Soret band of NMM (around 379 nm). Binding to G-quadruplexes typically causes a red shift (bathochromic shift) of 17-20 nm and a change in absorbance intensity (hypochromicity or hyperchromicity).[1][5]

    • Plot the change in absorbance at a specific wavelength (e.g., the peak of the complex) as a function of the DNA concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to determine the binding constant (Ka).[5]

Fluorescence Spectroscopy

This technique leverages the "light-up" property of NMM to study its binding to G-quadruplexes.

Protocol:

  • Preparation of Solutions:

    • Prepare solutions of NMM and annealed G-quadruplex DNA as described for UV-Vis spectroscopy.

  • Fluorescence Measurements:

    • In a fluorescence cuvette, place a dilute solution of NMM (e.g., 0.1-1 µM) in the desired buffer.

    • Set the excitation wavelength to approximately 399 nm (the absorption maximum of the NMM-GQ complex).[1]

    • Record the fluorescence emission spectrum from approximately 580 nm to 700 nm. The emission maximum is typically around 610-614 nm.[1]

    • Titrate the NMM solution with increasing concentrations of the annealed G-quadruplex DNA, recording the fluorescence spectrum after each addition and equilibration.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

    • Fit the data to a binding equation to calculate the binding affinity.

    • The fluorescence enhancement can be calculated as the ratio of the fluorescence intensity of NMM in the presence of saturating amounts of G-quadruplex DNA to that of NMM alone.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary structure of the DNA upon NMM binding and can provide evidence for NMM-induced conformational changes.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the annealed G-quadruplex DNA (e.g., 5-10 µM) in the appropriate buffer in a CD-compatible cuvette (typically 1 cm or 0.1 cm path length).

    • Record the baseline CD spectrum of the buffer.

    • Record the CD spectrum of the DNA alone from approximately 220 nm to 320 nm.

  • Titration with NMM:

    • Add aliquots of a concentrated NMM stock solution to the DNA sample.

    • After each addition, mix and equilibrate, then record the CD spectrum.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Analyze the changes in the CD signal. A parallel G-quadruplex typically shows a positive peak around 264 nm and a negative peak around 240 nm. An antiparallel structure often has a positive peak around 295 nm.[14] Changes in these peaks indicate a conformational transition.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This high-throughput assay is used to assess the ability of NMM to stabilize G-quadruplex structures.

Protocol:

  • Probe Design and Preparation:

    • Use a G-quadruplex-forming oligonucleotide labeled at the 5' and 3' ends with a FRET pair (e.g., FAM as the donor and TAMRA as the acceptor).[15]

    • Prepare a solution of the labeled oligonucleotide in the desired buffer.

  • Melting Experiment:

    • In a real-time PCR instrument or a fluorometer with temperature control, prepare samples containing the FRET-labeled oligonucleotide with and without NMM.

    • Heat the samples from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) in small increments, recording the fluorescence of the donor at each step.

  • Data Analysis:

    • As the temperature increases, the G-quadruplex unfolds, separating the FRET pair and leading to an increase in donor fluorescence.

    • Plot the normalized fluorescence as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.

    • An increase in the Tm in the presence of NMM indicates stabilization of the G-quadruplex structure. The difference in Tm (ΔTm) is a measure of the stabilization effect.

Downstream Cellular Consequences and Signaling Pathways

The stabilization of G-quadruplex structures by NMM can have significant biological consequences by interfering with fundamental cellular processes. While NMM itself does not directly activate a specific signaling cascade in the classical sense, its impact on DNA secondary structure can modulate pathways related to gene expression, DNA replication, and the DNA damage response.

  • Transcriptional Regulation: G-quadruplexes are prevalent in the promoter regions of many genes, including several oncogenes like c-MYC.[16] By stabilizing these G-quadruplexes, NMM can act as a transcriptional repressor, downregulating the expression of these genes.[17] This provides a potential avenue for anticancer therapy.

  • DNA Replication and Genome Instability: The formation and stabilization of G-quadruplexes can pose a challenge to the DNA replication machinery, leading to replication fork stalling.[18] This can, in turn, induce DNA damage and genome instability. Studies have shown that treatment of cells with G-quadruplex stabilizing ligands can lead to an increase in DNA damage markers.[19]

  • DNA Damage Response: The replication stress and DNA damage induced by G-quadruplex stabilization can activate the DNA damage response (DDR) pathway. This can lead to cell cycle arrest, apoptosis, or the activation of DNA repair mechanisms. The interplay between G-quadruplex stabilization and the DDR is a complex area of research with implications for both cancer therapy and understanding genome maintenance.

Mandatory Visualizations

NMM-DNA Interaction Workflow

NMM_DNA_Interaction_Workflow cluster_binding Binding Interaction cluster_consequences Cellular Consequences NMM NMM GQ G-Quadruplex DNA (Parallel Topology) NMM->GQ Binding NMM_GQ NMM-GQ Complex (End-Stacking) GQ->NMM_GQ Stabilization G-Quadruplex Stabilization NMM_GQ->Stabilization Transcription Modulation of Gene Expression Stabilization->Transcription Replication Replication Fork Stalling & DNA Damage Stabilization->Replication DDR Activation of DNA Damage Response Replication->DDR

Caption: Logical workflow of NMM interaction with G-quadruplex DNA and its cellular consequences.

Experimental Workflow for NMM-DNA Binding Analysis

Experimental_Workflow Start Start: Hypothesize NMM-GQ Interaction UV_Vis UV-Vis Titration Start->UV_Vis Fluorescence Fluorescence Spectroscopy Start->Fluorescence CD Circular Dichroism Start->CD FRET FRET Melting Assay Start->FRET Binding_Affinity Determine Binding Affinity (Ka/Kd) UV_Vis->Binding_Affinity Stoichiometry Determine Stoichiometry UV_Vis->Stoichiometry Fluorescence->Binding_Affinity Conformational_Change Assess Conformational Changes CD->Conformational_Change Stabilization Quantify Thermal Stabilization (ΔTm) FRET->Stabilization End End: Characterized Interaction Binding_Affinity->End Stoichiometry->End Conformational_Change->End Stabilization->End

Caption: A typical experimental workflow for characterizing the interaction between NMM and G-quadruplex DNA.

Signaling Pathway/Cellular Consequence Diagram

Cellular_Consequences NMM NMM Promoter_GQ Promoter G-Quadruplex (e.g., c-MYC) NMM->Promoter_GQ stabilizes Telomere_GQ Telomeric G-Quadruplex NMM->Telomere_GQ stabilizes Transcription_Repression Transcriptional Repression Promoter_GQ->Transcription_Repression Replication_Stress Replication Stress Telomere_GQ->Replication_Stress Downregulation Downregulation of Oncogene Expression Transcription_Repression->Downregulation DNA_Damage DNA Damage & Genome Instability Replication_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis DNA_Damage->Cell_Cycle_Arrest

Caption: Cellular pathways affected by NMM-mediated G-quadruplex stabilization.

References

N-Methyl Mesoporphyrin IX: A Transition-State Analog Inhibitor of Ferrochelatase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl mesoporphyrin IX (NMM) is a potent and specific inhibitor of ferrochelatase, the terminal enzyme in the heme biosynthetic pathway. Ferrochelatase catalyzes the insertion of ferrous iron into protoporphyrin IX to form heme, a crucial prosthetic group for a multitude of essential proteins, including hemoglobin, myoglobin, and cytochromes. The unique structural characteristics of NMM, particularly its non-planar macrocycle, allow it to act as a transition-state analog, effectively blocking the active site of ferrochelatase and disrupting heme synthesis. This property makes NMM an invaluable tool for studying heme metabolism, inducing experimental heme deficiency, and as a potential lead compound in drug development. This technical guide provides a comprehensive overview of NMM as a ferrochelatase inhibitor, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action: A Transition-State Analog

The catalytic mechanism of ferrochelatase is thought to involve a distortion of the planar protoporphyrin IX substrate, making the pyrrole (B145914) nitrogens more accessible for iron chelation. N-alkylation of the porphyrin macrocycle, as seen in NMM, introduces a permanent non-planar distortion. This distorted conformation closely mimics the transient, high-energy transition state of the porphyrin substrate during the enzymatic reaction.[1][2] By binding tightly to the active site, NMM acts as a competitive inhibitor with respect to the porphyrin substrate, preventing the binding and subsequent metallation of protoporphyrin IX.[3]

Quantitative Data: Binding Affinity and Inhibition Constants

The interaction between N-methylated porphyrins and ferrochelatase has been characterized by various quantitative parameters, highlighting their high affinity and potent inhibitory activity. The data presented below is for this compound (NMM) and the closely related N-methylprotoporphyrin (NMPP).

CompoundEnzymeParameterValueReference(s)
This compound (NMM)FerrochelataseKd7 nM[4]
N-methylprotoporphyrin (NMPP)Wild-type murine ferrochelataseKiapp3 nM[3][5][6]
N-methylprotoporphyrin (NMPP)P255R mutant murine ferrochelataseKiapp1 µM[3][5][6]
N-methylprotoporphyrin (NMPP)P255G mutant murine ferrochelataseKiapp2.3 µM[3][5][6]
N-methylprotoporphyrin (NMPP)Wild-type murine ferrochelataseKd9 nM[3]
N-methylprotoporphyrin (NMPP)P255R mutant murine ferrochelataseKd0.16 µM[3]
N-methylprotoporphyrin (NMPP)P255G mutant murine ferrochelataseKd0.30 µM[3]

Experimental Protocols

Ferrochelatase Inhibition Assay (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of NMM on ferrochelatase. The assay monitors the formation of zinc-protoporphyrin IX, as the use of zinc instead of ferrous iron avoids the need for strictly anaerobic conditions.

Materials:

  • Purified ferrochelatase

  • This compound (NMM)

  • Protoporphyrin IX

  • Zinc acetate (B1210297) (Zn(CH₃COO)₂)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Tween-80 or other suitable detergent

  • Spectrophotometer capable of measuring absorbance at ~420 nm

Procedure:

  • Prepare a stock solution of NMM in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing Tris-HCl buffer, Tween-80, and protoporphyrin IX in a cuvette.

  • Add varying concentrations of NMM to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding a known amount of purified ferrochelatase.

  • Immediately start monitoring the increase in absorbance at approximately 420 nm, which corresponds to the formation of zinc-protoporphyrin IX.[3]

  • Record the initial reaction velocities at each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentrations to determine the IC₅₀ value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Km for the substrate is known.

Determination of Binding Affinity (Kd) by Fluorescence Titration

This method utilizes the intrinsic tryptophan fluorescence of ferrochelatase to determine the dissociation constant (Kd) of the enzyme-NMM complex.

Materials:

  • Purified ferrochelatase

  • This compound (NMM)

  • Tris-acetate buffer (e.g., 10 mM, pH 8.0) with 0.05% Tween-80

  • Fluorometer

Procedure:

  • Prepare a solution of ferrochelatase in the Tris-acetate buffer.

  • Set the excitation wavelength of the fluorometer to 283 nm and the emission wavelength to 331 nm to monitor the intrinsic protein fluorescence.[3]

  • Record the initial fluorescence of the enzyme solution.

  • Add small aliquots of a concentrated NMM stock solution to the enzyme solution.

  • After each addition, allow the system to equilibrate (e.g., incubate on ice for 1 hour) and then record the fluorescence intensity.[3]

  • The binding of NMM to ferrochelatase will quench the intrinsic protein fluorescence.

  • Plot the change in fluorescence as a function of the NMM concentration.

  • Fit the resulting binding curve to a suitable equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).[3][7]

Kinetic Analysis of Inhibition by Stopped-Flow Absorption Spectroscopy

This advanced technique allows for the investigation of the kinetic steps involved in the binding of NMM to ferrochelatase.

Materials:

  • Rapid scanning stopped-flow spectrophotometer

  • Purified ferrochelatase

  • This compound (NMM)

  • Protoporphyrin IX

  • Zinc acetate

  • Reaction buffer (e.g., 100 mM Tris-acetate, pH 8, 0.5% Tween-80)

Procedure:

  • Prepare solutions of the reactants (ferrochelatase pre-incubated with protoporphyrin IX, and zinc acetate with or without NMM) in separate syringes of the stopped-flow instrument.

  • Maintain the syringes and the observation cell at a constant temperature (e.g., 30°C).[3]

  • Rapidly mix the contents of the syringes to initiate the reaction.

  • Collect absorption spectra over a wavelength range of approximately 350-575 nm at a high scan rate (e.g., 1000 scans/s).[3]

  • Monitor the increase in absorbance at 420 nm, corresponding to the formation of zinc-protoporphyrin IX.[3]

  • Analyze the kinetic data to determine the rate constants for the binding of NMM and to elucidate the kinetic pathway of inhibition (e.g., a one-step or two-step binding mechanism).[3]

Visualizations

Heme_Biosynthesis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glycine Glycine + Succinyl-CoA ALA δ-Aminolevulinate (ALA) Glycine->ALA ALAS Porphobilinogen Porphobilinogen ALA_out ALA->ALA_out PPIX Protoporphyrin IX FC Ferrochelatase PPIX->FC Heme Heme FC->Heme Fe2 Fe²⁺ Fe2->FC NMM N-Methyl Mesoporphyrin IX NMM->FC Inhibition Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III URO-Synthase Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrinogen_IX->PPIX PPOX Protoporphyrinogen_IX_out Protoporphyrinogen_IX->Protoporphyrinogen_IX_out Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III URO-Decarboxylase Coproporphyrinogen_III->Protoporphyrinogen_IX CPOX ALA_out->Porphobilinogen Inhibition_Mechanism cluster_Enzymatic_Reaction Normal Catalytic Cycle cluster_Inhibition Inhibition by NMM FC_active Ferrochelatase (Active Site) Transition_State Distorted Porphyrin (Transition State) FC_active->Transition_State Induces Distortion Inactive_Complex Ferrochelatase-NMM Inactive Complex PPIX Protoporphyrin IX (Planar) PPIX->FC_active Binds Heme Heme Transition_State->Heme + Fe²⁺ NMM This compound (Non-planar) NMM->FC_active NMM->Transition_State Mimics NMM->Inactive_Complex Forms Inactive_Complex->Heme Blocks Formation Experimental_Workflow start Start prep Prepare Reagents: - Ferrochelatase - Porphyrin Substrate - Metal Ion (Zn²⁺) - NMM Inhibitor - Buffer start->prep assay Perform Ferrochelatase Assay (e.g., Spectrophotometric) prep->assay data Collect Data (e.g., Absorbance vs. Time) assay->data analysis Data Analysis: - Calculate Initial Velocities - Plot Inhibition Curve data->analysis results Determine IC₅₀ and/or Kᵢ analysis->results end End results->end

References

An In-Depth Technical Guide to N-methyl mesoporphyrin IX: Commercial Sources, Experimental Applications, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methyl mesoporphyrin IX (NMM), a versatile molecule with significant applications in biomedical research and drug development. This document details its commercial availability, provides insights into its synthesis and characterization, and presents detailed experimental protocols for its use as a ferrochelatase inhibitor and a G-quadruplex DNA probe. Furthermore, it elucidates the key signaling pathways influenced by NMM's biological activities.

Commercial Availability and Physicochemical Properties

This compound is readily available from several commercial suppliers, catering to the needs of the research community. The compound is typically supplied as a crystalline solid and should be stored at low temperatures, protected from light, to ensure its stability.

Table 1: Commercial Sources of this compound

SupplierProduct NumberPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Biosynth FM160646-Inquire142234-85-3C₃₅H₄₀N₄O₄580.72
MedKoo --1 mg, 5 mg142234-85-3-580.73
Cayman Chemical CAY27210-1 mg≥95% (mixture of isomers)1 mg142234-85-3C₃₅H₄₀N₄O₄580.72
MedChemExpress HY-13382199.65%Inquire142234-85-3--
Carl ROTH -≥95%25 mg142234-85-3--
Benchchem B1679035-Inquire142234-85-3-580.7
Santa Cruz Biotechnology --Inquire142234-85-3C₃₅H₄₀N₄O₄580.72
Frontier Specialty Chemicals --Inquire142234-85-3C₃₅H₄₀N₄O₄580.72

Note: Purity and available quantities may vary. Please consult the respective supplier for the most up-to-date information.

This compound is a non-planar, water-soluble porphyrin.[1] It exists as a mixture of four regioisomers due to the methylation at one of the four core nitrogen atoms of mesoporphyrin IX.[2] This structural feature is crucial for its biological activity.

Synthesis, Purification, and Characterization

While commercially available, this compound can also be synthesized in the laboratory.

Synthesis

The synthesis of this compound is achieved through the methylation of mesoporphyrin IX.[2] A general procedure involves dissolving mesoporphyrin IX in a suitable solvent and treating it with a methylating agent. The reaction progress can be monitored by thin-layer chromatography (TLC).

Purification

Purification of the crude product is typically performed using chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is a common method for isolating this compound from unreacted starting material and byproducts. A gradient elution system with solvents such as acetonitrile (B52724) and water or methanol (B129727) is often employed.[3]

Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the methyl group and the overall structure of the porphyrin macrocycle.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and confirm its elemental composition.

  • UV-Visible Spectroscopy: this compound exhibits a characteristic Soret peak in its UV-Vis spectrum, which can be used for quantification and to study its binding to other molecules.[4]

Experimental Protocols

This compound has two primary applications in experimental biology: as a potent inhibitor of the enzyme ferrochelatase and as a fluorescent probe for G-quadruplex DNA structures.

Ferrochelatase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory effect of this compound on ferrochelatase activity. The assay is based on the enzymatic incorporation of a metal ion (e.g., zinc) into a porphyrin substrate, and the product is quantified by HPLC with fluorescence detection.[5][6]

Materials:

  • Recombinant or purified ferrochelatase enzyme

  • This compound (inhibitor)

  • Mesoporphyrin IX (substrate)

  • Zinc acetate (B1210297) (metal ion)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, with a suitable detergent like Tween 20)

  • Stop solution (e.g., a solution of EDTA in a mixture of DMSO and methanol)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microplate or microcentrifuge tubes, set up the reaction mixtures containing the assay buffer, ferrochelatase enzyme, and varying concentrations of this compound.

  • Pre-incubate the enzyme and inhibitor for a defined period at the desired temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate (mesoporphyrin IX) and zinc acetate.

  • Allow the reaction to proceed for a specific time.

  • Stop the reaction by adding the stop solution.

  • Analyze the samples by reverse-phase HPLC to separate the product (zinc-mesoporphyrin) from the substrate.

  • Detect the product using a fluorescence detector (excitation ~415 nm, emission ~580 nm).

  • Calculate the rate of product formation and determine the inhibitory potency of this compound (e.g., IC₅₀ value).

G-Quadruplex DNA Binding Assay (Fluorescence Titration)

This protocol outlines a fluorescence titration experiment to characterize the binding of this compound to G-quadruplex DNA. The assay relies on the significant enhancement of NMM's fluorescence upon binding to G-quadruplex structures.[7][8]

Materials:

  • This compound

  • Oligonucleotide capable of forming a G-quadruplex structure (e.g., sequences from telomeres or oncogene promoters like c-myc)

  • Annealing buffer (e.g., a potassium-containing buffer like 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the G-quadruplex-forming oligonucleotide in the annealing buffer.

  • To induce G-quadruplex formation, heat the oligonucleotide solution to 95°C for 5 minutes and then slowly cool it to room temperature.

  • Prepare a solution of this compound in the same annealing buffer at a fixed concentration.

  • In a quartz cuvette, place the this compound solution.

  • Measure the initial fluorescence intensity of the NMM solution (excitation ~399 nm, emission ~610 nm).[9]

  • Incrementally add small aliquots of the annealed G-quadruplex DNA solution to the cuvette.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Correct the fluorescence intensity values for dilution.

  • Plot the change in fluorescence intensity as a function of the G-quadruplex DNA concentration.

  • Analyze the binding isotherm to determine the binding affinity (e.g., dissociation constant, Kd).

Biological Mechanisms and Signaling Pathways

This compound exerts its biological effects through two primary mechanisms, each impacting distinct cellular signaling pathways.

Inhibition of Heme Biosynthesis

This compound is a potent competitive inhibitor of ferrochelatase, the terminal enzyme in the heme biosynthesis pathway.[10] By blocking the insertion of ferrous iron into protoporphyrin IX, NMM leads to a depletion of cellular heme levels. Heme is a crucial signaling molecule that regulates various cellular processes.

Heme Biosynthesis Pathway and NMM Inhibition

G Heme Biosynthesis Pathway and NMM Inhibition Glycine_SuccinylCoA Glycine + Succinyl-CoA ALA δ-Aminolevulinate (ALA) Glycine_SuccinylCoA->ALA ALAS Porphobilinogen Porphobilinogen ALA->Porphobilinogen ALAD Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane PBGD Uroporphyrinogen_III Uroporphyrinogen III Hydroxymethylbilane->Uroporphyrinogen_III UROS Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III UROD Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX CPOX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX PPOX Ferrochelatase Ferrochelatase Protoporphyrin_IX->Ferrochelatase Heme Heme NMM N-methyl mesoporphyrin IX NMM->Ferrochelatase Ferrochelatase->Heme Fe²⁺

Caption: NMM inhibits ferrochelatase, the final enzyme in the heme biosynthesis pathway.

The reduction in heme levels can have profound effects on cellular signaling. For instance, the activity of the transcriptional repressor Bach1 is regulated by heme. In the absence of heme, Bach1 is active and represses the expression of genes such as heme oxygenase-1. Heme depletion by NMM can therefore lead to the modulation of Bach1-regulated gene expression.

Downstream Signaling of Heme Depletion

G Downstream Signaling of Heme Depletion NMM N-methyl mesoporphyrin IX Ferrochelatase Ferrochelatase NMM->Ferrochelatase Heme Heme Ferrochelatase->Heme Bach1 Bach1 (Active) Heme->Bach1 Inhibition Ras_ERK Ras-ERK Pathway Heme->Ras_ERK Modulation ARE_Genes Antioxidant Response Element (ARE) Genes (e.g., Heme Oxygenase-1) Bach1->ARE_Genes Repression

Caption: Heme depletion by NMM can activate Bach1 and modulate the Ras-ERK pathway.

Stabilization of G-Quadruplex DNA

This compound exhibits a high affinity and selectivity for G-quadruplex DNA structures.[11] These are non-canonical four-stranded DNA structures that can form in guanine-rich regions of the genome, such as in the promoter regions of oncogenes and at the ends of chromosomes (telomeres). By binding to and stabilizing these structures, NMM can modulate gene expression and interfere with telomere maintenance.

NMM Interaction with G-Quadruplex DNA

G NMM Interaction with G-Quadruplex DNA NMM N-methyl mesoporphyrin IX G_Quadruplex G-Quadruplex DNA NMM->G_Quadruplex Stabilization Transcription Transcription G_Quadruplex->Transcription Inhibition Telomere_Maintenance Telomere Maintenance G_Quadruplex->Telomere_Maintenance Inhibition Promoter_Region Oncogene Promoter (e.g., c-myc) Promoter_Region->G_Quadruplex Telomere Telomere Telomere->G_Quadruplex Gene_Expression Altered Gene Expression Transcription->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest/ Senescence Telomere_Maintenance->Cell_Cycle_Arrest

Caption: NMM stabilizes G-quadruplexes, affecting transcription and telomere maintenance.

For example, the promoter of the c-myc oncogene contains a G-quadruplex-forming sequence.[12][13] Stabilization of this G-quadruplex by NMM can repress the transcription of c-myc, leading to downstream effects on cell proliferation and apoptosis. Similarly, by binding to telomeric G-quadruplexes, NMM can interfere with the activity of telomerase, an enzyme crucial for maintaining telomere length, which can induce cellular senescence or apoptosis.[14][15]

Conclusion

This compound is a valuable tool for researchers in various fields, including cancer biology, drug discovery, and molecular biology. Its well-defined mechanisms of action as a ferrochelatase inhibitor and a G-quadruplex stabilizer, coupled with its commercial availability, make it an attractive molecule for studying fundamental cellular processes and for the development of novel therapeutic strategies. This technical guide provides a solid foundation for researchers to effectively utilize this compound in their experimental endeavors.

References

Methodological & Application

Application Notes and Protocols for N-Methyl Mesoporphyrin IX in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methyl mesoporphyrin IX (NMM) is a porphyrin-based fluorescent probe renowned for its high selectivity and "light-up" properties upon binding to G-quadruplex (G4) DNA structures.[1][2][3] G4s are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are implicated in various biological processes, including the regulation of gene expression and the maintenance of telomere stability. NMM's fluorescence is significantly enhanced when it binds to G4 structures, making it an invaluable tool for researchers in molecular biology, chemical biology, and drug discovery for the detection, characterization, and targeting of G4 DNA.[1][2][4] This document provides detailed protocols for the use of NMM in common fluorescence-based assays.

Key Features of this compound:

  • High Selectivity: NMM exhibits a strong binding preference for G-quadruplex DNA over other nucleic acid structures such as single-stranded DNA (ssDNA), double-stranded DNA (dsDNA), and i-motifs.[5]

  • "Turn-On" Fluorescence: NMM is weakly fluorescent in aqueous solution but displays a significant increase in fluorescence intensity upon binding to G4 DNA.[2][5][6]

  • Structural Discrimination: The degree of fluorescence enhancement is dependent on the G4 topology, with a greater increase observed for parallel G4 structures compared to hybrid or antiparallel conformations.[5][7]

  • Spectral Properties: NMM has an excitation maximum at approximately 399-400 nm and an emission maximum in the range of 610-614 nm.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data for NMM in fluorescence assays, compiled from various studies.

Table 1: Fluorescence Enhancement of NMM with Different DNA Structures

DNA Structure TypeExample Sequence(s)Fold Increase in Fluorescence (approx.)Reference
Parallel G-quadruplexc-myc, VEGF, c-kit2~60-fold[5][7]
Hybrid G-quadruplexTel22, Bcl-2, G4TERT~40-fold[5][7]
Antiparallel G-quadruplexTBA, G4T4G4 (in Na+)<10-fold[5]
Double-stranded DNACalf Thymus DNANo significant change[5]
Single-stranded DNA-No significant change[5]
i-Motif-No significant change[5]

Table 2: Binding Affinity of NMM for G-Quadruplex DNA

G-Quadruplex SequenceConformationBinding Affinity (Ka, M⁻¹)Reference
Tel22 (Human telomeric)Parallel (in K+)~1 x 10⁵[2][8]
T4GnT4 (n=4 or 8)Parallel~1.5 x 10⁶[2]
c-mycParallel~1 x 10⁷[2]
NMM AptamersParallel0.1 - 5 x 10⁶[2]

Experimental Protocols

Protocol 1: Fluorescence Titration Assay to Determine Binding Affinity

This protocol details the procedure for determining the binding affinity (Ka) of NMM to a specific G-quadruplex forming oligonucleotide.

1. Materials and Reagents:

  • This compound (NMM) stock solution (e.g., 1 mM in DMSO or water, stored at -20°C protected from light).[9]

  • G-quadruplex forming oligonucleotide of interest.

  • Assay Buffer: A common buffer is 10 mM lithium cacodylate (pH 7.2) supplemented with 5 mM KCl and 95 mM LiCl.[8] The choice of cation (K⁺ vs. Na⁺) is crucial as it can influence the G4 conformation.

  • Fluorometer and quartz cuvettes or a microplate reader.

2. Experimental Procedure:

  • Prepare NMM Solution: Dilute the NMM stock solution in the assay buffer to a final concentration of 1 µM.[9]

  • Prepare Oligonucleotide Solution: Prepare a concentrated stock of the G4-forming oligonucleotide. To ensure proper folding, anneal the oligonucleotide by heating to 95°C for 5 minutes followed by slow cooling to room temperature in the assay buffer.

  • Set up the Fluorometer: Set the excitation wavelength to 399 nm and the emission wavelength to 610 nm.[9] Set the excitation and emission slit widths to 5 nm.[10]

  • Titration:

    • Place the 1 µM NMM solution in the cuvette and record the initial fluorescence intensity.

    • Add small aliquots of the annealed G4 oligonucleotide to the NMM solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence intensity.

    • Continue adding the oligonucleotide until the fluorescence signal reaches a plateau, indicating saturation of binding.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution at each titration point.

    • Plot the change in fluorescence intensity as a function of the G4 oligonucleotide concentration.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd) or association constant (Ka).

Protocol 2: G-Quadruplex Stabilization Assay using Fluorescence Resonance Energy Transfer (FRET) Melting

This protocol describes how to assess the ability of NMM to stabilize a G-quadruplex structure using a FRET-based melting assay.[2] This requires a doubly labeled oligonucleotide with a fluorophore (e.g., FAM) and a quencher (e.g., Dabcyl).[2]

1. Materials and Reagents:

  • This compound (NMM).

  • Doubly labeled G-quadruplex oligonucleotide (e.g., 5'-FAM-GGG(TTAGGG)₃-Dabcyl-3').[2]

  • Assay Buffer (as in Protocol 1).

  • Real-time PCR instrument or a fluorometer with temperature control.

2. Experimental Procedure:

  • Prepare Samples:

    • Prepare a solution of the doubly labeled oligonucleotide (e.g., 0.2 µM) in the assay buffer.

    • Prepare a second sample containing the oligonucleotide at the same concentration and the desired concentration of NMM (e.g., 1-5 µM).

  • Annealing: Anneal the samples by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • FRET Melting:

    • Place the samples in the real-time PCR instrument.

    • Set the instrument to monitor the fluorescence of the fluorophore (e.g., FAM) while gradually increasing the temperature from room temperature to 95°C at a rate of 0.5-1°C/minute.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for both the sample with and without NMM.

    • Determine the melting temperature (Tm), which is the temperature at which 50% of the G-quadruplex is unfolded. This is typically found from the peak of the first derivative of the melting curve.

    • The difference in Tm (ΔTm) between the sample with NMM and the control sample indicates the degree of stabilization provided by NMM. A positive ΔTm signifies stabilization.

Visualizations

G4_NMM_Interaction cluster_0 Unbound State cluster_1 Bound State NMM_free Free NMM Low_Fluorescence Weak Fluorescence NMM_free->Low_Fluorescence Excitation (399 nm) NMM_G4_complex NMM-G4 Complex NMM_free->NMM_G4_complex G4_unbound Unfolded or Unbound G4 DNA G4_unbound->NMM_G4_complex Binding High_Fluorescence Strong Fluorescence (610 nm) NMM_G4_complex->High_Fluorescence Excitation (399 nm)

Caption: Mechanism of NMM as a "light-up" fluorescent probe for G-quadruplex DNA.

Fluorescence_Titration_Workflow Start Prepare 1 µM NMM in Assay Buffer Measure_Initial Record Initial Fluorescence (F₀) Start->Measure_Initial Add_Aliquot Add Aliquot of Annealed G4 DNA Measure_Initial->Add_Aliquot Equilibrate Mix and Equilibrate Add_Aliquot->Equilibrate Measure_Fluorescence Record Fluorescence (F) Equilibrate->Measure_Fluorescence Check_Saturation Saturation Reached? Measure_Fluorescence->Check_Saturation Check_Saturation->Add_Aliquot No Plot_Data Plot ΔF vs. [G4 DNA] Check_Saturation->Plot_Data Yes Fit_Curve Fit to Binding Model to Determine Ka Plot_Data->Fit_Curve End End Fit_Curve->End FRET_Melting_Workflow Start Prepare Samples: 1. Labeled G4 DNA 2. Labeled G4 DNA + NMM Anneal Anneal Samples (Heat and Slow Cool) Start->Anneal Melt_Curve Perform Melting Curve Analysis (Increase Temperature, Monitor Fluorescence) Anneal->Melt_Curve Analyze Plot Fluorescence vs. Temperature Melt_Curve->Analyze Determine_Tm Calculate Tm for each sample (from 1st derivative) Analyze->Determine_Tm Calculate_Delta_Tm Calculate ΔTm = Tm(G4+NMM) - Tm(G4) Determine_Tm->Calculate_Delta_Tm End End Calculate_Delta_Tm->End

References

Detecting G-Quadruplex DNA In Vitro Using N-Methyl Mesoporphyrin IX (NMM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in a variety of biological processes, including the regulation of gene expression and the maintenance of telomere stability, making them attractive targets for therapeutic intervention. N-methyl mesoporphyrin IX (NMM) is a fluorescent probe that exhibits high selectivity for G-quadruplex DNA over other DNA forms like single-stranded or double-stranded DNA.[1][2][3] Upon binding to G4 structures, particularly those with a parallel topology, NMM's fluorescence emission is significantly enhanced, providing a "light-up" signal for G4 detection.[1][4][5] This document provides detailed application notes and protocols for the use of NMM in the in vitro detection and characterization of G-quadruplex DNA.

Principle of Detection

NMM interacts with G-quadruplexes primarily through end-stacking on the terminal G-tetrads.[6][7] This binding event restricts the conformational flexibility of the NMM molecule and protects it from solvent quenching, leading to a substantial increase in its fluorescence quantum yield.[1][5] The fluorescence enhancement is most pronounced for parallel-stranded G4s, with moderate enhancement for hybrid-topology G4s and significantly lower enhancement for antiparallel G4s.[1][4] This differential fluorescence response allows for not only the detection of G4s but also for distinguishing between different G4 topologies.[1][4]

NMM_G4_Detection cluster_workflow NMM-Based G4 DNA Detection Workflow Unfolded_G4 Unfolded G-rich DNA (Low Fluorescence) Folded_G4 Folded G-Quadruplex DNA Unfolded_G4->Folded_G4 + K+ or Na+ NMM_free NMM (Free) (Weak Fluorescence) NMM_bound NMM-G4 Complex (Strong Fluorescence) NMM_free->NMM_bound Binding Folded_G4->NMM_bound Detection Fluorescence Detection (Excitation: ~399 nm Emission: ~610 nm) NMM_bound->Detection Signal Generation

Figure 1: Principle of NMM-based G-quadruplex DNA detection.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of NMM with various G-quadruplex structures as reported in the literature.

Table 1: Fluorescence Properties of NMM with G-Quadruplex DNA

G4 DNA SequenceTopologyFluorescence Enhancement (Fold Increase)Fluorescence Lifetime (ns)Reference
Parallel G4s (e.g., G4, VEGF)Parallel~606-8[1]
Hybrid G4sHybrid~405-7 and 1-2[1]
Antiparallel G4sAntiparallel<105-7 and 1-2[1]
Single-stranded DNAN/ANo significant changeN/A[1]
Double-stranded DNAN/ANo significant changeN/A[1]

Table 2: Binding Affinities of NMM for G-Quadruplex DNA

G4 DNA SequenceBinding Stoichiometry (NMM:GQ)Binding Constant (Ka, M⁻¹)Reference
G41:1(1.4 ± 0.2) x 10⁶[1]
G81:1(1.7 ± 0.2) x 10⁶[1]
VEGF1:2(7.0 ± 0.9) x 10⁶[1]
G₄T₄G₄1:1(1.26 ± 0.07) x 10⁷[1]
Tel221:1~1.0 x 10⁵[8]

Experimental Protocols

Herein are detailed protocols for the most common in vitro assays utilizing NMM for G4 DNA detection.

Protocol 1: Fluorescence Titration Assay for G4 Detection and Binding Affinity

This protocol is used to determine the presence of G4 DNA and to calculate the binding affinity of NMM.

Fluorescence_Titration_Workflow cluster_protocol Fluorescence Titration Protocol Start Start Prep_NMM Prepare NMM Solution (e.g., 1 µM) Start->Prep_NMM Prep_DNA Prepare G4 DNA Stock Solution Start->Prep_DNA Titration Titrate NMM with increasing concentrations of G4 DNA Prep_NMM->Titration Anneal_DNA Anneal DNA to form G4s (Heat to 95°C, cool slowly in K+ buffer) Prep_DNA->Anneal_DNA Anneal_DNA->Titration Measure Measure Fluorescence (Ex: 399 nm, Em: 550-750 nm) Titration->Measure Analyze Analyze Data: - Plot Fluorescence vs. [G4] - Fit to binding model to get Ka Measure->Analyze End End Analyze->End CD_Spectroscopy_Workflow cluster_protocol Circular Dichroism Spectroscopy Protocol Start Start Prep_DNA Prepare and Anneal G4 DNA (as in Protocol 1) Start->Prep_DNA Record_Blank Record CD Spectrum of Buffer Start->Record_Blank Record_Sample Record CD Spectrum of G4 DNA (e.g., 200-320 nm) Prep_DNA->Record_Sample Subtract_Blank Subtract Blank from Sample Spectrum Record_Blank->Subtract_Blank Record_Sample->Subtract_Blank Analyze Analyze Spectrum for G4 Signature: - Parallel: Peak at ~260 nm - Antiparallel: Peak at ~295 nm Subtract_Blank->Analyze End End Analyze->End EMSA_Workflow cluster_protocol Electrophoretic Mobility Shift Assay Protocol Start Start Label_DNA End-label DNA with a tag (e.g., radioactive or fluorescent) Start->Label_DNA Anneal_DNA Anneal labeled DNA to form G4s Label_DNA->Anneal_DNA Incubate Incubate labeled G4 DNA with increasing [NMM] Anneal_DNA->Incubate Electrophoresis Run on a native polyacrylamide gel Incubate->Electrophoresis Visualize Visualize DNA bands (e.g., autoradiography or fluorescence imaging) Electrophoresis->Visualize Analyze Analyze for mobility shift: Shifted band indicates NMM-G4 complex Visualize->Analyze End End Analyze->End

References

Application Notes and Protocols for Live-Cell Imaging of G-Quadruplexes using N-methyl mesoporphyrin IX (NMM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (GQs) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. These structures are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication, making them a compelling target for therapeutic intervention and a crucial subject of basic research. N-methyl mesoporphyrin IX (NMM) is a commercially available porphyrin-based probe that exhibits a strong affinity and selectivity for G-quadruplex structures, particularly those with a parallel topology.[1][2][3][4] Upon binding to GQs, NMM displays a significant "turn-on" fluorescence, making it a valuable tool for the visualization of G-quadruplexes in live cells.[1][2] This document provides detailed application notes and protocols for the use of NMM as a fluorescent probe for live-cell imaging of G-quadruplexes.

Properties of this compound (NMM)

NMM is a water-soluble, non-symmetric porphyrin with a molecular weight of 580.72 g/mol .[1][5][6][7] Its chemical structure features a porphyrin macrocycle with an N-methyl group, which induces a non-planar conformation that is crucial for its selective interaction with G-quadruplexes.[5] NMM fluoresces weakly in aqueous solutions but exhibits a significant enhancement in fluorescence upon binding to G-quadruplex DNA.[1][2] This property allows for a high signal-to-noise ratio in imaging applications. The excitation maximum of the NMM-GQ complex is approximately 400 nm, with an emission maximum around 610-614 nm.[1]

Data Presentation: Quantitative Analysis of NMM Fluorescence

The fluorescence enhancement of NMM upon binding to various nucleic acid structures provides a quantitative measure of its selectivity. The following table summarizes the reported fluorescence enhancement of NMM in the presence of different DNA and RNA structures.

Nucleic Acid StructureTopologyFluorescence Enhancement (Fold Increase)Reference
Parallel G-quadruplexes (e.g., c-myc, VEGF)Parallel~60-fold[2][4]
Hybrid G-quadruplexes (e.g., human telomeric)Hybrid~40-fold[2][4]
Antiparallel G-quadruplexesAntiparallel<10-fold[2][4]
Double-stranded DNA (dsDNA)DuplexNo significant change[2]
Single-stranded DNA (ssDNA)-No significant change[2]
i-motif-No significant change[2]

Experimental Protocols

Protocol 1: General Staining of Live Cells with NMM for G-quadruplex Visualization

This protocol provides a general guideline for staining live cells with NMM to visualize G-quadruplexes. Optimization of probe concentration and incubation time may be required for different cell lines and experimental conditions.

Materials:

  • This compound (NMM) stock solution (e.g., 1 mM in DMSO or water)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging compatible plates or dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom filter set for ~400 nm excitation and ~610 nm emission)

Procedure:

  • Cell Culture: Plate cells on live-cell imaging dishes and culture until they reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: Dilute the NMM stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration of 1-10 µM is recommended.

  • Cell Staining: Remove the existing cell culture medium and wash the cells once with pre-warmed PBS. Add the NMM-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time may vary.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells immediately using a fluorescence microscope. Capture images using the appropriate filter set for NMM (Excitation: ~400 nm, Emission: ~610 nm).

Protocol 2: Co-localization Studies with Nuclear or Nucleolar Markers

To determine the subcellular localization of G-quadruplexes, co-staining with established organelle markers can be performed.

Materials:

  • NMM-stained cells (from Protocol 1)

  • Nuclear stain (e.g., Hoechst 33342) or a specific nucleolar marker.

  • Fluorescence microscope with multiple filter sets.

Procedure:

  • NMM Staining: Follow steps 1-5 of Protocol 1.

  • Co-staining: After washing out the NMM, incubate the cells with the nuclear or nucleolar marker according to the manufacturer's instructions. For example, for Hoechst 33342, a typical concentration is 1 µg/mL for 10-15 minutes.

  • Washing: Wash the cells with PBS to remove the excess marker.

  • Imaging: Add fresh medium and image the cells using the appropriate filter sets for both NMM and the co-stain. Analyze the merged images to determine the co-localization.

Mandatory Visualizations

Experimental Workflow for Live-Cell G-quadruplex Imaging

G_quadruplex_Imaging_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Image Acquisition & Analysis cell_culture 1. Plate and Culture Cells staining_prep 2. Prepare NMM Staining Solution stain_cells 3. Incubate Cells with NMM staining_prep->stain_cells wash_cells 4. Wash to Remove Unbound Probe stain_cells->wash_cells acquire_images 5. Fluorescence Microscopy wash_cells->acquire_images analyze_data 6. Image Analysis acquire_images->analyze_data

Caption: Workflow for live-cell G-quadruplex imaging using NMM.

Logical Relationship of NMM Interaction with G-Quadruplexes

NMM_GQuadruplex_Interaction NMM This compound (NMM) Binding Selective Binding NMM->Binding NoBinding No Significant Binding NMM->NoBinding G_quadruplex G-Quadruplex DNA/RNA G_quadruplex->Binding Fluorescence Enhanced Fluorescence (Signal ON) Binding->Fluorescence dsDNA dsDNA / ssDNA dsDNA->NoBinding NoFluorescence Weak Fluorescence (Signal OFF) NoBinding->NoFluorescence

Caption: NMM's selective binding and fluorescence turn-on with G-quadruplexes.

Concluding Remarks

This compound is a powerful and selective fluorescent probe for the detection and visualization of G-quadruplex structures in live cells. Its "turn-on" fluorescence upon binding to parallel G-quadruplexes provides a high-contrast imaging modality. The protocols and data presented herein offer a comprehensive guide for researchers to employ NMM in their studies of G-quadruplex biology and for the development of novel therapeutic strategies targeting these structures. Further optimization of the provided protocols for specific cell lines and experimental questions is encouraged to achieve the best possible results.

References

Application of N-Methyl Mesoporphyrin IX (NMM) in Studying Telomeric G-Quadruplex Structures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl mesoporphyrin IX (NMM) is a porphyrin derivative that has emerged as a valuable tool for investigating the structure and stability of G-quadruplexes (GQs), particularly those formed in telomeric regions.[1][2][3] G-quadruplexes are non-canonical secondary structures formed from guanine-rich nucleic acid sequences and are implicated in critical biological processes, including telomere maintenance and oncogene regulation.[2][4] The unique photophysical properties of NMM, notably its significant fluorescence enhancement upon binding to parallel G-quadruplex structures, make it a highly selective "light-up" probe.[3][5][6] This selectivity, coupled with its ability to stabilize G-quadruplexes, positions NMM as a key molecule in G-quadruplex-related research and as a potential scaffold for the development of novel therapeutic agents.[1][2][3]

These application notes provide an overview of the utility of NMM in G-quadruplex research and detailed protocols for key experimental techniques.

Key Applications

  • Selective Detection of Parallel G-Quadruplexes: NMM exhibits a strong preference for parallel-stranded G-quadruplex conformations, showing a significant increase in fluorescence intensity upon binding.[5][7] This property allows for the specific detection and characterization of parallel GQs, even in the presence of other DNA structures like duplex DNA or other G-quadruplex topologies (antiparallel or hybrid).[5]

  • G-Quadruplex Stabilization Studies: NMM can stabilize the parallel conformation of telomeric G-quadruplexes.[2][4] This stabilizing effect can be quantified using techniques such as FRET melting assays, providing insights into the therapeutic potential of NMM and its derivatives.

  • Drug Screening and Development: The selective interaction between NMM and G-quadruplexes can be exploited for high-throughput screening of potential G-quadruplex-targeting drugs.[8] Compounds that compete with NMM for G-quadruplex binding can be identified by monitoring changes in NMM's fluorescence.

  • Structural Isomerization Studies: NMM has been shown to induce a conformational change in human telomeric DNA, promoting a shift from a hybrid or antiparallel structure to a parallel G-quadruplex conformation in the presence of potassium ions.[2][4] This makes NMM a useful tool for studying the dynamics of G-quadruplex folding.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of NMM with various G-quadruplex structures.

Table 1: Binding Affinity (Ka) and Dissociation Constants (KD) of NMM for G-Quadruplex DNA

G-Quadruplex SequenceConformationMethodBinding Affinity (Ka) (M⁻¹)Dissociation Constant (KD)Citation
Tel22 (Human Telomeric)ParallelUV-vis Titration(1.0 ± 0.3) x 10⁵~10 µM[2][4][9]
Tel22 (Human Telomeric)ParallelSurface Plasmon Resonance-~100 nM[10]
G4T4G4Antiparallel/Mixed-HybridFluorescence Titration(1.26 ± 0.07) x 10⁷-[5]
VEGFParallelFluorescence Titration(7.0 ± 0.9) x 10⁶-[5]
cMycParallel-~1 x 10⁷-[6]
THMParallel-~5 x 10⁷-[6]

Table 2: Stoichiometry of NMM Binding to Telomeric G-Quadruplexes

G-Quadruplex SequenceMethodStoichiometry (NMM:GQ)Citation
Tel22 (Human Telomeric)Continuous Variation Analysis (Job Plot)1:1[2][9]
Tel22 (Human Telomeric)X-ray Crystallography1:1 (capping both ends of a dimer)[1][11]
VEGFContinuous Variation Analysis (Job Plot)1:1 or 1:2 (depending on concentration)[5]

Table 3: Fluorescence Enhancement of NMM upon Binding to G-Quadruplexes

G-Quadruplex ConformationFold Increase in FluorescenceCitation
Parallel~60-fold[5]
Hybrid~40-fold[5]
Antiparallel<10-fold[5]

Experimental Protocols

Protocol 1: Fluorescence Titration Assay to Determine NMM Binding Affinity

This protocol details the steps to determine the binding affinity of NMM to a G-quadruplex-forming oligonucleotide using fluorescence spectroscopy.

Materials:

  • This compound (NMM) stock solution (in DMSO or aqueous buffer)

  • G-quadruplex-forming oligonucleotide (e.g., Tel22: d[AGGG(TTAGGG)3])

  • Annealing buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, pH 7.5)[7]

  • Fluorescence spectrophotometer

Procedure:

  • Oligonucleotide Annealing:

    • Prepare a solution of the G-quadruplex-forming oligonucleotide in the annealing buffer.

    • Heat the solution to 95°C for 5-10 minutes.[2]

    • Allow the solution to cool slowly to room temperature to facilitate G-quadruplex formation.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrophotometer to 393-400 nm and the emission range to 550-700 nm.[6][8]

    • Prepare a cuvette with a fixed concentration of NMM (e.g., 1 µM) in the annealing buffer.[7]

    • Record the initial fluorescence spectrum of NMM alone.

    • Perform a titration by adding increasing concentrations of the annealed G-quadruplex oligonucleotide to the NMM solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum (around 610 nm) as a function of the G-quadruplex concentration.[6]

    • Fit the resulting binding curve to an appropriate binding model (e.g., one-site binding) to determine the binding constant (Ka).[5]

Protocol 2: Circular Dichroism (CD) Spectroscopy to Monitor G-Quadruplex Conformation

This protocol describes the use of CD spectroscopy to observe the conformational changes in a telomeric G-quadruplex upon binding of NMM.

Materials:

  • NMM stock solution

  • G-quadruplex-forming oligonucleotide

  • Annealing buffer (as in Protocol 1)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation:

    • Anneal the G-quadruplex-forming oligonucleotide as described in Protocol 1.

    • Prepare two samples: one with the annealed oligonucleotide alone and another with the oligonucleotide and a molar excess of NMM.

  • CD Spectra Acquisition:

    • Record the CD spectra of both samples over a wavelength range of 220-320 nm in a 1 mm path-length quartz cuvette.[7][8]

    • Use the annealing buffer as a blank and subtract its spectrum from the sample spectra.

  • Data Interpretation:

    • A parallel G-quadruplex structure typically shows a positive peak around 260 nm and a negative peak around 240 nm.[7][12]

    • An antiparallel G-quadruplex structure typically exhibits a positive peak around 295 nm and a negative peak around 260 nm.[12]

    • A hybrid G-quadruplex shows peaks at both ~295 nm and ~260 nm.[12]

    • Compare the spectra of the G-quadruplex with and without NMM to identify any conformational changes induced by the ligand. An increase in the 260 nm peak suggests a shift towards a parallel conformation.[2]

Protocol 3: FRET Melting Assay to Assess G-Quadruplex Stabilization

This protocol outlines a Förster Resonance Energy Transfer (FRET) based melting assay to quantify the stabilization of a telomeric G-quadruplex by NMM.

Materials:

  • Dual-labeled G-quadruplex-forming oligonucleotide (e.g., F21D, with a fluorophore like FAM at the 5'-end and a quencher like TAMRA at the 3'-end)[9][13]

  • NMM stock solution

  • Annealing buffer

  • Real-time PCR machine or a fluorometer with temperature control

Procedure:

  • Sample Preparation:

    • Prepare solutions of the dual-labeled oligonucleotide in the annealing buffer, both with and without NMM at a specific concentration.

  • FRET Melting Analysis:

    • Place the samples in the real-time PCR machine.

    • Heat the samples from room temperature to 95°C with a slow ramp rate (e.g., 1°C/min).

    • Monitor the fluorescence of the donor fluorophore (e.g., FAM) continuously during the temperature increase.

  • Data Analysis:

    • As the G-quadruplex unfolds with increasing temperature, the distance between the fluorophore and quencher increases, resulting in an increase in the donor's fluorescence.

    • Plot the normalized fluorescence intensity against temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, determined from the midpoint of the transition in the melting curve.

    • The difference in Tm (ΔTm) between the samples with and without NMM indicates the degree of stabilization provided by the ligand.[14]

Visualizations

NMM_Interaction_Workflow cluster_ligand Ligand cluster_gq G-Quadruplex cluster_complex Complex Formation cluster_output Observable Signal NMM NMM GQ_unbound Telomeric G-Quadruplex (Hybrid/Antiparallel) NMM->GQ_unbound Binding GQ_parallel Parallel G-Quadruplex NMM->GQ_parallel Binding GQ_unbound->GQ_parallel Conformational Change NMM_GQ_complex NMM-GQ Complex GQ_parallel->NMM_GQ_complex Fluorescence Increased Fluorescence (Light-up) NMM_GQ_complex->Fluorescence Results in

Caption: NMM interaction with telomeric G-quadruplex.

Experimental_Workflow cluster_assays Biophysical Assays cluster_data Data Analysis cluster_conclusion Conclusion start Start: Prepare NMM and GQ Samples fluorescence Fluorescence Titration start->fluorescence cd Circular Dichroism start->cd fret FRET Melting start->fret binding_affinity Binding Affinity (Ka) fluorescence->binding_affinity conformation Conformational State cd->conformation stabilization Thermal Stabilization (ΔTm) fret->stabilization conclusion Characterize NMM-GQ Interaction binding_affinity->conclusion conformation->conclusion stabilization->conclusion

Caption: Workflow for characterizing NMM-GQ interactions.

NMM_Selectivity_Pathway cluster_gqs G-Quadruplex Topologies cluster_interaction Interaction Mode cluster_outcome Binding Outcome NMM This compound (NMM) parallel Parallel GQ NMM->parallel Favored Interaction antiparallel Antiparallel GQ NMM->antiparallel hybrid Hybrid GQ NMM->hybrid end_stacking Efficient π-π End-Stacking parallel->end_stacking steric_clash Steric Clash with N-methyl Group antiparallel->steric_clash hybrid->steric_clash strong_binding Strong Binding & Fluorescence end_stacking->strong_binding weak_binding Weak/No Binding steric_clash->weak_binding

Caption: Basis of NMM's selectivity for parallel G-quadruplexes.

References

Application Note: Ferrochelatase Inhibition Assay Using N-Methyl Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrochelatase (FECH) is the terminal enzyme in the heme biosynthetic pathway, catalyzing the insertion of ferrous iron into protoporphyrin IX to form heme.[1][2][3] Its essential role in metabolism makes it a target for studying certain diseases and for drug development. N-methyl mesoporphyrin IX (N-MMP), a transition-state analog of protoporphyrin IX, is a potent and specific inhibitor of ferrochelatase.[1][2][3][4] This application note provides a detailed protocol for an in vitro assay to determine the inhibitory activity of compounds against ferrochelatase using N-MMP as a reference inhibitor. The assay is based on the quantification of zinc-mesoporphyrin IX, the product of the enzymatic reaction when zinc is used as the metal substrate in place of iron.

Principle of the Assay

The ferrochelatase inhibition assay is a biochemical method to measure the reduction in the enzymatic activity of ferrochelatase in the presence of an inhibitor. In this protocol, the activity of ferrochelatase is determined by monitoring the formation of zinc-mesoporphyrin IX from mesoporphyrin IX and zinc acetate (B1210297). The reaction is initiated by the addition of the porphyrin substrate and quenched after a specific incubation time. The amount of zinc-mesoporphyrin IX formed is quantified by fluorescence measurement. By comparing the enzyme's activity with and without a potential inhibitor, the percentage of inhibition can be calculated. N-MMP is used as a positive control for inhibition.

Materials and Reagents

  • Recombinant Human Ferrochelatase

  • This compound (N-MMP)

  • Mesoporphyrin IX

  • Zinc Acetate

  • Bovine Serum Albumin (BSA)

  • Triton X-100

  • Tris-HCl buffer

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Protocol

A detailed methodology for conducting the ferrochelatase inhibition assay is provided below.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.2) containing 0.1% Triton X-100 and 0.1% BSA.

  • Enzyme Solution: Dilute recombinant human ferrochelatase in assay buffer to the desired working concentration. The final concentration should be determined based on preliminary experiments to ensure the reaction is in the linear range.

  • Substrate Solution: Prepare a stock solution of mesoporphyrin IX in DMSO. Dilute the stock solution in assay buffer to the final working concentration.

  • Metal Co-substrate Solution: Prepare a stock solution of zinc acetate in water. Dilute the stock solution in assay buffer to the final working concentration.

  • Inhibitor Solutions: Prepare a stock solution of N-MMP in DMSO. Create a serial dilution of N-MMP in assay buffer to generate a range of concentrations for IC50 determination. Test compounds should also be prepared in a similar manner.

Assay Procedure
  • Enzyme and Inhibitor Incubation:

    • Add 20 µL of the inhibitor solution (N-MMP or test compound) at various concentrations to the wells of a 96-well black microplate.

    • For the control (uninhibited) and blank wells, add 20 µL of assay buffer containing the same percentage of DMSO as the inhibitor solutions.

    • Add 40 µL of the enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the metal co-substrate solution (zinc acetate) to all wells.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution (mesoporphyrin IX) to all wells. The final reaction volume is 100 µL.

  • Incubation and Termination:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • The reaction is effectively stopped by the chelation of excess zinc by the porphyrin substrate, or a specific stop solution can be used if necessary.

  • Fluorescence Measurement:

    • Measure the fluorescence of the formed zinc-mesoporphyrin IX using a fluorescence microplate reader.

    • Set the excitation wavelength to approximately 418 nm and the emission wavelength to approximately 590 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence reading of the blank wells from all other readings.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Quantitative Data Summary

The inhibitory potency of N-MMP against ferrochelatase from different species has been determined. The following table summarizes the reported inhibition constants (Ki).

InhibitorEnzyme SourceKi ValueReference
N-Methylprotoporphyrin IXPurified Ferrochelatase7 nM[5]
N-MethylprotoporphyrinWild-type Murine3 nM[1][2]
N-MethylprotoporphyrinP255R Murine Mutant1 µM[1][2]
N-MethylprotoporphyrinP255G Murine Mutant2.3 µM[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the ferrochelatase inhibition assay protocol.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrates, and Inhibitor Solutions Incubation1 Add Inhibitor and Enzyme to Plate Reagents->Incubation1 Incubation2 Pre-incubate at 37°C Incubation1->Incubation2 Initiation Add Zinc Acetate and Mesoporphyrin IX Incubation2->Initiation Incubation3 Incubate at 37°C Initiation->Incubation3 Measurement Measure Fluorescence Incubation3->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow of the ferrochelatase inhibition assay.

Mechanism of Inhibition

The diagram below depicts the mechanism of ferrochelatase inhibition by this compound.

G cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by N-MMP PPIX Protoporphyrin IX FECH Ferrochelatase PPIX->FECH Fe2 Fe(II) Fe2->FECH Heme Heme FECH->Heme Catalysis FECH_Inhibited Ferrochelatase (Inhibited) FECH->FECH_Inhibited NMMP This compound (Transition-State Analog) NMMP->FECH Competitive Binding

Caption: Competitive inhibition of ferrochelatase by N-MMP.

References

Inducing Heme Deficiency in Mammalian Cell Cultures Using N-methylmesoporphyrin (NMM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme, an iron-containing protoporphyrin, is a critical prosthetic group for a vast array of hemoproteins involved in fundamental cellular processes, including oxygen transport (hemoglobin), electron transport (cytochromes), and drug metabolism (cytochrome P450 enzymes). The study of heme metabolism and the consequences of its dysregulation are vital for understanding various pathological conditions, including certain cancers and neurological diseases.[1] N-methylmesoporphyrin (NMM) is a potent and specific inhibitor of ferrochelatase, the terminal enzyme in the heme biosynthesis pathway.[2][3] By blocking the insertion of ferrous iron into protoporphyrin IX, NMM effectively induces a state of heme deficiency in mammalian cell cultures, providing a valuable tool for investigating the roles of heme in cellular physiology and disease.

These application notes provide detailed protocols for using NMM to induce heme deficiency, methods for quantifying the resulting heme depletion, and an overview of the cellular consequences.

Data Presentation

Table 1: NMM Treatment Conditions and Resulting Heme Deficiency
Cell LineNMM Concentration (µM)Treatment DurationObserved Heme Synthesis ReductionReference
GeneralVariesVariesUp to 60% reduction (cells may upregulate ferrochelatase, allowing residual synthesis)[4]
HeLaNot Applicable (SA used)3 days>10-fold decrease[1]

NMM's effect can vary between cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Table 2: Quantitative Effects of NMM-Induced Heme Deficiency on Cellular Parameters
Cell LineNMM Concentration (µM)Treatment DurationParameter MeasuredObserved EffectReference
U373 (Astrocytoma)107 daysIntracellular Iron1.6-fold increase[2]
U373 (Astrocytoma)107 daysIntracellular Zinc~50% decrease[2]
SHSY5Y (Neuroblastoma)106 daysNitric Oxide Synthase (NOS1) ActivitySignificant increase[2]
U373 (Astrocytoma)106 daysNitric Oxide Synthase (NOS1) ActivitySignificant increase[2]
SHSY5Y (Neuroblastoma)105 daysNeuronal DifferentiationFailed differentiation and cell death[4]
U373 (Astrocytoma)107 daysCell ProliferationImpaired proliferation and cell death[2]

Experimental Protocols

Protocol 1: Preparation and Application of NMM in Mammalian Cell Culture

Materials:

  • N-methylmesoporphyrin IX (NMM)

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile water

  • Complete cell culture medium appropriate for the cell line

  • Mammalian cell line of interest

Procedure:

  • Stock Solution Preparation:

    • Dissolve NMM in DMSO or sterile water to prepare a 5-10 mM stock solution.[5][6]

    • Note: NMM is light-sensitive; protect the stock solution from light by wrapping the tube in aluminum foil.[7]

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]

  • Cell Seeding:

    • Seed the mammalian cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • NMM Treatment:

    • Thaw the NMM stock solution and dilute it in a complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the existing medium from the cells and replace it with the NMM-containing medium.

    • Incubate the cells for the desired duration (e.g., 24 hours to 7 days), depending on the experimental goals. The medium should be changed every 2-3 days for longer incubation periods.

Protocol 2: Quantification of Heme Synthesis using [¹⁴C] 5-Aminolevulinate (ALA)

This method measures the rate of new heme synthesis by tracing the incorporation of a radiolabeled precursor.[1]

Materials:

  • [¹⁴C] 5-Aminolevulinate (ALA)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Heme extraction buffer (contact supplier for composition)

  • Diethyl ether

  • 2 N Hydrochloric acid (HCl)

  • Scintillation fluid and counter

  • Cell lysis buffer (e.g., CelLytic™ M)

  • BCA protein assay kit

Procedure:

  • Radiolabeling:

    • To cells in culture, add 0.1-0.3 µCi of [¹⁴C] 5-ALA per 3.5 cm plate.[1]

    • Incubate for 16 hours to allow for the incorporation of the radiolabel into newly synthesized heme.[1]

  • Cell Harvesting:

    • Place culture dishes on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 1 ml of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Heme Extraction:

    • Centrifuge the cells at 15,000 x g for 1 minute at 4°C.[1]

    • Remove the supernatant and resuspend the cell pellet in 100 µl of 1x PBS.[1]

    • Take a 10 µl aliquot for protein quantification.

    • Centrifuge the remaining 90 µl at 5,000 x g for 30 seconds at 4°C and remove the PBS.[1]

    • Add 300 µl of heme extraction buffer and vortex to resuspend the pellet.[1]

    • Add 1.2 ml of diethyl ether, vortex for 30 seconds, and centrifuge at 15,000 x g for 5 minutes at 4°C.[1]

    • Transfer the upper ether phase to a new tube.

    • Add 0.5 ml of 2 N HCl, vortex, and centrifuge as in the previous step.[1]

    • Transfer the upper ether phase to a scintillation vial and allow it to evaporate overnight in a fume hood.

  • Quantification:

    • Add 5 ml of scintillation fluid to the dried samples.[9]

    • Measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the cell lysate aliquot using a BCA protein assay.

    • Normalize the radioactive counts to the protein concentration to determine the level of heme synthesis.

Protocol 3: Pyridine (B92270) Hemochromogen Assay for Heme Quantification

This spectrophotometric method is suitable for determining the total heme concentration in cell lysates.

Materials:

Procedure:

  • Pyridine Reagent Preparation:

    • Prepare a pyridine reagent mix by combining 3 ml of 1 M NaOH, 6 ml of pyridine, and 19 ml of water.[10]

  • Sample Preparation:

    • Harvest and lyse the cells.

    • In a cuvette, mix 1000 µl of the pyridine reagent with 35 µl of the cell lysate.[10]

  • Oxidized Spectrum:

    • Add 18 µl of 15 mM K₃Fe(CN)₆ to the cuvette and mix well.[10]

    • Record the absorbance spectrum from 500-650 nm. This is the oxidized spectrum.[10]

  • Reduced Spectrum:

    • Add a few milligrams of solid sodium dithionite to the same cuvette and mix gently.[10]

    • Record the absorbance spectrum from 500-650 nm. This is the reduced spectrum.[10]

  • Calculation:

    • Calculate the difference in absorbance between the reduced and oxidized spectra at 556 nm and 540 nm (ΔA556-540).

    • The heme concentration (mM) can be calculated using the following formula: [Heme] = (ΔA556-540) / 20.7.[10]

    • Account for the dilution factor of your sample.

Protocol 4: Using a Commercial Heme Assay Kit

Commercially available kits provide a convenient and sensitive method for heme quantification. The following is a general procedure; always refer to the manufacturer's specific protocol.

Materials:

  • Commercial Heme Assay Kit (e.g., Abcam ab272534 or BioVision K672-100)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of heme standards according to the kit's instructions.

  • Sample Preparation:

    • Harvest and lyse the cells.

    • Dilute the cell lysate as recommended by the manufacturer.

  • Assay:

    • Add the standards and samples to the wells of a 96-well plate.

    • Add the kit's reaction reagent to each well.

    • Incubate at room temperature for the time specified in the protocol (typically 5-30 minutes).[4][11]

  • Measurement:

    • Read the absorbance at the recommended wavelength (e.g., 400 nm or 570 nm) using a microplate reader.[4][11]

  • Calculation:

    • Subtract the blank reading from all measurements.

    • Plot the standard curve and determine the heme concentration in the samples.

Mandatory Visualizations

Heme_Biosynthesis_Inhibition_by_NMM cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Succinyl-CoA Succinyl-CoA ALA_Synthase ALAS Succinyl-CoA->ALA_Synthase Glycine Glycine Glycine->ALA_Synthase ALA δ-Aminolevulinate ALA_Synthase->ALA Rate-limiting step Porphobilinogen Porphobilinogen ALA->Porphobilinogen Multiple steps Protoporphyrin_IX Protoporphyrin IX Ferrochelatase Ferrochelatase Protoporphyrin_IX->Ferrochelatase Heme Heme Ferrochelatase->Heme Fe2 Fe²⁺ Fe2->Ferrochelatase Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane Uroporphyrinogen_III Uroporphyrinogen_III Hydroxymethylbilane->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Coproporphyrinogen_III->Protoporphyrin_IX Enters Mitochondrion NMM N-methylmesoporphyrin NMM->Ferrochelatase Inhibition

Caption: Inhibition of Heme Synthesis by NMM.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Heme Deficiency A Seed Mammalian Cells B Incubate to Desired Confluency A->B C Treat with NMM in Culture Medium B->C D Incubate for a Defined Period C->D E Harvest Cells D->E F Quantify Heme Levels (e.g., Pyridine Hemochromogen Assay, Commercial Kit, or Radiolabeling) E->F G Analyze Downstream Effects (e.g., Western Blot, qPCR, Functional Assays) E->G

Caption: Experimental Workflow for Inducing Heme Deficiency.

Heme_Deficiency_Signaling cluster_heme_regulation Heme-Regulated Signaling cluster_hri_pathway HRI Pathway cluster_bach1_pathway Bach1 Pathway Heme_Deficiency Heme Deficiency HRI HRI Heme_Deficiency->HRI Activates Bach1 Bach1 eIF2a eIF2α HRI->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Promotes Translation Globin_Synthesis Globin Synthesis eIF2a->Globin_Synthesis Inhibits Stress_Response Stress Response Genes ATF4->Stress_Response Induces Transcription Heme_Sufficient Heme Sufficient Heme_Sufficient->Bach1 Inhibits ARE ARE Bach1->ARE Represses Maf Small Maf Maf->ARE HO1 Heme Oxygenase-1 ARE->HO1 Induces Transcription

References

Application Notes and Protocols for N-methyl mesoporphyrin IX in Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl mesoporphyrin IX (NMM) is a synthetic porphyrin that has garnered significant interest in biomedical research, primarily for its high affinity and selectivity for G-quadruplex (GQ) DNA and RNA structures.[1][2] These non-canonical nucleic acid secondary structures are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression, making them attractive targets for cancer therapy. Beyond its role as a GQ-stabilizing ligand, the inherent photosensitizing properties of the porphyrin macrocycle suggest a potential application for NMM in photodynamic therapy (PDT).[2]

PDT is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation. The unique targeting ability of NMM towards GQ-rich regions, which are often over-represented in cancer cells, presents an intriguing opportunity for a targeted PDT approach.

These application notes provide an overview of the potential use of NMM in PDT research, including its proposed mechanism of action, and offer detailed protocols for key in vitro and in vivo experiments to evaluate its efficacy.

Principle of this compound in Photodynamic Therapy

The therapeutic strategy of NMM-based PDT is founded on a dual-targeting mechanism: the preferential accumulation of NMM in cancer cells due to their abundance of GQ structures, followed by the localized generation of cytotoxic ROS upon light activation.

Upon administration, NMM is hypothesized to be taken up by cells and to bind to GQ structures within the nucleus and potentially other cellular compartments. Subsequent irradiation with light of a specific wavelength, corresponding to the absorption spectrum of NMM, excites the molecule to a short-lived singlet state, which then transitions to a longer-lived triplet state through intersystem crossing. This triplet-state NMM can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key mediator of phototoxicity. The ensuing oxidative stress induces cellular damage, triggering apoptotic or necrotic cell death pathways.

dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Proposed mechanism of NMM-mediated photodynamic therapy.

Data Presentation

While specific quantitative data for NMM in PDT is still emerging, the following tables provide a template for summarizing key experimental results. Researchers are encouraged to populate these tables with their own data to facilitate comparison and analysis.

Table 1: In Vitro Phototoxicity of this compound

Cell LineNMM Concentration (µM)Light Dose (J/cm²)Incubation Time (h)IC50 (µM)
e.g., HeLa0.1 - 10e.g., 524Data to be determined
e.g., A5490.1 - 10e.g., 524Data to be determined
e.g., MCF-70.1 - 10e.g., 524Data to be determined

Table 2: In Vivo Efficacy of this compound-PDT in Tumor Models

Animal ModelTumor TypeNMM Dose (mg/kg)Light Dose (J/cm²)Drug-Light Interval (h)Tumor Growth Inhibition (%)
e.g., BALB/c nude micee.g., HeLa xenograftData to be determinedData to be determinedData to be determinedData to be determined
e.g., C57BL/6 micee.g., B16F10 melanomaData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for fundamental experiments to assess the photodynamic efficacy of NMM.

In Vitro Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of NMM-PDT in a 96-well plate format.

  • Materials:

    • This compound (NMM)

    • Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well cell culture plates

    • Light source with appropriate wavelength and power for NMM activation

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of NMM in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the NMM solutions. Include control wells with medium only (no cells) and cells with medium but no NMM.

    • Incubate the plates for the desired time (e.g., 24 hours) to allow for NMM uptake.

    • After incubation, wash the cells twice with PBS.

    • Add 100 µL of fresh, complete culture medium to each well.

    • Irradiate the plates with the light source at a predetermined dose. Keep a set of plates in the dark as a control for NMM's dark toxicity.

    • Incubate the plates for another 24-48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for the MTT cell viability assay.

2. Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol is for the detection of intracellular ROS generation following NMM-PDT.

  • Materials:

    • This compound (NMM)

    • Cancer cell lines

    • Complete cell culture medium

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells in an appropriate culture vessel (e.g., 24-well plate, glass-bottom dish).

    • Treat the cells with NMM at a desired concentration and incubate.

    • Wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells twice with PBS.

    • Add fresh culture medium.

    • Irradiate the cells with the light source.

    • Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for the DCFH-DA ROS detection assay.

3. Apoptosis Signaling Pathway Analysis

This protocol outlines a general approach to investigate the apoptotic pathways induced by NMM-PDT using Western blotting.

  • Materials:

    • NMM-PDT treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells at different time points after NMM-PDT.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

G

In Vivo Protocol

1. Tumor Xenograft Model and Efficacy Study

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of NMM-PDT.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude)

    • Cancer cell line for tumor induction

    • NMM solution for injection

    • Anesthesia

    • Light source with fiber optic delivery system

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly divide the mice into treatment and control groups.

    • Administer NMM to the treatment groups via an appropriate route (e.g., intravenous, intraperitoneal).

    • After a predetermined drug-light interval, anesthetize the mice.

    • Irradiate the tumor area with the light source.

    • Monitor tumor growth by measuring tumor volume with calipers every few days.

    • Record animal body weight and monitor for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: General workflow for an in vivo NMM-PDT efficacy study.

Conclusion

This compound holds promise as a novel photosensitizer for targeted photodynamic therapy due to its unique affinity for G-quadruplex structures, which are prevalent in cancer cells. The protocols outlined in these application notes provide a framework for the systematic evaluation of NMM's PDT efficacy, from initial in vitro screening to in vivo validation. Further research is warranted to elucidate the precise mechanisms of NMM-mediated phototoxicity and to optimize its therapeutic potential. The generation of robust quantitative data using these standardized methods will be crucial for advancing NMM towards potential clinical applications in oncology.

References

Application Notes and Protocols for N-methyl Mesoporphyrin IX-Based Biosensors in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to N-methyl Mesoporphyrin IX (NMM) Biosensors

This compound (NMM) is a porphyrin derivative that exhibits remarkable fluorescence properties, making it a valuable tool in the development of biosensors. A key characteristic of NMM is its significant increase in fluorescence intensity upon binding to G-quadruplex (GQ) DNA structures.[1][2][3][4][5] G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences. The interaction between NMM and G-quadruplexes forms the basis of a "light-up" or "turn-on" fluorescent biosensing platform.[2][3][5]

The presence of specific metal ions can influence the formation, stability, and conformation of these G-quadruplex structures. This modulation of the G-quadruplex, in turn, affects the binding of NMM and its corresponding fluorescence signal. Consequently, NMM-based biosensors can be designed to detect various metal ions through either a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) mechanism.[2][6] These biosensors offer a sensitive, selective, and often cost-effective method for the detection of heavy metal ions, which are significant environmental and health concerns.[3][7][8] This document provides detailed application notes and protocols for the development and use of NMM-based biosensors for the detection of metal ions such as Zinc (Zn²⁺), Mercury (Hg²⁺), and Lead (Pb²⁺).

Data Presentation: Performance Characteristics of NMM-Based Metal Ion Biosensors

The following table summarizes the quantitative performance data for NMM-based biosensors designed for the detection of various metal ions. This data is compiled from multiple studies and provides a comparative overview of their analytical capabilities.

Target Metal Ion Sensing Principle G-Quadruplex/Aptamer Sequence Linear Range Limit of Detection (LOD) Reference
Zinc (Zn²⁺)Fluorescence QuenchingGuanine-rich sequence0.1 - 1.2 µMNot Specified[6][9]
Mercury (Hg²⁺)Ratiometric FluorescenceG-quadruplex aptamer with T-T mismatchesNot Specified0.59 nM[3]
Lead (Pb²⁺)Fluorescence QuenchingGuanine-rich sequence (GOS-1)5 - 500 nM6 nM[10]
Lead (Pb²⁺) & Mercury (Hg²⁺)Fluorescence ModulationIntegrated functional nucleic acidNot Specified2.62 ppb (Pb²⁺), 3.23 ppb (Hg²⁺)[4]

Experimental Protocols

Protocol 1: General "Turn-Off" Fluorescent Detection of Zinc Ions (Zn²⁺)

This protocol describes a label-free method for the detection of Zn²⁺ based on the quenching of fluorescence from a pre-formed NMM/G-quadruplex complex. The insertion of Zn²⁺ into the NMM structure leads to a decrease in fluorescence intensity.[6][9]

Materials:

  • This compound (NMM) stock solution (e.g., 1 mM in DMSO or water)

  • G-quadruplex forming oligonucleotide (Guanine-rich sequence) stock solution (e.g., 100 µM in nuclease-free water)

  • Tris-HCl buffer (e.g., 20 mM, pH 7.0)

  • Potassium Chloride (KCl) solution (e.g., 100 mM)

  • Zinc Chloride (ZnCl₂) standard solutions of varying concentrations

  • Nuclease-free water

  • 96-well black microplates

  • Fluorometric microplate reader or spectrofluorometer

Procedure:

  • Preparation of G-quadruplex Solution:

    • Dilute the G-quadruplex oligonucleotide stock solution to a working concentration (e.g., 5 µM) in Tris-HCl buffer containing KCl.

    • To induce G-quadruplex formation, anneal the solution by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Preparation of NMM/G-quadruplex Complex:

    • In a microcentrifuge tube, mix the annealed G-quadruplex solution with the NMM stock solution to achieve final concentrations of approximately 5 µM and 1 µM, respectively.

    • Incubate the mixture at room temperature for 20-30 minutes in the dark to allow for complex formation.

  • Sample Preparation and Measurement:

    • In the wells of a 96-well black microplate, add a fixed volume of the NMM/G-quadruplex complex solution.

    • To respective wells, add varying concentrations of the ZnCl₂ standard solutions. Include a blank control with no ZnCl₂.

    • Bring the final volume in each well to a consistent amount (e.g., 200 µL) with Tris-HCl buffer.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 610 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of Zn²⁺.

    • A decrease in fluorescence intensity with increasing Zn²⁺ concentration is expected.

    • The detection range and limit of detection can be determined from the calibration curve.

Protocol 2: "Turn-Off" Fluorescent Detection of Lead (Pb²⁺) and Mercury (Hg²⁺)

This protocol outlines a method for detecting Pb²⁺ and Hg²⁺ based on their ability to induce conformational changes in a functional nucleic acid, leading to the quenching of NMM fluorescence. Certain G-quadruplex structures stabilized by Pb²⁺ have a reduced affinity for NMM, causing a decrease in the fluorescence signal.[10]

Materials:

  • This compound (NMM) stock solution

  • G-quadruplex forming oligonucleotide (e.g., AGRO100 or a Pb²⁺-specific aptamer) stock solution

  • HEPES buffer (e.g., 20 mM, pH 7.4)

  • Potassium Chloride (KCl) solution (e.g., 100 mM)

  • Lead (II) Nitrate (Pb(NO₃)₂) and Mercury (II) Chloride (HgCl₂) standard solutions

  • Nuclease-free water

  • 96-well black microplates

  • Fluorometric microplate reader or spectrofluorometer

Procedure:

  • Preparation of the NMM/G-quadruplex Sensing Solution:

    • Prepare a solution containing the G-quadruplex oligonucleotide (e.g., 1 µM) and NMM (e.g., 0.5 µM) in HEPES buffer with KCl.

    • Anneal the solution by heating to 95°C for 5 minutes and then allowing it to cool slowly to room temperature to form the fluorescent complex.

  • Detection of Metal Ions:

    • Aliquot the NMM/G-quadruplex sensing solution into the wells of a 96-well black microplate.

    • Add different concentrations of Pb²⁺ or Hg²⁺ standard solutions to the wells.

    • Include a control well with no added metal ions.

    • Incubate at room temperature for a defined period (e.g., 15-30 minutes) in the dark.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~610 nm.

  • Data Analysis:

    • Calculate the fluorescence quenching efficiency ((F₀ - F) / F₀), where F₀ is the fluorescence of the control and F is the fluorescence in the presence of the metal ion.

    • Plot the quenching efficiency against the metal ion concentration to generate a calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows described in the protocols.

Metal_Ion_Detection_Turn_Off cluster_initial_state Initial State: High Fluorescence cluster_detection_process Detection Process cluster_final_state Final State: Low Fluorescence NMM NMM Complex NMM-GQ Complex NMM->Complex GQ G-Quadruplex GQ->Complex High_Fluorescence High Fluorescence Complex->High_Fluorescence Emits Light Disrupted_Complex Disrupted Complex or Metal-NMM formation Complex->Disrupted_Complex Leads to Metal_Ion Metal Ion (e.g., Zn²⁺, Pb²⁺) Metal_Ion->Complex Interacts with Low_Fluorescence Low Fluorescence Disrupted_Complex->Low_Fluorescence Quenches Light Experimental_Workflow Prep_GQ 1. Prepare & Anneal G-Quadruplex DNA Prep_Complex 2. Form NMM-GQ Complex (Incubate in Dark) Prep_GQ->Prep_Complex Aliquot 3. Aliquot Complex into Microplate Wells Prep_Complex->Aliquot Add_Metal 4. Add Metal Ion Standards & Samples Aliquot->Add_Metal Incubate_Final 5. Incubate at Room Temp (in Dark) Add_Metal->Incubate_Final Measure 6. Measure Fluorescence (Ex: ~400nm, Em: ~610nm) Incubate_Final->Measure Analyze 7. Analyze Data (Plot Intensity vs. Conc.) Measure->Analyze Logical_Relationship Start Start: NMM + G-rich DNA High_K High K⁺ Concentration? Start->High_K GQ_Formation G-Quadruplex Forms High_K->GQ_Formation Yes No_GQ No G-Quadruplex High_K->No_GQ No NMM_Binds NMM Binds to GQ GQ_Formation->NMM_Binds High_Fluorescence High Fluorescence Signal NMM_Binds->High_Fluorescence Metal_Present Target Metal Ion Present? High_Fluorescence->Metal_Present Low_Fluorescence1 Low Fluorescence No_GQ->Low_Fluorescence1 GQ_Disrupted NMM-GQ Interaction Disrupted Metal_Present->GQ_Disrupted Yes No_Change High Fluorescence Maintained Metal_Present->No_Change No Low_Fluorescence2 Fluorescence Quenched GQ_Disrupted->Low_Fluorescence2

References

Application Notes and Protocols: Probing G-Quadruplex Topology with N-methylmesoporphyrin IX and Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-quadruplexes (GQs) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in a variety of biological processes, including the regulation of gene expression and the maintenance of telomere integrity, making them attractive targets for therapeutic intervention. The topological diversity of GQs (e.g., parallel, antiparallel, and hybrid) necessitates robust analytical methods for their characterization. N-methylmesoporphyrin IX (NMM), a porphyrin derivative, has emerged as a valuable tool for studying G-quadruplexes.[1][2] NMM exhibits a strong preference for binding to parallel GQ structures, and this interaction can be monitored by various spectroscopic techniques, including Circular Dichroism (CD) spectroscopy.[3][4][5]

CD spectroscopy is highly sensitive to the chiral environment of nucleic acids and provides distinct spectral signatures for different GQ topologies.[6][7][8] When used in conjunction with NMM, CD spectroscopy not only allows for the determination of the initial GQ topology but also enables the study of ligand-induced conformational changes. This combination provides a powerful approach to screen for and characterize GQ-interacting compounds.

These application notes provide a detailed overview and experimental protocols for utilizing NMM with CD spectroscopy to elucidate G-quadruplex topology.

Principle of the Method

The application of NMM in conjunction with CD spectroscopy for GQ topology analysis is based on two main principles:

  • Intrinsic CD of G-Quadruplexes: Different GQ topologies exhibit characteristic CD spectra. Generally, parallel GQs display a positive peak around 260-265 nm and a negative peak around 240-245 nm. Antiparallel GQs show a positive peak near 295 nm and a negative peak around 260 nm. Hybrid topologies often present a combination of these features, with positive peaks at both ~265 nm and ~295 nm.[6][8]

  • NMM-Induced Changes in CD Spectra: NMM, being an achiral molecule, does not have a CD spectrum on its own.[2] However, upon binding to a chiral GQ structure, it can give rise to an induced CD (iCD) signal in its absorption region (~400 nm).[2] More importantly, the high affinity of NMM for parallel GQs can lead to a conformational switch from antiparallel or hybrid topologies to a parallel arrangement.[3][9] This change is readily monitored by observing the shift in the CD spectrum towards the characteristic signature of a parallel GQ.

The workflow for this analysis is depicted below:

G cluster_prep Sample Preparation cluster_analysis CD Spectroscopy Analysis cluster_interpretation Interpretation GQ_Oligo G-Quadruplex Oligonucleotide Annealing Annealing (Heat & Cool) GQ_Oligo->Annealing Buffer Buffer (e.g., Tris-HCl with KCl or NaCl) Buffer->Annealing CD_Initial Measure Initial CD Spectrum Annealing->CD_Initial Add_NMM Add NMM CD_Initial->Add_NMM CD_Final Measure Final CD Spectrum Add_NMM->CD_Final Data_Analysis Data Analysis and Interpretation CD_Final->Data_Analysis Initial_Topo Determine Initial Topology Data_Analysis->Initial_Topo Conform_Change Assess Conformational Change Data_Analysis->Conform_Change

Caption: Experimental workflow for GQ topology analysis using NMM and CD.

Quantitative Data Summary

The interaction of NMM with different GQ topologies can be characterized by changes in CD spectral features and binding affinities. The following tables summarize key quantitative parameters.

Table 1: Characteristic CD Spectral Features of G-Quadruplex Topologies.

TopologyPositive Peak(s) (nm)Negative Peak(s) (nm)Reference Sequences
Parallel~260-265~240-245c-myc, 1-4-4
Antiparallel~295~260(TTA)3, Thrombin Binding Aptamer (TBA)
Hybrid~265 and ~295~245Human telomeric sequence (Tel22) in K+

Data compiled from multiple sources.[6][8][10][11]

Table 2: NMM Interaction with Different G-Quadruplex Topologies.

GQ TopologyNMM Binding Affinity (KD)Observed CD Change upon NMM Addition
Parallel~100 nMMinor changes to the parallel signature
Hybrid~5-10 µMShift towards a more pronounced parallel signature (increase at 265 nm, decrease at 295 nm)
Antiparallel>10 µM (weak or no interaction)Potential shift towards a parallel signature, indicating induced conformation change

Dissociation constants (KD) are approximate and can vary based on the specific sequence and buffer conditions.[3]

Experimental Protocols

Materials and Reagents
  • Oligonucleotides: Lyophilized, purified G-quadruplex forming oligonucleotides and control sequences (e.g., a non-GQ forming sequence).

  • N-methylmesoporphyrin IX (NMM): Stock solution prepared in nuclease-free water or DMSO. Store protected from light.

  • Buffers:

    • G-Quadruplex Folding Buffer: e.g., 20 mM Tris-HCl (pH 7.5), 100 mM KCl.[12] The choice of cation (K⁺ vs. Na⁺) is critical as it influences GQ topology.

    • CD Measurement Buffer: Should be the same as the folding buffer.

  • Equipment:

    • Circular Dichroism Spectropolarimeter

    • Quartz cuvettes (e.g., 1 mm path length)[10][12]

    • Thermomixer or heat block

    • UV-Vis Spectrophotometer (for concentration determination)

Protocol 1: G-Quadruplex Sample Preparation and Annealing
  • Resuspend Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to create a concentrated stock solution (e.g., 1 mM).

  • Determine Concentration: Measure the absorbance of the stock solution at 260 nm using a UV-Vis spectrophotometer and calculate the concentration using the sequence-specific extinction coefficient.

  • Dilute to Working Concentration: Dilute the oligonucleotide stock to the final desired concentration (e.g., 10 µM) in the G-quadruplex folding buffer.[12]

  • Annealing: To promote the formation of a stable G-quadruplex structure, heat the diluted oligonucleotide solution to 95°C for 5 minutes, followed by slow cooling to room temperature. This can be done by leaving the sample on the heat block after turning it off or by transferring it to a water bath that is allowed to cool slowly.

Protocol 2: CD Spectroscopic Analysis of GQ Topology with NMM
  • Instrument Setup:

    • Turn on the CD spectropolarimeter and allow the lamp to warm up for at least 30 minutes.

    • Set the measurement parameters. Typical parameters are:

      • Wavelength Range: 220-320 nm (for intrinsic DNA CD) and can be extended to ~450 nm to observe the induced CD of NMM.[10][12]

      • Scanning Speed: 100-200 nm/min.[6]

      • Bandwidth: 1.0 nm.[6]

      • Data Pitch: 0.5-1.0 nm.

      • Accumulations: 3-5 scans to improve signal-to-noise ratio.[6]

      • Temperature: 25°C.[3]

  • Initial CD Spectrum (GQ alone):

    • Blank the instrument with the G-quadruplex folding buffer in the sample cuvette.

    • Transfer the annealed G-quadruplex solution to the cuvette.

    • Record the CD spectrum. This spectrum will reveal the initial topology of the G-quadruplex.

  • CD Spectrum with NMM:

    • Add a small aliquot of the NMM stock solution to the G-quadruplex sample in the cuvette to achieve the desired final concentration (e.g., a 1:1 or higher molar ratio of NMM to GQ).[3]

    • Gently mix the solution by pipetting up and down.

    • Allow the sample to equilibrate for 5-10 minutes.

    • Record the CD spectrum again under the same conditions.

  • Data Analysis:

    • Process the raw data by subtracting the buffer baseline and converting the signal from millidegrees to molar ellipticity ([θ]).

    • Compare the CD spectra before and after the addition of NMM.

    • Analyze the changes in the spectral features (peak positions and intensities) to determine if a conformational change has occurred.

The logical relationship for interpreting the results is outlined below:

G cluster_input Input Data cluster_analysis Analysis cluster_decision Decision Points cluster_conclusion Conclusions CD_GQ CD Spectrum of GQ alone Compare Compare Spectra CD_GQ->Compare CD_GQ_NMM CD Spectrum of GQ + NMM CD_GQ_NMM->Compare Decision1 Initial Spectrum Parallel? Compare->Decision1 Decision2 Spectrum Shifts to Parallel? Compare->Decision2 Decision1->Decision2 No Conclusion1 Initial Topology is Parallel. NMM binds without major change. Decision1->Conclusion1 Yes Conclusion2 Initial Topology is Hybrid/Antiparallel. NMM induces shift to Parallel. Decision2->Conclusion2 Yes Conclusion3 Initial Topology is Hybrid/Antiparallel. No significant change, weak/no NMM interaction. Decision2->Conclusion3 No

Caption: Logic diagram for interpreting CD spectral data with NMM.

Conclusion

The combined use of N-methylmesoporphyrin IX and circular dichroism spectroscopy offers a robust and accessible method for the characterization of G-quadruplex topology and the study of ligand-induced conformational dynamics. The strong preference of NMM for parallel GQs provides a clear signal for the presence of this topology or the propensity of a sequence to adopt it in the presence of a selective binder. These protocols provide a framework for researchers to employ this technique in the discovery and characterization of G-quadruplex-targeting therapeutics and chemical probes.

References

Application Notes and Protocols for Single-Molecule FRET Studies Using N-methyl mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-methyl mesoporphyrin IX (NMM) in single-molecule fluorescence studies, with a primary focus on its application as a selective "light-up" probe for G-quadruplex (GQ) DNA and its potential use in Förster Resonance Energy Transfer (FRET) applications. Detailed protocols for experimental execution are also provided.

Application Notes

Introduction to this compound (NMM)

This compound (NMM) is a water-soluble porphyrin derivative that exhibits remarkable selectivity for G-quadruplex DNA structures, particularly those with a parallel topology.[1][2] Its utility in biological and drug development contexts stems from its unique photophysical properties. When unbound in an aqueous solution, NMM is weakly fluorescent. However, upon binding to the terminal G-tetrad of a parallel G-quadruplex, its fluorescence quantum yield increases significantly, leading to a "light-up" effect.[1][2][3][4] This fluorescence enhancement is attributed to the protection of NMM from solvent quenching upon binding.[1][4]

The excitation maximum of NMM bound to GQ DNA is around 400 nm, with an emission peak at approximately 610-614 nm.[1] NMM's high selectivity for G-quadruplexes over other nucleic acid structures like duplex DNA, single-stranded DNA, and RNA makes it an invaluable tool for studying the formation, dynamics, and localization of GQs in various biological systems.[1]

Single-Molecule Studies with NMM as a "Light-Up" Probe

The significant fluorescence enhancement of NMM upon binding to parallel G-quadruplexes allows for the direct visualization of individual GQ formation events at the single-molecule level. In a typical single-molecule experiment, a DNA sequence capable of forming a G-quadruplex is immobilized on a passivated surface and observed using a total internal reflection fluorescence (TIRF) microscope. The addition of NMM to the imaging buffer will result in fluorescent spots appearing at the locations of immobilized DNA molecules only when they fold into a parallel G-quadruplex structure. This on/off signaling provides a powerful method to study the kinetics of GQ folding and unfolding, as well as the influence of various factors such as ions, molecular crowding agents, and potential therapeutic molecules on GQ stability.

NMM in Single-Molecule FRET (smFRET) Studies

While NMM is predominantly used as a "light-up" probe, its photophysical properties suggest its potential as a fluorophore in single-molecule FRET (smFRET) experiments. smFRET is a technique that measures nanometer-scale distances within or between biomolecules by monitoring the non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore.

NMM as a FRET Donor: NMM's emission spectrum, peaking around 610-614 nm, makes it a potential FRET donor to acceptor dyes with excitation spectra in the red region of the spectrum (e.g., Alexa Fluor 647, Cy5). For a hypothetical smFRET experiment using NMM as a donor, a G-quadruplex-forming DNA would be labeled with a suitable acceptor dye. Upon NMM binding to the GQ and subsequent excitation, energy transfer to the acceptor would occur if it is within the Förster distance (typically 1-10 nm), leading to a decrease in NMM's fluorescence and an increase in the acceptor's fluorescence. This setup could provide distance information within the G-quadruplex structure or between the GQ and another labeled molecule.

Challenges and Considerations: The use of NMM in a FRET pair for smFRET is not yet widely established in the literature. Therefore, careful characterization of any new FRET pair involving NMM is crucial. This includes determining the Förster radius (R₀), which depends on the spectral overlap between the NMM emission and the acceptor absorption, as well as the quantum yield of NMM and the relative orientation of the two dyes. Additionally, potential photoblinking or photobleaching of NMM under continuous laser excitation needs to be characterized and mitigated.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (bound to GQ)~400 nm[1]
Emission Maximum (bound to GQ)610-614 nm[1]
Fluorescence Lifetime (bound to parallel GQ)6-8 ns (single exponential)[1][4]
Fluorescence Lifetime (bound to hybrid/antiparallel GQ)5-7 ns and 1-2 ns (biexponential)[1][4]
Molar Extinction Coefficient (at 379 nm)1.45 x 10⁵ M⁻¹cm⁻¹[1]

Table 2: Binding Affinities of this compound

DNA StructureBinding Affinity (Ka)Reference
Parallel G-quadruplexes (e.g., cMyc)~1 x 10⁷ M⁻¹[1]
Antiparallel G-quadruplexes< ~1 x 10⁴ M⁻¹[1]
Single-stranded DNA (T₂₅)< ~1 x 10⁴ M⁻¹[1]
NMM-binding aptamers(0.1–5) x 10⁶ M⁻¹[1]

Experimental Protocols

Protocol 1: Single-Molecule Visualization of G-Quadruplex Formation Using NMM as a "Light-Up" Probe

This protocol describes how to observe the formation of individual G-quadruplex structures in real-time.

1. Materials:

  • DNA Construct: A single-stranded DNA oligonucleotide containing a G-quadruplex forming sequence, with a biotin (B1667282) moiety at one terminus for surface immobilization.

  • Microscope Slides and Coverslips: Quartz slides and glass coverslips.

  • Surface Passivation Reagents: Biotin-PEG and m-PEG.

  • Immobilization Reagents: Streptavidin.

  • Imaging Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM KCl (or other salt to stabilize GQ), and an oxygen scavenging system (e.g., protocatechuic acid/protocatechuate-3,4-dioxygenase and Trolox).

  • NMM Stock Solution: 1 mM this compound in water.

2. Methods:

  • Surface Preparation:

    • Clean the quartz slide and coverslip thoroughly.

    • Passivate the surface of the slide with a mixture of biotin-PEG and m-PEG to prevent non-specific binding.

    • Assemble a flow chamber using the slide and coverslip.

    • Incubate the chamber with a solution of streptavidin (0.1 mg/mL) for 10 minutes, then wash thoroughly with imaging buffer.

  • DNA Immobilization:

    • Introduce a dilute solution (10-100 pM) of the biotinylated DNA construct into the chamber and incubate for 5-10 minutes.

    • Wash away unbound DNA with imaging buffer.

  • Single-Molecule Imaging:

    • Place the flow chamber on a TIRF microscope.

    • Prepare the final imaging buffer containing the oxygen scavenging system and the desired concentration of NMM (typically 10-100 nM).

    • Introduce the final imaging buffer into the chamber.

    • Excite the sample with a 405 nm laser and collect fluorescence emission using a long-pass filter (e.g., > 600 nm).

    • Record movies of the fluorescent spots appearing on the surface, which correspond to the formation of individual G-quadruplexes bound by NMM.

3. Data Analysis:

  • Identify the locations of fluorescent spots in the recorded movies.

  • Analyze the fluorescence intensity time traces of individual spots to determine the kinetics of NMM binding and dissociation, which reflect the folding and unfolding of the G-quadruplex.

Protocol 2: Hypothetical smFRET Protocol Using NMM as a Donor

This protocol outlines a hypothetical experiment to measure intramolecular distances within a G-quadruplex using NMM as a FRET donor and a red-shifted dye (e.g., Alexa Fluor 647) as an acceptor.

1. Materials:

  • DNA Construct: A single-stranded DNA oligonucleotide containing a G-quadruplex forming sequence, labeled internally or at a terminus with an acceptor dye (e.g., Alexa Fluor 647-NHS ester conjugated to an amino-modified thymine) and a biotin moiety for immobilization.

  • Microscope and Surface Preparation Reagents: As in Protocol 1.

  • Imaging Buffer: As in Protocol 1.

  • NMM Stock Solution: 1 mM this compound in water.

2. Methods:

  • Surface Preparation and DNA Immobilization: Follow the same steps as in Protocol 1.

  • Single-Molecule FRET Imaging:

    • Place the flow chamber on a TIRF microscope equipped for two-color detection.

    • Prepare the final imaging buffer with an oxygen scavenging system and NMM (10-100 nM).

    • Excite the NMM donor with a 405 nm laser.

    • Simultaneously collect fluorescence emission from both the donor (NMM) and acceptor (Alexa Fluor 647) channels using appropriate dichroic mirrors and emission filters (e.g., a bandpass filter for NMM emission and a long-pass filter for the acceptor emission).

    • Record movies of the donor and acceptor fluorescence intensities from individual molecules.

  • Control Experiments:

    • Acceptor-only control: Image DNA labeled only with the acceptor to quantify direct excitation of the acceptor by the 405 nm laser.

    • Donor-only control: Image unlabeled DNA in the presence of NMM to characterize the donor's photophysics.

3. Data Analysis:

  • Identify co-localized donor and acceptor signals from single molecules.

  • Extract the fluorescence intensity time traces for both the donor (I_D) and acceptor (I_A).

  • Correct for background noise and spectral bleed-through.

  • Calculate the apparent FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_D + I_A).

  • Generate FRET efficiency histograms to identify different conformational states of the G-quadruplex.

  • Analyze the time trajectories of FRET efficiency to study the dynamics of transitions between these states.

Visualizations

experimental_workflow_light_up cluster_prep Surface Preparation cluster_immobilization Immobilization cluster_imaging Imaging cluster_analysis Data Analysis p1 Clean Slide & Coverslip p2 PEG Passivation p1->p2 p3 Streptavidin Coating p2->p3 i1 Inject Biotinylated DNA p3->i1 i2 Wash Unbound DNA i1->i2 im1 Add NMM Imaging Buffer i2->im1 im2 TIRF Microscopy (405 nm laser) im1->im2 im3 Record Fluorescence im2->im3 a1 Identify Fluorescent Spots im3->a1 a2 Extract Intensity Traces a1->a2 a3 Kinetic Analysis a2->a3

Caption: Experimental workflow for single-molecule "light-up" studies of G-quadruplexes using NMM.

experimental_workflow_smfret cluster_prep Surface Preparation cluster_immobilization Immobilization cluster_imaging Imaging cluster_analysis Data Analysis p1 Clean Slide & Coverslip p2 PEG Passivation p1->p2 p3 Streptavidin Coating p2->p3 i1 Inject Biotinylated & Labeled DNA p3->i1 i2 Wash Unbound DNA i1->i2 im1 Add NMM Imaging Buffer i2->im1 im2 Two-Color TIRF Microscopy im1->im2 im3 Record Donor & Acceptor Channels im2->im3 a1 Extract Intensity Traces im3->a1 a2 Calculate FRET Efficiency a1->a2 a3 Generate FRET Histograms a2->a3

Caption: Hypothetical experimental workflow for a two-color smFRET study using NMM as a donor.

nmm_binding_principle cluster_unbound Unbound State cluster_bound Bound State unfolded_dna Unfolded G-rich DNA folded_gq Folded Parallel GQ unfolded_dna->folded_gq Folding (e.g., +K⁺) nmm_free NMM fluorescence_low Low Fluorescence nmm_free->fluorescence_low results in nmm_bound NMM folded_gq->unfolded_dna Unfolding folded_gq->nmm_bound binds fluorescence_high High Fluorescence nmm_bound->fluorescence_high results in

Caption: Principle of NMM as a "light-up" probe for G-quadruplex DNA.

References

Troubleshooting & Optimization

How to improve N-methyl mesoporphyrin IX solubility in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-methyl mesoporphyrin IX (NMM) Solubility

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving this compound (NMM) in aqueous buffers.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
NMM precipitate is visible in the aqueous buffer. NMM is sparingly soluble in aqueous buffers and prone to aggregation.[1][2]1. Prepare a stock solution in an organic solvent like DMSO or DMF.[1][3] 2. Adjust the pH of the aqueous buffer to be slightly basic (pH > 7.4).[4] 3. Consider using a surfactant to aid dissolution.[5][6]
The solution color is inconsistent or changes over time. This may indicate aggregation or degradation of the NMM.1. Ensure the stock solution is properly stored (at -20°C, protected from light).[3][7] 2. Prepare fresh dilutions in aqueous buffer daily.[1] 3. Use UV-Vis spectroscopy to check for the characteristic Soret peak to confirm the monomeric state.
Low or no biological activity is observed. Poor solubility can lead to a lower effective concentration of the monomeric, active form of NMM.1. Confirm complete dissolution of NMM before use. 2. Follow the recommended protocols for preparing aqueous solutions from a stock. 3. Re-evaluate the final concentration in your aqueous buffer; it may be necessary to work at lower concentrations.
Difficulty dissolving the solid NMM initially. NMM is a crystalline solid that can be challenging to dissolve directly in aqueous solutions.[1]1. Use an organic solvent such as DMSO or DMF to create a concentrated stock solution first.[1][7] 2. Gentle warming and sonication can aid in dissolving NMM in organic solvents.[7]

Frequently Asked Questions (FAQs)

1. Why is this compound difficult to dissolve in aqueous buffers?

This compound, like many porphyrins, has a large, hydrophobic macrocycle.[8][9] This structure promotes self-aggregation in aqueous solutions through π-π stacking, which significantly reduces its solubility.[2] While it has two propionic acid side chains that can be ionized to improve solubility, the overall hydrophobic character often dominates, especially at neutral or acidic pH.[2][10]

2. What is the recommended solvent for making a stock solution of NMM?

It is highly recommended to first dissolve NMM in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used for this purpose.[1][7] NMM is soluble in DMSO at approximately 15 mg/mL and in DMF at about 20 mg/mL.[1]

3. How do I prepare a working solution of NMM in an aqueous buffer from a stock solution?

To prepare a working solution, the concentrated stock solution in an organic solvent should be diluted with the aqueous buffer of your choice.[1] It is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation. The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum to avoid any unwanted effects on your experiment.[11] For example, a 1:5 dilution of a DMF stock solution in PBS (pH 7.2) can yield an NMM concentration of approximately 0.17 mg/mL.[1]

4. Can I dissolve NMM directly in an aqueous buffer?

Directly dissolving NMM in aqueous buffers is challenging and often leads to incomplete dissolution and aggregation.[1][2] However, some studies have reported the ability to create aqueous stocks of NMM in the mM range, which are stable for months when stored properly.[2][10] This improved solubility is attributed to the non-planar nature of NMM and the negative charge from its propionic acid side chains at physiological pH.[2] If attempting direct dissolution, using a slightly basic buffer (pH > 7.4) can help by ensuring the deprotonation of the carboxylic acid groups.[4]

5. How does pH affect the solubility of NMM?

The pH of the aqueous buffer plays a significant role in the solubility of NMM. The two propionic acid side chains on the NMM molecule have pKa values that influence their ionization state. In basic solutions (higher pH), these carboxylic acid groups are deprotonated, resulting in a net negative charge on the molecule. This charge increases the hydrophilicity of NMM and, consequently, its solubility in water.[4][12] Conversely, in acidic or neutral solutions, the carboxylic acid groups are more likely to be protonated and neutral, which can lead to increased aggregation and lower solubility.[13]

6. Can surfactants be used to improve NMM solubility?

Yes, surfactants can be an effective way to increase the solubility of porphyrins like NMM in aqueous solutions.[5][12] Surfactants form micelles in water, and the hydrophobic core of these micelles can encapsulate the nonpolar porphyrin macrocycle, while the hydrophilic outer surface of the micelle interacts with the water.[6] This effectively disperses the NMM in the aqueous phase and prevents aggregation. Both non-ionic (e.g., Tween 80, Triton X-100) and ionic (e.g., SDS) surfactants can be used.

Experimental Protocols

Protocol 1: Preparation of NMM Stock Solution in DMSO

  • Weigh the desired amount of solid this compound in a microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution vigorously to aid dissolution.

  • If necessary, gently warm the solution to 60°C and sonicate until the NMM is completely dissolved.[7]

  • Store the stock solution in small aliquots at -20°C, protected from light.[3][7]

Protocol 2: Preparation of a Diluted Aqueous Solution of NMM

  • Thaw an aliquot of the NMM stock solution (from Protocol 1).

  • In a separate tube, prepare the desired aqueous buffer (e.g., PBS, Tris-HCl).

  • While vortexing the aqueous buffer, slowly add the required volume of the NMM stock solution to achieve the final desired concentration.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough not to interfere with your experiment (typically <1%).[11]

  • It is recommended to use the freshly prepared aqueous solution on the same day.[1]

Visualizations

cluster_problem The Problem: NMM Aggregation NMM1 NMM Monomer Agg Insoluble Aggregate NMM1->Agg π-π stacking NMM2 NMM Monomer NMM2->Agg π-π stacking

Caption: Aggregation of NMM in aqueous solution.

cluster_workflow Recommended Solubilization Workflow Start Solid NMM Stock Dissolve in DMSO or DMF Start->Stock Dilute Dilute in Aqueous Buffer Stock->Dilute Final Working Aqueous Solution of NMM Dilute->Final

Caption: Workflow for preparing aqueous NMM solutions.

Caption: Key strategies for improving NMM solubility.

References

Technical Support Center: Optimizing NMM for G-quadruplex Fluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for the effective use of N-methyl mesoporphyrin IX (NMM) as a fluorescent probe for G-quadruplex (G4) structures.

Frequently Asked Questions (FAQs)

Q1: What is NMM and why is it used for G-quadruplex detection?

This compound (NMM) is a porphyrin-based fluorescent probe known for its high selectivity in binding to G-quadruplex (G4) DNA and RNA structures.[1][2][3] Its fluorescence is significantly enhanced—a "light-up" or "turn-on" effect—upon binding to G4s, particularly those with a parallel topology, while it remains low in the presence of single-stranded (ssDNA) or double-stranded (dsDNA) DNA.[1][4] This selectivity makes NMM a valuable tool for specifically visualizing and detecting G4 structures in various experimental settings.[5][6]

Q2: What is the optimal concentration of NMM for staining experiments?

The optimal NMM concentration depends on the specific application. For in-gel staining of DNA or RNA, a concentration of 10 μg/mL is commonly used.[5] For in-solution fluorescence assays, NMM is often used at a concentration of 1 μM.[7][8] It is crucial to determine the saturation point for your specific DNA or RNA sequence, but a 10-fold molar excess of the G4-forming nucleic acid to NMM is a common starting point to ensure saturation of the fluorescence signal.[4][9]

Q3: How should I prepare and store NMM stock solutions?

NMM stock solutions should be prepared by dissolving the compound in 0.2 N HCl.[5] Due to its light sensitivity, it is imperative to store the solution in dark tubes or tubes wrapped in aluminum foil.[5] Stock solutions can be stored in the dark at room temperature.[5] For longer-term storage, -20°C (for up to one month) or -80°C (for up to six months) is recommended, with protection from light.[7]

Q4: Does NMM bind to all types of G-quadruplex topologies?

NMM exhibits a strong preference for parallel-stranded G4 structures, showing the highest fluorescence enhancement (approximately 60-fold) with this topology.[4] It also binds to hybrid G4s with a significant fluorescence increase (around 40-fold).[4] However, its interaction with antiparallel G4s results in a much lower fluorescence enhancement (less than 10-fold), and it shows negligible fluorescence change with ssDNA or dsDNA.[4] This differential binding allows NMM to be used not only for detecting G4s but also for distinguishing between their topologies.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for using NMM in G4 staining experiments.

Table 1: Recommended NMM Concentrations for Various Applications

ApplicationRecommended NMM ConcentrationDNA:NMM Molar Ratio (if applicable)Reference
In-Gel Staining10 μg/mLN/A[5]
In-Solution Fluorescence Assay1.0 μM10:1[8][9]
Live Cell ImagingNanomolar to low Micromolar rangeN/A[10]

Table 2: NMM Fluorescence Enhancement with Different Nucleic Acid Structures

Nucleic Acid StructureTypical Fluorescence Enhancement (Fold Increase)Reference
Parallel G-quadruplex~60-fold[4]
Hybrid G-quadruplex~40-fold[4]
Antiparallel G-quadruplex< 10-fold[4]
Single-stranded DNA (ssDNA)No significant change[4]
Double-stranded DNA (dsDNA)No significant change[4]

Experimental Protocols

Detailed Protocol for In-Gel Staining of G4 Structures

This protocol is adapted for detecting G4 structures in native polyacrylamide gels.

  • Gel Electrophoresis:

    • Prepare a native polyacrylamide TBE gel (e.g., 15% PAA).

    • Load your G4-forming and control nucleic acid samples.

    • Run the electrophoresis in a buffer that supports G4 formation (e.g., containing 1x G4 folding buffer with KCl).

  • NMM Staining Solution Preparation:

    • Prepare a staining solution of 10 μg/mL NMM in 1x G4 folding buffer.[5] Ensure the buffer contains the necessary cations (e.g., KCl) for G4 stability, as NMM requires their presence.[5]

  • Staining Procedure:

    • After electrophoresis, carefully transfer the gel into the NMM staining solution.

    • Agitate the gel gently for 15-20 minutes at room temperature, protected from light.[5][11]

  • Destaining:

    • Transfer the gel to a fresh solution of 0.5X TBE buffer.

    • Destain for approximately 20 minutes with gentle rocking at room temperature to reduce background fluorescence.[11]

  • Visualization:

    • Visualize the gel using a UV transilluminator (an excitation wavelength of ~399 nm is optimal).[7] NMM fluorescence is detected at approximately 610 nm.[2] G4-containing bands should appear fluorescent.

experimental_workflow Experimental Workflow for In-Gel G4 Staining cluster_prep Preparation cluster_stain Staining & Visualization cluster_analysis Analysis prep_gel 1. Run Native Polyacrylamide Gel prep_nmm 2. Prepare 10 µg/mL NMM Staining Solution stain 3. Stain Gel (15-20 min) prep_nmm->stain destain 4. Destain Gel (~20 min) stain->destain visualize 5. Visualize (UV Transilluminator) destain->visualize analyze 6. Analyze Fluorescent G4 Bands visualize->analyze

Caption: A flowchart illustrating the key steps for staining G-quadruplex structures in a native gel using NMM.

Troubleshooting Guide

Q5: Why is my fluorescence signal weak or absent?

  • Incorrect Buffer Composition: NMM binding and G4 stability are highly dependent on the presence of monovalent cations like potassium (K+) or sodium (Na+).[5][11] Lithium (Li+) salts should be avoided as they do not support G4 formation.[11] Ensure your buffers contain an adequate concentration of K+ or Na+.

  • Insufficient NMM Concentration: The NMM concentration may be too low for detection. Try increasing the concentration in your staining solution or incubation mixture.

  • G4 Structure Not Formed: Confirm that your nucleic acid sequence is indeed forming a G4 structure under your experimental conditions. This can be verified using other methods like Circular Dichroism (CD) spectroscopy.[9]

  • Antiparallel Topology: Your G4 may be adopting an antiparallel topology, for which NMM has a much weaker fluorescence response.[4] Consider using a different G4 probe, such as Thioflavin T (ThT), which can also bind to antiparallel structures.[5]

Q6: How can I reduce high background fluorescence?

  • Inadequate Destaining: Increase the duration or the number of washes during the destaining step to remove unbound NMM from the gel matrix.[11]

  • NMM Concentration Too High: An excessively high concentration of NMM can lead to high background. Try reducing the NMM concentration in your staining solution.

  • Non-specific Binding: While highly selective, at high concentrations NMM might exhibit some non-specific interactions. Ensure you are working within the recommended concentration range. For live-cell imaging, reducing probe concentration to the nanomolar range can limit non-selective interactions.[10]

Q7: My signal is fading quickly. What causes photobleaching and how can I prevent it?

  • Guanine (B1146940) Photo-oxidation: Upon prolonged or high-intensity irradiation (e.g., with a high-power laser), NMM can act as a photosensitizer, leading to guanine photo-oxidation and the disassembly of the G4 structure itself, which results in signal loss.[12]

  • Mitigation Strategies:

    • Minimize the exposure time of your sample to the excitation light source.

    • Reduce the intensity of the excitation light.

    • Use an anti-fade mounting medium if you are performing fluorescence microscopy.

    • Acquire images promptly after staining and exposure.

troubleshooting_flowchart Troubleshooting NMM Staining Issues start Start: Staining Issue q_signal What is the issue? start->q_signal a_weak_signal Weak / No Signal q_signal->a_weak_signal Weak Signal a_high_bg High Background q_signal->a_high_bg High Background a_photobleach Signal Fades (Photobleaching) q_signal->a_photobleach Fading Signal check_buffer Check Buffer: Contains K+ or Na+? (Not Li+) a_weak_signal->check_buffer increase_nmm Increase NMM Concentration check_buffer->increase_nmm confirm_g4 Confirm G4 Formation (e.g., with CD Spec) increase_nmm->confirm_g4 check_topology Consider Topology: NMM prefers parallel G4s confirm_g4->check_topology increase_destain Increase Destain Time / Washes a_high_bg->increase_destain reduce_nmm Reduce NMM Concentration increase_destain->reduce_nmm reduce_exposure Reduce Light Exposure Time/Intensity a_photobleach->reduce_exposure use_antifade Use Anti-Fade Reagent (for microscopy) reduce_exposure->use_antifade

Caption: A logical flowchart to diagnose and resolve common problems encountered during NMM fluorescence staining.

References

Troubleshooting weak fluorescence signals with N-methyl mesoporphyrin IX.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using N-methyl mesoporphyrin IX (NMM) in fluorescence-based experiments.

Troubleshooting Weak Fluorescence Signals

Weak or absent fluorescence signals are a common issue when working with NMM. This guide provides a systematic approach to identifying and resolving the root cause of suboptimal fluorescence.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any fluorescence signal from my NMM sample?

A1: Several factors could lead to a complete lack of fluorescence. A primary reason is the absence of a suitable binding partner. NMM fluoresces weakly in aqueous solutions and only exhibits a significant increase in fluorescence upon binding to specific DNA structures, primarily G-quadruplexes (GQs).[1][2] Ensure that your experimental conditions promote the formation of the target G-quadruplex structure. Additionally, verify the concentration and integrity of your NMM stock solution and check that your fluorometer settings (excitation/emission wavelengths) are correct.

Q2: My NMM fluorescence signal is much weaker than expected. What are the possible causes?

A2: A weak signal can stem from several sources:

  • Suboptimal G-quadruplex folding: The fluorescence enhancement of NMM is highly dependent on the topology of the G-quadruplex it binds to. Parallel-stranded GQs induce a much stronger fluorescence signal (up to 60-fold increase) compared to hybrid or antiparallel GQs (less than 10-fold increase).[3] The conformation of your G-quadruplex may not be the optimal parallel structure.

  • Low NMM or DNA concentration: Insufficient concentrations of either NMM or the G-quadruplex-forming DNA will result in a weak signal. Titration experiments are recommended to determine the optimal concentrations for your specific system.[1]

  • Presence of quenchers: Contaminants in your sample or buffer components can quench NMM fluorescence.[1] Dynamic quenching by water is a known factor, and binding to GQs protects NMM from this effect.[1][2]

  • Incorrect buffer conditions: pH and ionic strength can influence both G-quadruplex formation and NMM fluorescence. While NMM fluorescence is relatively stable in the physiological pH range of 7 to 9, significant changes can occur at more acidic or basic pH levels.[1]

  • Instrument settings: Incorrect gain settings on the fluorometer can lead to the detection of a weak signal.[4]

Q3: Can I use NMM to detect non-G-quadruplex DNA structures?

A3: NMM is highly selective for G-quadruplex DNA. It shows little to no fluorescence enhancement in the presence of single-stranded DNA (ssDNA), double-stranded DNA (dsDNA), triplex DNA, or i-motifs.[1][5] Therefore, it is not a suitable probe for these other DNA structures.

Q4: How does pH affect NMM fluorescence?

A4: NMM fluorescence is sensitive to pH changes. In the pH range of 2.0 to 8.6, the fluorescence intensity shows a slight increase (1.5- to 2.0-fold).[1] However, at pH values above 8.6, a new, much more intense signal can emerge at around 636 nm.[1] It is crucial to work with buffered solutions to maintain a stable pH.[1]

Q5: What are the optimal excitation and emission wavelengths for NMM?

A5: For NMM bound to G-quadruplex DNA, the typical excitation wavelength is around 399-400 nm, corresponding to its Soret peak.[1][2] The emission maximum is typically observed between 610 nm and 614 nm.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data for experiments using NMM.

Table 1: Spectral Properties of this compound

ParameterValueReference
Excitation Wavelength (bound)~399-400 nm[1][2]
Emission Wavelength (bound)~610-614 nm[2][6]
Stokes ShiftLarge[7]

Table 2: Fluorescence Enhancement with Different DNA Structures

DNA StructureApproximate Fluorescence EnhancementReference
Parallel-stranded G-quadruplex~60-fold[3]
Hybrid G-quadruplex~40-fold[1][3]
Antiparallel G-quadruplex< 10-fold[1]
Single-stranded DNA (ssDNA)No significant change[1]
Double-stranded DNA (dsDNA)No significant change[1]
i-motifNo significant change[1]

Experimental Protocols

Protocol 1: General NMM Fluorescence Assay for G-quadruplex Detection

  • Reagent Preparation:

    • Prepare a stock solution of NMM (e.g., 1 mM in water or DMSO) and store it protected from light at -20°C.[8]

    • Prepare a stock solution of the G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., Tris-HCl with KCl for parallel G-quadruplex formation).

  • G-quadruplex Folding:

    • Dilute the oligonucleotide to the desired concentration in the assay buffer.

    • To promote G-quadruplex formation, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • Fluorescence Measurement:

    • In a quartz cuvette, mix the folded G-quadruplex solution with the desired concentration of NMM (e.g., 1 µM).[5]

    • Allow the mixture to incubate for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence using a fluorometer with excitation set to ~399 nm and record the emission spectrum from 550 nm to 750 nm.[1]

    • As a control, measure the fluorescence of NMM alone in the same buffer.

Visualizations

experimental_workflow Experimental Workflow for NMM Fluorescence Assay prep Reagent Preparation (NMM, DNA, Buffer) folding G-quadruplex Folding (Heat & Cool) prep->folding incubation Incubation (NMM + Folded DNA) folding->incubation measurement Fluorescence Measurement (Excitation ~399 nm, Emission ~610 nm) incubation->measurement analysis Data Analysis (Compare to Control) measurement->analysis

Caption: Workflow for a typical NMM fluorescence experiment.

signaling_pathway NMM Fluorescence 'Turn-On' Mechanism NMM_free Free NMM (Weak Fluorescence) NMM_bound NMM-GQ Complex (Strong Fluorescence) NMM_free->NMM_bound Binding GQ G-quadruplex DNA GQ->NMM_bound Binding

Caption: Mechanism of NMM fluorescence enhancement upon binding.

troubleshooting_logic Troubleshooting Logic for Weak NMM Signal start Weak or No Signal check_gq Is G-quadruplex present and correctly folded? start->check_gq check_conc Are NMM and DNA concentrations optimal? check_gq->check_conc Yes solution_gq Optimize folding protocol (e.g., cation choice) check_gq->solution_gq No check_buffer Are buffer conditions (pH, ions) correct? check_conc->check_buffer Yes solution_conc Perform titration experiments check_conc->solution_conc No check_instrument Are instrument settings (wavelengths, gain) correct? check_buffer->check_instrument Yes solution_buffer Use appropriate buffer and pH check_buffer->solution_buffer No solution_instrument Adjust instrument settings check_instrument->solution_instrument No

Caption: A logical approach to troubleshooting weak NMM signals.

References

Technical Support Center: N-methyl Mesoporphyrin IX (NMM) and G-Quadruplex Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the effects of potassium (K⁺) versus sodium (Na⁺) ions on the binding affinity of N-methyl mesoporphyrin IX (NMM) to G-quadruplex (GQ) DNA.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of K⁺ and Na⁺ ions on the binding of NMM to G-quadruplexes?

A1: The binding of NMM to G-quadruplexes is highly dependent on the type of monovalent cation present. Generally, NMM exhibits a significantly higher binding affinity for G-quadruplex structures in the presence of potassium (K⁺) ions compared to sodium (Na⁺) ions.[1][2][3][4][5][6] This is because K⁺ ions are more effective at stabilizing the parallel G-quadruplex conformation, which NMM preferentially binds to.[1][7][8][9][10] In contrast, Na⁺ ions tend to favor antiparallel or hybrid G-quadruplex topologies, for which NMM has a much lower affinity.[1][2][3][4][5][6][11]

Q2: Why does NMM show selectivity for parallel G-quadruplex structures?

A2: The selectivity of NMM for parallel G-quadruplexes is attributed to its unique structural features. NMM possesses an out-of-plane N-methyl group that fits well into the central channel of a parallel G-quadruplex, aligning with the potassium ions that stabilize the structure.[7] This "lock-and-key" interaction is sterically hindered in antiparallel G-quadruplex conformations, thus explaining the observed selectivity.[7]

Q3: Can NMM induce a change in the G-quadruplex conformation?

A3: Yes, NMM can induce a structural transition in certain G-quadruplex forming sequences. In the presence of K⁺, NMM can promote the isomerization of a mixed-hybrid or antiparallel G-quadruplex into a parallel or a structure with an increased parallel component.[3][4][5][11] This conformational change is not typically observed in the presence of Na⁺ ions.[3][4][5]

Q4: What is the "light-up" effect of NMM and how is it affected by K⁺ and Na⁺?

A4: NMM is a "light-up" fluorescent probe, meaning its fluorescence intensity increases significantly upon binding to G-quadruplex DNA.[1][12][13] This fluorescence enhancement is much more pronounced in the presence of K⁺ (up to 60-fold for parallel GQs) than in the presence of Na⁺ (less than 10-fold for antiparallel GQs).[9][10][14] The higher fluorescence in K⁺ solutions is a direct consequence of the stronger binding of NMM to the K⁺-stabilized parallel G-quadruplex structures.[1][14]

Troubleshooting Guides

Issue 1: Low or no detectable NMM binding to my G-quadruplex sequence in Na⁺ buffer.

  • Possible Cause: This is an expected result for many G-quadruplex sequences. NMM has a very low affinity for the antiparallel conformations that are often stabilized by Na⁺.[1][2][3]

  • Troubleshooting Steps:

    • Confirm G-quadruplex formation: Use Circular Dichroism (CD) spectroscopy to verify that your DNA sequence is forming a G-quadruplex structure in the Na⁺ buffer. Antiparallel G-quadruplexes typically show a positive peak around 295 nm and a negative peak around 265 nm.

    • Switch to a K⁺ buffer: To confirm that your NMM and DNA are interacting as expected, perform the binding experiment in a buffer containing K⁺ ions (e.g., 100 mM KCl). You should observe a significant increase in binding affinity.

    • Use a control parallel GQ: As a positive control, use a G-quadruplex sequence known to form a stable parallel structure even in the presence of Na⁺, although this is less common.

Issue 2: Inconsistent fluorescence enhancement when titrating NMM with G-quadruplex DNA in K⁺ buffer.

  • Possible Cause 1: The G-quadruplex DNA may not be properly folded.

    • Troubleshooting Step: Ensure your DNA is properly annealed before the experiment. A common method is to heat the DNA solution to 95°C for 5 minutes and then let it cool slowly to room temperature over several hours.

  • Possible Cause 2: The concentration of NMM or DNA may be inaccurate.

    • Troubleshooting Step: Accurately determine the concentrations of your NMM and DNA stock solutions using UV-Vis spectroscopy with their respective extinction coefficients.[15]

  • Possible Cause 3: The buffer conditions may be suboptimal.

    • Troubleshooting Step: Ensure the buffer composition, including the concentration of K⁺, is consistent across all experiments. The stability of G-quadruplexes is sensitive to ionic strength.[16][17]

Issue 3: Observing a change in the CD spectrum of my G-quadruplex upon addition of NMM in K⁺ buffer.

  • Possible Cause: NMM is inducing a conformational change in your G-quadruplex.

  • Explanation: This is a known phenomenon where NMM can shift the equilibrium from a mixed-hybrid or antiparallel G-quadruplex conformation towards a parallel structure.[3][4][5][11]

  • Next Steps: This observation can be a significant finding. You can further characterize this transition by performing a detailed titration and monitoring the changes in the CD signal at specific wavelengths (e.g., 264 nm for parallel structures).

Data Presentation

Table 1: Comparison of NMM Binding Affinity (Kₐ) for G-Quadruplex DNA in K⁺ vs. Na⁺ Buffers

G-Quadruplex SequenceBuffer ConditionBinding Affinity (Kₐ, M⁻¹)TechniqueReference
Tel225 mM K⁺~1.0 x 10⁵UV-Vis/CD[3]
Tel2250 mM Na⁺No interaction detectedUV-Vis/CD[3]
G₄T₄G₄5 mM K⁺~1.3 x 10⁷Fluorescence[1]
G₄T₄G₄50 mM Na⁺No binding detectedFluorescence[1]
c-MycK⁺ buffer>2 x 10⁶Not Specified[1]
VEGFK⁺ buffer>2 x 10⁶Not Specified[1]

Table 2: Fluorescence Enhancement of NMM upon Binding to G-Quadruplexes

G-Quadruplex TopologyCationFold Fluorescence IncreaseReference
ParallelK⁺~60-fold[9][10]
HybridK⁺~40-fold[9][10]
AntiparallelNa⁺<10-fold[9][10]

Experimental Protocols

1. UV-Vis Titration to Determine Binding Affinity

  • Objective: To determine the binding constant (Kₐ) of NMM to a G-quadruplex by monitoring changes in the Soret band of NMM.

  • Methodology:

    • Prepare a stock solution of NMM in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

    • Prepare a stock solution of the annealed G-quadruplex DNA in the same buffer.

    • Keep the concentration of NMM constant (e.g., 2 µM) in a quartz cuvette.

    • Record the initial UV-Vis spectrum of NMM from 350 nm to 450 nm. The Soret peak for free NMM is around 379 nm.[1][13]

    • Incrementally add small aliquots of the G-quadruplex DNA stock solution to the NMM solution.

    • After each addition, allow the solution to equilibrate (e.g., for 2-5 minutes) and then record the UV-Vis spectrum.

    • Observe the red-shift of the Soret peak to around 399 nm and changes in absorbance upon binding.[1]

    • Plot the change in absorbance at the peak of the bound NMM versus the concentration of the G-quadruplex DNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to calculate the association constant (Kₐ).

2. Fluorescence Spectroscopy to Monitor Binding

  • Objective: To measure the enhancement of NMM fluorescence upon binding to a G-quadruplex.

  • Methodology:

    • Prepare solutions of NMM and annealed G-quadruplex DNA in the desired K⁺ or Na⁺ buffer.

    • In a fluorometer cuvette, add a fixed concentration of NMM (e.g., 1 µM).

    • Set the excitation wavelength to 399 nm (the Soret peak of bound NMM).[18]

    • Record the emission spectrum from 550 nm to 700 nm. The emission peak of bound NMM is around 610-614 nm.[1][13]

    • Incrementally add the G-quadruplex DNA solution and record the emission spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum against the G-quadruplex concentration to generate a binding curve.

3. Circular Dichroism (CD) Spectroscopy to Assess Conformational Changes

  • Objective: To monitor the conformation of the G-quadruplex DNA in the presence and absence of NMM and different cations.

  • Methodology:

    • Prepare a solution of the G-quadruplex DNA (e.g., 5 µM) in the desired buffer (with either K⁺ or Na⁺).

    • Record the CD spectrum from 220 nm to 320 nm in a 1 cm path length cuvette.

    • To the same solution, add NMM to the desired concentration (e.g., 10 µM).

    • Incubate the mixture to allow for binding and any potential conformational change.

    • Record the CD spectrum again and compare it to the initial spectrum. A shift towards a positive peak around 264 nm and a negative peak around 240 nm is indicative of a parallel G-quadruplex conformation.

Mandatory Visualizations

G_Quadruplex_Binding cluster_K In K+ Buffer cluster_Na In Na+ Buffer K_ion K+ Ions Parallel_GQ Parallel G-Quadruplex K_ion->Parallel_GQ Stabilizes Bound_Complex_K NMM-Parallel GQ Complex (High Affinity) Parallel_GQ->Bound_Complex_K NMM_K NMM NMM_K->Parallel_GQ Binds NMM_K->Bound_Complex_K Na_ion Na+ Ions Antiparallel_GQ Antiparallel G-Quadruplex Na_ion->Antiparallel_GQ Stabilizes No_Binding Weak or No Binding Antiparallel_GQ->No_Binding NMM_Na NMM NMM_Na->Antiparallel_GQ Poor Fit NMM_Na->No_Binding

Caption: Cation-dependent NMM binding to G-quadruplexes.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiments cluster_analysis Data Analysis Anneal_DNA Anneal G-Quadruplex DNA (Heat and slow cool) UV_Vis UV-Vis Titration Anneal_DNA->UV_Vis Fluorescence Fluorescence Spectroscopy Anneal_DNA->Fluorescence CD_Spec CD Spectroscopy Anneal_DNA->CD_Spec Prepare_Buffers Prepare K+ and Na+ Buffers Prepare_Buffers->UV_Vis Prepare_Buffers->Fluorescence Prepare_Buffers->CD_Spec Prep_NMM Prepare NMM Stock Prep_NMM->UV_Vis Prep_NMM->Fluorescence Prep_NMM->CD_Spec Binding_Affinity Calculate Binding Affinity (Kₐ) UV_Vis->Binding_Affinity Fluorescence_Enhancement Determine Fluorescence Enhancement Fluorescence->Fluorescence_Enhancement Conformational_Change Assess Conformational Changes CD_Spec->Conformational_Change

Caption: Workflow for studying NMM-GQ interactions.

References

Technical Support Center: The Impact of NMM Regioisomer Mixtures on Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses common issues researchers, scientists, and drug development professionals encounter when using N-methylmesoporphyrin IX (NMM), a widely used ligand for studying G-quadruplex (G4) structures. A primary source of experimental variability stems from the fact that commercially available NMM is a heterogeneous mixture of isomers.

Frequently Asked Questions (FAQs)

Q1: What is N-methylmesoporphyrin IX (NMM)?

A1: N-methylmesoporphyrin IX (NMM) is a non-symmetric, water-soluble porphyrin derivative known for its exceptional selectivity for G-quadruplex (G4) DNA over other DNA and RNA structures.[1][2] It is widely used as a fluorescent probe because its fluorescence significantly increases upon binding to parallel-stranded G4s, a "light-up" effect that makes it valuable for detection and characterization assays.[1][3][4]

Q2: What are NMM regioisomers?

A2: NMM is synthesized by the methylation of mesoporphyrin IX. The porphyrin core has four nitrogen atoms, and the methyl group can be attached to any one of them. This results in four distinct regioisomers (isomers with the same atoms and functional groups but at different positions).[1][5] Therefore, any batch of NMM is inherently a mixture of these four structurally similar but distinct molecules.[3] Additionally, each regioisomer can exist as a pair of enantiomers (non-superimposable mirror images).[1]

Q3: Why is commercial NMM always a mixture of regioisomers?

A3: The four NMM regioisomers are very difficult to separate.[1][2] Published methods for separation are complex, often starting with the methyl ester of NMM, and may not be easily reproducible.[1][5] One laboratory reported an unsuccessful attempt to replicate a published separation protocol.[1][2] As a result, virtually all commercially available NMM is sold as a mixture, and most published research in the G-quadruplex field has been conducted using this mixture.[1][5]

Q4: How can the NMM regioisomer mixture impact experimental reproducibility?

A4: The presence of multiple regioisomers can significantly affect experimental reproducibility in several ways:

  • Batch-to-Batch Variability: The relative ratio of the four regioisomers may differ from one commercial batch to another. If the isomers have different biological or biophysical properties, this variation can lead to inconsistent results over time.

  • Differential Activity: Different regioisomers of a molecule can have distinct biological activities, binding affinities, or potencies.[6] For NMM, it is plausible that each regioisomer interacts differently with a given G-quadruplex structure, leading to an "averaging" effect in any measurement.

  • Inconsistent Stabilization: NMM is known to stabilize G-quadruplex structures and can even induce conformational changes.[7][8] If the regioisomers differ in their ability to bind or stabilize specific G4 topologies (e.g., parallel vs. hybrid), variations in the mixture's composition could alter the observed structural effects and stabilization temperatures (Tm).

Troubleshooting Guide

Q5: My experimental results with NMM (e.g., binding affinity, fluorescence intensity) are not reproducible between experiments. What is the likely cause?

A5: While many factors can lead to irreproducibility, the heterogeneous nature of NMM is a primary suspect if other variables have been controlled. The issue likely stems from using different commercial batches of NMM for your experiments. The composition of the regioisomer mixture can vary between batches, leading to shifts in measured parameters.[1][2][5]

cluster_cause Root Cause cluster_effect Experimental Effect A Commercial NMM B Mixture of 4 Regioisomers A->B is a C Variable Batch Composition B->C leads to D Differential Binding & Activity of Isomers C->D causes E Inconsistent Experimental Results D->E results in

Caption: Logical flow from NMM as a mixture to experimental irreproducibility.

Q6: How can I test if batch-to-batch variability of my NMM is the problem?

A6: To diagnose this issue, perform a side-by-side comparison.

  • Obtain samples of NMM from the different batches used in your experiments (the "old" batch that gave the original results and the "new" batch giving different results).

  • Prepare fresh stock solutions of each batch under identical conditions. Accurately determine their concentrations using the appropriate extinction coefficient.

  • Run a key experiment (e.g., a fluorescence titration or a thermal melting assay) with both batches on the same day, using the same G4 oligonucleotide preparation and buffer conditions.

  • If the results (e.g., binding constant, ΔTm, fluorescence enhancement) are significantly different between the two batches, it strongly suggests that variability in the regioisomer composition is the cause.

Q7: What can I do to mitigate the effects of the NMM regioisomer mixture?

A7: Since obtaining pure regioisomers is not feasible for most labs, the best approach is to control for the variability:

  • Purchase a Large Single Batch: For a long-term project, purchase a single, large batch of NMM from one supplier. This ensures that all experiments within the project are performed with a consistent regioisomer mixture.

  • Establish a "Golden" Standard: If you must switch batches, characterize the new batch against your old one using a standard assay (like a FRET-melting assay with a reference oligonucleotide). This allows you to create a correction factor or at least understand the magnitude of the deviation.

  • Report Batch Information: In publications, always report the supplier and lot number of the NMM used. This practice aids in the reproducibility of your work by other labs.

start Start: Experimental Irreproducibility with NMM q1 Are you using a new batch of NMM compared to previous experiments? start->q1 a1_yes Source of variability is likely batch-to-batch difference in regioisomer composition. q1->a1_yes Yes a2_no Variability is likely due to other experimental factors. (e.g., buffer, DNA conc., temp.) q1->a2_no No proc1 Perform side-by-side test: Run key assay with old and new batches simultaneously. a1_yes->proc1 q2 Do results differ significantly? proc1->q2 a2_yes Confirm batch variability. Mitigation Strategy: 1. Purchase one large batch. 2. Standardize new batches. 3. Report lot numbers. q2->a2_yes Yes q2->a2_no No end End a2_yes->end a2_no->end

Caption: Troubleshooting workflow for NMM-related experimental variability.

Quantitative Data Summary

Since studies are conducted with the regioisomer mixture, the following data represents the combined properties of the mixture, not of any single isomer.

Table 1: Biophysical Properties of NMM (Regioisomer Mixture) with G-Quadruplex DNA

Parameter G4 Target / Condition Value Method Reference
Binding Affinity (Ka) Parallel Telomeric G4 (Tel22) in K+ ~1.0 x 105 M-1 UV-Vis Spectroscopy [7]
Binding Stoichiometry Parallel Telomeric G4 (Tel22) 1:1 (NMM:G4) UV-Vis Spectroscopy [7]
Thermal Stabilization (ΔT1/2) Telomeric G4 (Tel22) in K+ 13.9 °C CD Melting [7]
Fluorescence Enhancement Parallel-stranded G4s ~60-fold increase Fluorescence Spectroscopy [3]
Hybrid G4s ~40-fold increase Fluorescence Spectroscopy [3]
Antiparallel G4s <10-fold increase Fluorescence Spectroscopy [3]
Fluorescence Lifetime In presence of parallel G4s One long lifetime (6-8 ns) Time-resolved Fluorescence [3]

| | In presence of hybrid/antiparallel G4s | Two lifetimes (5-7 ns & 1-2 ns) | Time-resolved Fluorescence |[3] |

Experimental Protocols

Protocol 1: Characterizing NMM Interaction by Circular Dichroism (CD) Spectroscopy

This method is used to observe changes in G-quadruplex topology upon NMM binding. NMM is known to favor and induce parallel G4 conformations.[7]

  • Sample Preparation: Prepare a solution of the G-quadruplex-forming oligonucleotide (e.g., 3-5 µM) in the desired buffer (e.g., potassium phosphate (B84403) buffer). Anneal the DNA by heating to 95°C for 5 minutes and slowly cooling to room temperature.

  • Baseline Spectrum: Record the CD spectrum of the DNA alone from 320 nm to 220 nm. A parallel G4 typically shows a positive peak near 264 nm and a negative peak near 240 nm.

  • Titration: Add aliquots of a concentrated NMM stock solution to the DNA sample. After each addition, incubate for an equilibration period and record the CD spectrum.

  • Data Analysis: Observe changes in the CD signal. A shift towards the characteristic spectrum of a parallel G4 (increase at 264 nm) indicates an NMM-induced conformational change.[7][8]

Protocol 2: Assessing G4 Stabilization with a FRET-Melting Assay

This technique measures the increase in the melting temperature (Tm) of a G-quadruplex upon ligand binding, indicating stabilization.

  • Materials: Use a G4-forming oligonucleotide labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the quencher) at its ends.

  • Sample Preparation: Anneal the labeled oligonucleotide in the desired buffer in the wells of a 96-well plate suitable for a real-time PCR instrument.

  • Ligand Addition: Add the NMM regioisomer mixture to the sample wells at various concentrations. Include a "no ligand" control.

  • Melting Curve Acquisition: Place the plate in a real-time PCR instrument. Monitor the fluorescence of the donor fluorophore while increasing the temperature in small increments (e.g., 1°C/minute) from room temperature to 95°C.

  • Data Analysis: As the G-quadruplex unfolds, the donor and quencher are separated, causing an increase in donor fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G4s are unfolded (the midpoint of the transition). Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the NMM-containing samples. A positive ΔTm indicates stabilization.[7]

cluster_cause NMM Regioisomers cluster_effect Resulting Mixture A Mesoporphyrin IX Core B N-Methylation A->B C Four possible Nitrogen sites (NA, NB, NC, ND) B->C occurs at D Mixture of Four Regioisomers C->D produces

References

How to account for NMM binding to non-parallel G-quadruplex structures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for N-methyl mesoporphyrin IX (NMM) binding to non-parallel G-quadruplex structures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMM) and why is it used in G-quadruplex research?

A1: this compound (NMM) is a water-soluble porphyrin that exhibits high selectivity for G-quadruplex (GQ) DNA structures over other forms of DNA like single-stranded or double-stranded DNA.[1][2][3] It is widely used as a "light-up" fluorescent probe because its fluorescence significantly increases upon binding to G-quadruplexes.[1][3][4][5] This property makes it a valuable tool for detecting and characterizing GQ structures.

Q2: How does NMM interact with different G-quadruplex topologies?

A2: NMM shows a strong preference for parallel-stranded G-quadruplexes.[1][6][7][8] Its interaction with hybrid (mixed parallel and antiparallel) structures is moderate, while its binding to purely antiparallel G-quadruplexes is generally weak to negligible.[1][5][8] The binding mode is primarily through end-stacking, where the NMM molecule stacks on the terminal G-tetrad of the quadruplex.[1][6]

Q3: Can NMM induce conformational changes in G-quadruplex structures?

A3: Yes, NMM has been observed to induce conformational changes in some G-quadruplex structures. For instance, it can promote the transition of a hybrid or antiparallel GQ into a parallel or a structure with more parallel characteristics.[1][8][9] This is an important consideration when interpreting experimental data.

Q4: What is the binding affinity of NMM for non-parallel G-quadruplexes?

A4: The binding affinity of NMM for non-parallel G-quadruplexes is significantly lower than for parallel structures. For antiparallel GQs, the association constant (Ka) is typically lower than ~1 x 10^4 M-1.[1] In contrast, for parallel GQs, the Ka can be as high as ~1 x 10^7 M-1.[1] See the data summary table below for more details.

Q5: What experimental techniques are best suited to study NMM binding to non-parallel G-quadruplexes?

A5: A combination of spectroscopic techniques is often employed. Fluorescence spectroscopy is ideal for detecting binding due to the "light-up" nature of NMM.[1][5] Circular Dichroism (CD) spectroscopy is crucial for assessing the G-quadruplex topology and observing any NMM-induced conformational changes.[8][9] UV-Vis spectroscopy can also be used to monitor binding.[1][10] For detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[11][12][13] Surface Plasmon Resonance (SPR) can provide quantitative kinetic and thermodynamic data.[8]

Troubleshooting Guides

Issue 1: Low or no fluorescence signal when studying a known non-parallel G-quadruplex.

  • Possible Cause: The binding affinity of NMM for your specific antiparallel or hybrid G-quadruplex is too low to produce a significant fluorescence enhancement. NMM's fluorescence increase is much more pronounced for parallel structures (~60-fold) compared to antiparallel ones (~10-fold or less).[5]

  • Troubleshooting Steps:

    • Confirm G-quadruplex folding: Use Circular Dichroism (CD) spectroscopy to verify that your oligonucleotide has folded into the expected non-parallel G-quadruplex structure under your experimental buffer conditions.

    • Increase Concentrations: Cautiously increase the concentration of your G-quadruplex and/or NMM. However, be mindful of potential aggregation at higher concentrations.

    • Consider a Different Probe: If the interaction is genuinely weak, NMM may not be the ideal probe for your system. Consider alternative G-quadruplex ligands that show less topological preference.

    • Check Buffer Conditions: Ensure your buffer contains the appropriate cations (e.g., K+ or Na+) to stabilize the G-quadruplex structure. The type and concentration of cations can influence GQ topology.

Issue 2: CD spectrum of the G-quadruplex changes upon addition of NMM.

  • Possible Cause: NMM is inducing a conformational change in your G-quadruplex, likely towards a more parallel or partially parallel structure.[1][8][9]

  • Troubleshooting Steps:

    • Systematic Titration: Perform a detailed CD titration by adding incremental amounts of NMM to your G-quadruplex solution. This will allow you to monitor the conformational transition as a function of NMM concentration.

    • Analyze Spectral Changes: A characteristic change indicating a shift towards a parallel structure is an increase in the positive CD peak around 264 nm and a decrease in the peak around 295 nm.

Issue 3: Inconsistent binding affinity (Kd) values across different experiments.

  • Possible Cause: Variations in experimental conditions can significantly impact G-quadruplex structure and NMM binding.

  • Troubleshooting Steps:

    • Strict Control of Cation Concentration: The type and concentration of monovalent cations (e.g., K+ vs. Na+) are critical for G-quadruplex topology and stability. Ensure precise and consistent cation concentrations in all buffers.

    • Temperature Control: G-quadruplex stability is temperature-dependent. Perform all binding experiments at a constant, controlled temperature.

    • Standardize Oligonucleotide Annealing: Use a consistent protocol for annealing your G-quadruplex forming oligonucleotides (heating followed by slow cooling) to ensure a homogenous population of folded structures.

    • pH Stability: Maintain a constant pH, as pH variations can affect both the G-quadruplex structure and the charge state of NMM.

Quantitative Data Summary

G-Quadruplex SequencePredominant TopologyAssociation Constant (Ka) (M⁻¹)Dissociation Constant (Kd) (µM)Experimental MethodReference
cMycParallel~1 x 10⁷~0.1Not Specified[1]
VEGFParallel>2 x 10⁶<0.5Not Specified[1]
Tel22Hybrid (in K⁺)~1.0 x 10⁵~10FRET Melting Assay[10]
G₄T₄G₄Antiparallel/Hybrid (in K⁺)(1.26 ± 0.07) x 10⁷~0.08Fluorescence Titration[5]
TBA (Thrombin Binding Aptamer)AntiparallelWeak bindingHighFluorescence Spectroscopy[5]
Various Antiparallel GQsAntiparallel< ~1 x 10⁴> 100Not Specified[1]

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Topology Assessment
  • Sample Preparation:

    • Prepare a solution of the G-quadruplex-forming oligonucleotide (e.g., 5 µM) in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).

    • Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature overnight to ensure proper folding.

    • Prepare a stock solution of NMM in the same buffer.

  • Data Acquisition:

    • Record a baseline CD spectrum of the buffer alone.

    • Record the CD spectrum of the folded G-quadruplex from 330 nm to 220 nm.

    • For titration experiments, add small aliquots of the NMM stock solution to the G-quadruplex sample and record the spectrum after each addition, allowing for equilibration.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Analyze the spectral features to determine the G-quadruplex topology. Characteristic peaks include:

      • Parallel: A positive peak around 264 nm and a negative peak around 240 nm.

      • Antiparallel: A positive peak around 295 nm and a negative peak around 260 nm.

      • Hybrid: Positive peaks around both 295 nm and 264 nm.

    • Monitor changes in the spectra upon NMM addition to identify any conformational transitions.

Fluorescence Spectroscopy for Binding Analysis
  • Instrumentation Setup:

    • Set the excitation wavelength to ~400 nm (the Soret peak for NMM-GQ complexes).[1]

    • Set the emission wavelength range to scan from 580 nm to 700 nm. The emission maximum for bound NMM is typically around 610-614 nm.[1]

  • Titration Experiment:

    • Prepare a solution of NMM (e.g., 1 µM) in the experimental buffer in a quartz cuvette.

    • Record the initial fluorescence spectrum of NMM alone.

    • Add small aliquots of a concentrated stock solution of the folded G-quadruplex to the NMM solution.

    • After each addition, mix gently and allow the solution to equilibrate before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the G-quadruplex.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (Kd). Be aware that for non-parallel GQs, the fluorescence enhancement will be modest.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation Oligo Oligonucleotide Synthesis Anneal Annealing (Heat & Cool) Oligo->Anneal Buffer Buffer Preparation (with K+/Na+) Buffer->Anneal CD CD Spectroscopy Anneal->CD Confirm Folding Fluorescence Fluorescence Titration Anneal->Fluorescence Add NMM NMR NMR Spectroscopy Anneal->NMR For Structural Studies Topology Topology Assessment CD->Topology Binding Binding Affinity (Kd) Fluorescence->Binding Structure Structural Details NMR->Structure

Caption: Experimental workflow for studying NMM binding to G-quadruplexes.

binding_model cluster_parallel Parallel GQ cluster_antiparallel Antiparallel GQ cluster_hybrid Hybrid GQ p_gq Parallel G-Quadruplex p_nmm NMM p_gq->p_nmm Strong Binding (End-Stacking) ap_gq Antiparallel G-Quadruplex ap_nmm NMM ap_gq->ap_nmm Weak/No Binding (Steric Hindrance) h_gq Hybrid G-Quadruplex h_nmm NMM h_gq->h_nmm Moderate Binding (May Induce Conformational Change)

Caption: Binding model of NMM to different G-quadruplex topologies.

References

Stabilizing N-methyl mesoporphyrin IX stock solutions for long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of N-methyl mesoporphyrin IX (NMM) stock solutions to ensure their stability and performance in research applications.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

The optimal method for preparing an NMM stock solution depends on the intended solvent. NMM is soluble in water, DMSO, and DMF.[1][2]

  • Aqueous Stock Solution: For many biological applications, an aqueous stock solution is preferred. Concentrated aqueous stocks of NMM (2–5 mM) have been shown to be stable for at least 6 months when stored properly.[3][4]

  • Organic Stock Solution: NMM is also soluble in organic solvents like DMSO and dimethylformamide (DMF), with solubilities of approximately 15 mg/mL and 20 mg/mL, respectively.[1][2]

For detailed steps, refer to the Experimental Protocols section.

2. What are the recommended storage conditions for NMM?

Proper storage is crucial for maintaining the integrity of your NMM.

  • Solid Form: Store the crystalline solid at -20°C in a tightly sealed container, protected from light. Under these conditions, it is stable for at least four years.[1][2]

  • Stock Solutions: The storage conditions for stock solutions vary by solvent. It is critical to protect all solutions from light.

3. How can I determine if my NMM stock solution has degraded?

Degradation of NMM can be assessed by monitoring changes in its spectroscopic properties.

  • UV-Vis Spectroscopy: A decrease in the absorbance of the Soret band (around 379-399 nm) over time can indicate degradation.

  • Fluorescence Spectroscopy: Changes in the fluorescence emission spectrum (peak around 610-614 nm) upon excitation at the Soret band wavelength can also suggest degradation.

For a detailed procedure, see the Experimental Protocols section on assessing stability.

4. What are the known degradation pathways for NMM?

While specific degradation pathways for NMM are not extensively detailed in the literature, porphyrins, in general, are susceptible to photodegradation through photooxidation. This can lead to the formation of hydroxyaldehyde and formyl products or even the opening of the porphyrin macrocycle. It is also known that NMM can act as a photocleavage agent for G-quadruplex DNA when irradiated, indicating its photoreactivity.

5. Is NMM prone to aggregation in solution?

NMM exhibits excellent solubility in water and does not tend to aggregate in the concentration range of 1–50 μM, which is commonly used in most chemical and biological studies.[3] This is a significant advantage over many other porphyrins that are only soluble in DMSO and are prone to aggregation.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low fluorescence signal in my experiment. 1. NMM stock solution has degraded. 2. Incorrect excitation or emission wavelengths are being used. 3. The experimental buffer is quenching the fluorescence.1. Prepare a fresh NMM stock solution. Assess the stability of the old stock solution using UV-Vis spectroscopy. 2. Verify the excitation and emission wavelengths for NMM (Excitation: ~399 nm, Emission: ~610 nm).[1][2] 3. Test the fluorescence of NMM in a simpler buffer to rule out quenching effects.
The absorbance of my NMM stock solution has decreased over time. The NMM has likely degraded.Discard the old stock solution and prepare a fresh one. Ensure proper storage conditions (low temperature, protection from light) are being followed.
I am having trouble dissolving solid NMM in an aqueous buffer. NMM is sparingly soluble in aqueous buffers directly.[1]For maximum solubility, first dissolve the NMM in a small amount of DMF and then dilute it with the aqueous buffer of your choice.[1]

Data Presentation

Table 1: Solubility of this compound
Solvent Approximate Solubility
Dimethylformamide (DMF)20 mg/mL[1][2]
Dimethyl sulfoxide (B87167) (DMSO)15 mg/mL[1][2]
WaterSoluble in the mM range[3]
1:5 solution of DMF:PBS (pH 7.2)~0.17 mg/mL[1]
Table 2: Recommended Long-Term Storage Conditions
Form Solvent Temperature Duration Special Conditions
Crystalline SolidN/A-20°C≥ 4 years[1][2]Protect from light
Stock SolutionAqueous4°CAt least 6 months[3][4]Protect from light
Stock SolutionAqueous-20°CRecommended by some suppliers[5]Protect from light, aliquot to avoid freeze-thaw cycles
Stock SolutionDMSO/DMF-80°C6 months[6]Protect from light, aliquot to avoid freeze-thaw cycles
Stock SolutionDMSO/DMF-20°C1 month[6]Protect from light, aliquot to avoid freeze-thaw cycles

Experimental Protocols

Protocol 1: Preparation of NMM Stock Solutions

A. Aqueous Stock Solution (5 mM)

  • Weigh out the required amount of solid NMM (MW: 580.7 g/mol ).

  • Dissolve the solid NMM in a small volume of DMF.

  • Slowly add the desired aqueous buffer (e.g., PBS pH 7.2) to the DMF solution while vortexing to reach the final desired concentration of 5 mM.

  • Store the solution at 4°C, protected from light.

B. DMSO or DMF Stock Solution (10 mg/mL)

  • Weigh out the required amount of solid NMM.

  • Add the appropriate volume of high-purity, anhydrous DMSO or DMF to the solid NMM.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing NMM Stability with UV-Vis Spectroscopy
  • Prepare a fresh NMM stock solution and a dilution in the desired buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (e.g., 5-10 µM).

  • Measure the initial UV-Vis spectrum from 300 nm to 700 nm and record the absorbance at the Soret peak maximum (~379-399 nm).

  • Store the stock solution under the desired conditions (e.g., 4°C in the dark, room temperature exposed to light).

  • At regular intervals (e.g., daily, weekly), take an aliquot of the stock solution, prepare a fresh dilution to the same concentration as in step 1, and measure the UV-Vis spectrum.

  • A significant decrease in the Soret peak absorbance over time indicates degradation.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation start Weigh Solid NMM dissolve Dissolve in minimal DMF/DMSO or Water start->dissolve dilute Dilute to final concentration with buffer dissolve->dilute aliquot Aliquot into light-protected tubes dilute->aliquot store Store at recommended temperature aliquot->store stability_assessment start Prepare fresh NMM stock and working solutions measure_initial Measure initial UV-Vis and Fluorescence spectra (T=0) start->measure_initial store_conditions Store stock solution under test conditions measure_initial->store_conditions time_point At each time point (T=x) store_conditions->time_point prepare_working Prepare fresh working solution from stored stock time_point->prepare_working measure_spectra Measure UV-Vis and Fluorescence spectra prepare_working->measure_spectra compare Compare spectra to T=0 measure_spectra->compare decision Significant change? compare->decision degraded Solution has degraded decision->degraded Yes stable Solution is stable decision->stable No troubleshooting_logic start Poor Experimental Results check_spectra Check Absorbance/Fluorescence of NMM Stock start->check_spectra spectra_ok Spectra OK? check_spectra->spectra_ok check_protocol Review Experimental Protocol (wavelengths, buffer, etc.) spectra_ok->check_protocol Yes prepare_fresh Prepare Fresh NMM Stock Solution spectra_ok->prepare_fresh No end_good Problem Likely in Protocol check_protocol->end_good end_bad Degraded Stock was the Issue prepare_fresh->end_bad

References

Filtering out background fluorescence in NMM-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using N-Methylmesoporphyrin IX (NMM) in fluorescence-based assays, with a specific focus on filtering out background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of NMM-based assays?

NMM-based assays leverage the fluorescent properties of the N-Methylmesoporphyrin IX (NMM) molecule. NMM itself is weakly fluorescent in solution. However, upon binding to G-quadruplex (GQ) DNA structures, its fluorescence is significantly enhanced.[1][2] This "light-up" property allows for the specific detection and quantification of G-quadruplexes.[1] The mechanism for this fluorescence enhancement is thought to involve the protection of NMM from the solvent environment upon binding, which increases its fluorescence lifetime.[1]

Q2: What is the specificity of NMM for different DNA structures?

NMM exhibits a strong binding preference for G-quadruplex DNA over other DNA forms like single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA).[3][4] Furthermore, it shows a higher fluorescence enhancement when binding to parallel-stranded G-quadruplexes compared to hybrid or antiparallel topologies.[3][4]

Q3: What are the common sources of background fluorescence in NMM-based assays?

High background fluorescence can originate from several sources:

  • Autofluorescence from biological materials: Endogenous molecules within cells and tissues, such as NADH, flavins, and collagen, can naturally fluoresce.[3]

  • Reagent and buffer components: Some buffers and media components can contribute to background fluorescence. The fluorescence of NMM itself is generally weakly sensitive to pH in the physiological range and buffer composition, but these factors can influence DNA structure and thereby NMM binding and fluorescence.[3]

  • Non-specific binding: While NMM is highly selective for G-quadruplexes, at high concentrations, there might be some level of non-specific interaction with other molecules.

  • Instrumental noise: The fluorescence plate reader or microscope itself can contribute to background noise.

Q4: What are the typical excitation and emission wavelengths for NMM?

The excitation wavelength for NMM-GQ complexes is around 400 nm (Soret peak), and the emission peak is typically observed between 610 nm and 614 nm.[1]

Troubleshooting Guide

Issue 1: High Background Fluorescence

High background can mask the specific signal from NMM-G4 complex formation, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

CauseSuggested SolutionExpected Outcome
Autofluorescence from sample 1. Photobleaching: Expose the sample to high-intensity light before adding NMM.[5] 2. Chemical Quenching: Treat with sodium borohydride (B1222165) (for aldehyde-induced autofluorescence) or other commercial quenching agents.[5]Significant reduction in background fluorescence originating from the sample itself.
High NMM concentration Titrate the NMM concentration to find the optimal balance between signal and background. Start with a low concentration (e.g., 1 µM) and incrementally increase it.[3]Reduced background from unbound NMM while maintaining a strong specific signal.
Contaminated reagents/buffers Use fresh, high-purity, and filtered buffers and reagents.Elimination of background noise originating from impurities in the assay components.
Fluorescent plate/vessel Use black-walled, clear-bottom plates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.Reduced background signal originating from the experimental vessel.
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with G-quadruplex formation or the detection process.

Possible Causes and Solutions:

CauseSuggested SolutionExpected Outcome
Absence of G-quadruplex structure Ensure that the experimental conditions (e.g., presence of monovalent cations like K⁺) are suitable for G-quadruplex formation.[3]Formation of the target G-quadruplex structure, leading to NMM binding and fluorescence.
Suboptimal NMM concentration The concentration of NMM may be too low for detection. Perform a concentration titration to determine the optimal working concentration.Increased signal intensity as the NMM concentration is optimized for the amount of G-quadruplex present.
Incorrect instrument settings Verify that the excitation and emission wavelengths on the fluorescence reader are set correctly for NMM (Ex: ~400 nm, Em: ~610-614 nm).[1] Adjust the gain settings to an appropriate level.Accurate and sensitive detection of the NMM fluorescence signal.
Degradation of NMM NMM is light-sensitive. Store it protected from light and use freshly prepared solutions.Consistent and reliable fluorescence signal from a stable NMM probe.

Quantitative Data Summary

The following table summarizes the fluorescence enhancement of NMM in the presence of different DNA structures. This data highlights the selectivity of NMM for parallel G-quadruplexes.

DNA StructureTopologyFluorescence Enhancement (Fold Increase)
Parallel G-quadruplexParallel~60-fold[3]
Hybrid G-quadruplexHybrid~40-fold[3]
Antiparallel G-quadruplexAntiparallel<10-fold[3]
Single-stranded DNA (ssDNA)-No significant change[3]
Double-stranded DNA (dsDNA)-No significant change[3]

Experimental Protocols

Protocol 1: Determining Optimal NMM Concentration

This protocol helps to identify the NMM concentration that provides the best signal-to-background ratio for your specific assay.

  • Prepare a series of NMM dilutions: In your assay buffer, prepare a range of NMM concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM).

  • Set up control and experimental wells: For each NMM concentration, prepare three types of wells in a black-walled, clear-bottom 96-well plate:

    • Buffer only: Assay buffer alone.

    • NMM only: NMM dilution in assay buffer.

    • NMM + GQ DNA: NMM dilution with your target G-quadruplex-forming DNA at a fixed concentration.

  • Incubate: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure fluorescence: Read the fluorescence at an excitation of ~400 nm and an emission of ~610 nm.

  • Analyze data:

    • Subtract the "Buffer only" reading from all other wells to correct for buffer background.

    • Calculate the signal-to-background ratio for each NMM concentration: (Fluorescence of "NMM + GQ DNA") / (Fluorescence of "NMM only").

    • Select the NMM concentration that gives the highest signal-to-background ratio.

Protocol 2: Photobleaching to Reduce Sample Autofluorescence

This protocol is for reducing background fluorescence from the sample itself before the addition of NMM.

  • Prepare your sample: Prepare your cells or tissue sections in the appropriate vessel (e.g., multi-well plate, slide).

  • Expose to light: Before adding NMM, expose the sample to a high-intensity, broad-spectrum light source (e.g., the light source of a fluorescence microscope or a dedicated photobleaching device) for a defined period (e.g., 30-60 minutes).[5] The optimal duration may need to be determined empirically.

  • Proceed with NMM staining: After photobleaching, continue with your standard NMM staining protocol.

  • Compare results: Compare the background fluorescence of photobleached samples to non-photobleached controls to assess the effectiveness of the treatment.

Visualizations

NMM_Signaling_Pathway NMM NMM (Low Fluorescence) NMM_GQ NMM-GQ Complex (High Fluorescence) NMM->NMM_GQ Binding GQ G-Quadruplex DNA GQ->NMM_GQ

Caption: NMM binding to G-quadruplex DNA leads to a highly fluorescent complex.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_detection Detection & Analysis Sample Prepare G-quadruplex forming DNA sample Buffer Prepare assay buffer (with cations, e.g., K+) Add_NMM Add NMM to sample Buffer->Add_NMM Incubate Incubate (light protected) Add_NMM->Incubate Measure Measure Fluorescence (Ex: ~400nm, Em: ~610nm) Incubate->Measure Analyze Analyze Data (Subtract background, calculate signal-to-noise) Measure->Analyze

Caption: General experimental workflow for NMM-based G-quadruplex detection assays.

Troubleshooting_Guide decision decision issue issue solution solution Start Start Troubleshooting High_Background High Background? Start->High_Background Low_Signal Low Signal? High_Background->Low_Signal No issue_autofluorescence Check for autofluorescence High_Background->issue_autofluorescence Yes issue_gq_formation Verify G-quadruplex formation conditions Low_Signal->issue_gq_formation Yes End Problem Resolved Low_Signal->End No solution_photobleach Perform photobleaching or use quenching agent issue_autofluorescence->solution_photobleach Present issue_reagents Check NMM concentration and reagent purity issue_autofluorescence->issue_reagents Absent solution_photobleach->End Resolved solution_optimize_reagents Titrate NMM, use fresh/pure reagents issue_reagents->solution_optimize_reagents Suboptimal solution_optimize_reagents->End Resolved solution_optimize_buffer Ensure proper cation concentration (e.g., K+) issue_gq_formation->solution_optimize_buffer Incorrect issue_instrument Check instrument settings issue_gq_formation->issue_instrument Correct solution_optimize_buffer->End Resolved solution_check_settings Set correct Ex/Em wavelengths and gain issue_instrument->solution_check_settings Incorrect solution_check_settings->End Resolved

Caption: A logical guide for troubleshooting common issues in NMM-based assays.

References

Validation & Comparative

A Comparative Guide to N-methyl mesoporphyrin IX and Thioflavin T for G-quadruplex Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and characterization of G-quadruplex (G4) structures are paramount. These non-canonical secondary structures in nucleic acids are implicated in a range of biological processes and are emerging as promising therapeutic targets. This guide provides an objective comparison of two widely used fluorescent probes for G4 detection: N-methyl mesoporphyrin IX (NMM) and thioflavin T (ThT), supported by experimental data and detailed protocols.

This compound (NMM) is a porphyrin-based dye recognized for its high selectivity towards parallel G-quadruplex structures.[1][2][3][4][5][6][7] In contrast, thioflavin T (ThT), a benzothiazole (B30560) salt, is a well-established fluorescent probe for amyloid fibrils that has also been successfully repurposed for the detection of a broader range of G4 topologies.[8][9][10][11][12] The choice between these two probes depends critically on the specific experimental requirements, including the desired selectivity for G4 topology and the potential for off-target binding.

Performance Comparison: NMM vs. ThT

The following tables summarize the key performance characteristics of NMM and ThT for G-quadruplex detection based on published experimental data.

ParameterThis compound (NMM)Thioflavin T (ThT)
Excitation Wavelength ~399-400 nm[1][13]~425 nm[14]
Emission Wavelength ~610-614 nm[1][13]~490 nm[14]
Fluorescence Enhancement High, particularly with parallel G4s (up to 60-fold)[3][15]High, with a broad range of G4s (up to 400-fold)[16]
Binding Affinity (Ka) ~1 x 10⁷ M⁻¹ for parallel G4s[1]Varies with G4 topology; can be in the micromolar range[17]
Selectivity Highly selective for parallel G-quadruplexes over other nucleic acid structures[1][3][7][18]Binds to a variety of G4 topologies (parallel, antiparallel, hybrid), but can also bind to other structures like duplexes and single strands to a lesser extent[9][16][17][19]
Primary Binding Mode End-stacking on the terminal G-tetrad of parallel G4s[7][13][14]Intercalation and groove binding[11]

Table 1: Spectroscopic and Binding Properties

FeatureThis compound (NMM)Thioflavin T (ThT)
Advantages - Excellent selectivity for parallel G4s[1][3][7][18]- Low background fluorescence[3]- Useful for distinguishing G4 topologies[3][15]- High fluorescence enhancement with a broad range of G4s[9][16]- Commercially available and cost-effective- Can be used in high-throughput screening assays[9][10][12]
Limitations - Weaker fluorescence enhancement with antiparallel and hybrid G4s[3][15]- May not detect all G4 conformations[20]- Lower selectivity; can bind to non-G4 structures, leading to potential false positives[14][17]- Fluorescence can be influenced by the specific G4 sequence and buffer conditions[19][21]

Table 2: Advantages and Limitations

Experimental Protocols

The following are generalized protocols for G-quadruplex detection using NMM and ThT. Researchers should optimize concentrations and incubation times for their specific G4 sequence and experimental setup.

This compound (NMM) Detection Assay
  • Preparation of G-quadruplex DNA:

    • Dissolve the G-rich oligonucleotide in a buffer containing a stabilizing cation (e.g., 100 mM KCl or NaCl).[22]

    • Anneal the oligonucleotide by heating to 95°C for 5-10 minutes, followed by slow cooling to room temperature to facilitate G4 formation.[16][23]

  • Binding Reaction:

    • Prepare a working solution of NMM (e.g., 1 µM) in the same buffer as the DNA.[13]

    • Mix the annealed G4 DNA with the NMM solution. The final concentration of DNA will depend on the experiment but is typically in the low micromolar range.

    • Incubate the mixture at room temperature for a sufficient time to allow for binding equilibrium to be reached (e.g., 30 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer.

    • Set the excitation wavelength to ~399 nm and the emission wavelength to ~610 nm.[13]

    • A significant increase in fluorescence intensity compared to a control sample containing only NMM indicates the presence of G-quadruplexes.

Thioflavin T (ThT) Detection Assay
  • Preparation of G-quadruplex DNA:

    • Follow the same procedure as for the NMM assay to prepare the annealed G-quadruplex DNA in a suitable buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.5).[10][24]

  • Binding Reaction:

    • Prepare a working solution of ThT (e.g., 0.5-5 µM) in the same buffer.[10][16]

    • Add the ThT solution to the annealed G4 DNA.

    • Incubate the mixture at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer.

    • Set the excitation wavelength to ~425 nm and record the emission spectrum, with the peak expected around 490 nm.[14]

    • A substantial increase in fluorescence emission compared to a control with only ThT suggests G4 formation.[9][10][12]

Visualizing the Methodologies

The following diagrams illustrate the experimental workflows and the proposed binding mechanisms of NMM and ThT with G-quadruplex DNA.

NMM_Workflow cluster_prep G4 Preparation cluster_binding Binding cluster_detection Detection Oligo G-rich Oligonucleotide Buffer Buffer with Cation (K+) Oligo->Buffer Dissolve Anneal Heat & Cool Buffer->Anneal G4 Folded G-Quadruplex Anneal->G4 Mix Mix & Incubate G4->Mix NMM_sol NMM Solution NMM_sol->Mix Complex NMM-G4 Complex Mix->Complex Fluorometer Fluorometer Complex->Fluorometer Excite Excite at ~399 nm Fluorometer->Excite Emit Measure Emission at ~610 nm Excite->Emit Result Fluorescence Increase Emit->Result

Caption: Experimental workflow for G-quadruplex detection using NMM.

ThT_Workflow cluster_prep G4 Preparation cluster_binding Binding cluster_detection Detection Oligo G-rich Oligonucleotide Buffer Buffer with Cation (K+) Oligo->Buffer Dissolve Anneal Heat & Cool Buffer->Anneal G4 Folded G-Quadruplex Anneal->G4 Mix Mix & Incubate G4->Mix ThT_sol ThT Solution ThT_sol->Mix Complex ThT-G4 Complex Mix->Complex Fluorometer Fluorometer Complex->Fluorometer Excite Excite at ~425 nm Fluorometer->Excite Emit Measure Emission at ~490 nm Excite->Emit Result Fluorescence Increase Emit->Result

Caption: Experimental workflow for G-quadruplex detection using ThT.

Binding_Mechanisms cluster_NMM NMM Binding Mechanism cluster_ThT ThT Binding Mechanism NMM NMM EndStacking End-Stacking Interaction NMM->EndStacking ParallelG4 Parallel G-Quadruplex ParallelG4->EndStacking ThT ThT GrooveBinding Groove Binding / Intercalation ThT->GrooveBinding AnyG4 G-Quadruplex (Various Topologies) AnyG4->GrooveBinding

Caption: Proposed binding mechanisms of NMM and ThT with G-quadruplexes.

References

Decoding Selectivity: N-Methyl Mesoporphyrin IX's Preference for Parallel G-Quadruplex DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and nucleic acid secondary structures is paramount. This guide provides a comprehensive comparison of N-methyl mesoporphyrin IX (NMM), a well-established G-quadruplex (GQ) ligand, detailing its remarkable selectivity for parallel GQ structures over their antiparallel and hybrid counterparts. We present supporting experimental data, detailed methodologies, and visual guides to facilitate a deeper understanding of this critical molecular recognition.

This compound (NMM) is a porphyrin-based molecule that has garnered significant attention in the scientific community for its ability to selectively bind to and stabilize G-quadruplexes. These four-stranded DNA structures, formed in guanine-rich regions of the genome, are implicated in the regulation of key cellular processes, including transcription and telomere maintenance, making them attractive targets for therapeutic intervention. NMM's utility as a research tool is further enhanced by its "light-up" fluorescence properties, exhibiting a significant increase in fluorescence emission upon binding to parallel GQs.[1][2][3]

Performance Comparison: NMM's Binding Affinity for G-Quadruplex Topologies

The selectivity of NMM for parallel-stranded GQs is evident from its significantly higher binding affinity for these structures compared to antiparallel or hybrid topologies. This preferential binding is crucial for its application as a selective probe and for the rational design of new therapeutic agents. The following table summarizes the binding affinities of NMM for various G-quadruplex-forming sequences, highlighting the disparity in binding strength between different topologies.

G-Quadruplex SequencePredominant TopologyBinding Affinity (Kd)MethodReference
c-Myc PromoterParallel~0.1 µMSPR[4]
VEGF PromoterParallel~1.4 µMFluorescence Titration[5]
Tel22 (in K+ buffer)Hybrid~10 µMUV-vis Titration[6]
Tel22 (in Na+ buffer)AntiparallelNo significant bindingUV-vis Spectroscopy[6]
Thrombin Binding Aptamer (TBA)AntiparallelSeveral tens of µMSPR[4]
G4T4G4 (in K+ buffer)Antiparallel/Hybrid~0.08 µMFluorescence Titration[5]
T4G4T4Parallel~0.67 µMFluorescence Titration[1][7]

Note: Dissociation constants (Kd) are inversely proportional to binding affinity; a smaller Kd value indicates a stronger interaction. Some values were converted from association constants (Ka) using the relationship Kd = 1/Ka.

The Structural Basis of Selectivity

The remarkable selectivity of NMM for parallel GQs is attributed to its unique three-dimensional structure. The out-of-plane N-methyl group on the porphyrin macrocycle plays a critical role in this discrimination.

Structural Basis of NMM's Selectivity for Parallel G-Quadruplexes cluster_0 Parallel G-Quadruplex cluster_1 Antiparallel G-Quadruplex p_g_tetrad G-Tetrad (Top View) p_nmm NMM p_g_tetrad->p_nmm Binds p_interaction Favorable π-π stacking and accommodation of N-methyl group in the central channel p_nmm->p_interaction ap_g_tetrad G-Tetrad with Loops ap_nmm NMM ap_g_tetrad->ap_nmm Hindered Binding ap_interaction Steric clash between N-methyl group and diagonal or lateral loops ap_nmm->ap_interaction

Caption: NMM's selectivity arises from steric hindrance.

In a parallel GQ, the four guanine (B1146940) strands run in the same direction, creating a relatively open and accessible G-tetrad surface for NMM to bind via π-π stacking. The central channel of the parallel GQ can readily accommodate the N-methyl group of NMM.[8] In contrast, antiparallel GQs possess loops that traverse the G-tetrad planes. These loops create steric hindrance, preventing the bulky N-methyl group of NMM from approaching and effectively stacking onto the G-tetrad surface.[8] This steric clash significantly reduces the binding affinity of NMM for antiparallel conformations.

Comparative Analysis with Other G-Quadruplex Ligands

While NMM is highly selective for parallel GQs, other ligands have been developed that exhibit different selectivity profiles. Understanding these differences is crucial for selecting the appropriate tool for a specific research question.

LigandPreferred GQ TopologyNotes
NMM Parallel "Light-up" fluorescent probe, excellent selectivity.
Thioflavin T (ThT) ParallelAnother "light-up" probe, also shows preference for parallel structures.
BRACO-19 Telomeric (often hybrid/antiparallel)A potent telomerase inhibitor.[9]
Pyridostatin (PDS) Telomeric (often hybrid/antiparallel)Exhibits broad G-quadruplex stabilization.[9]
Telomestatin AntiparallelA natural product with high affinity for telomeric GQs.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific advancement. Below are detailed methodologies for key experiments used to characterize the interaction between NMM and G-quadruplexes.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for probing the secondary structure of nucleic acids. The characteristic CD spectra of parallel, antiparallel, and hybrid GQs allow for the direct observation of conformational changes induced by ligand binding.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the G-quadruplex-forming oligonucleotide (e.g., 100 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).

    • Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature overnight to ensure proper folding.

    • Prepare a stock solution of NMM (e.g., 1 mM) in the same buffer.

  • CD Measurement:

    • Dilute the annealed oligonucleotide to a final concentration of 5-10 µM in the CD cuvette.

    • Record the CD spectrum of the oligonucleotide alone from 220 to 320 nm. A parallel GQ typically shows a positive peak around 264 nm and a negative peak around 240 nm. An antiparallel GQ often displays a positive peak around 295 nm.

    • Titrate the oligonucleotide solution with increasing concentrations of NMM.

    • Record the CD spectrum after each addition of NMM, allowing the solution to equilibrate for a few minutes.

    • Monitor the changes in the CD signal to observe any conformational shifts induced by NMM binding. A transition towards a parallel-like spectrum upon NMM addition indicates its ability to induce or stabilize this conformation.[4][10][11]

Fluorescence Titration

This method is used to determine the binding affinity (Kd) of NMM to G-quadruplexes by monitoring the increase in NMM's fluorescence upon binding.

Protocol:

  • Instrumentation Setup:

    • Use a fluorometer with excitation set to the Soret band of the NMM-GQ complex (around 400 nm) and emission scanned from 550 to 700 nm.[5]

  • Titration:

    • Prepare a solution of NMM at a low concentration (e.g., 0.5-1 µM) in the desired buffer in a quartz cuvette.

    • Record the initial fluorescence spectrum of NMM alone.

    • Add small aliquots of a concentrated stock solution of the annealed G-quadruplex oligonucleotide to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

    • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the G-quadruplex concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic and affinity data for biomolecular interactions.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Prepare a series of NMM solutions at different concentrations in the running buffer (e.g., HBS-EP buffer).

    • Inject the NMM solutions over the sensor chip surface, starting with the lowest concentration.

    • Monitor the change in the SPR signal (response units, RU) in real-time. The increase in RU corresponds to NMM binding to the immobilized G-quadruplex.

    • After each injection, regenerate the sensor surface to remove the bound NMM, if necessary.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association rate constant (kon) and dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon) or by fitting the equilibrium binding data.[2][4][12]

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the selectivity of a G-quadruplex ligand like NMM.

Experimental Workflow for Assessing G-Quadruplex Ligand Selectivity cluster_0 Structure Confirmation cluster_1 Binding Affinity & Selectivity cluster_2 Data Analysis & Comparison A Prepare & Anneal G-Quadruplex Oligonucleotides (Parallel, Antiparallel, Hybrid) B Circular Dichroism (CD) Spectroscopy A->B Confirm Topology C Fluorescence Titration B->C D Surface Plasmon Resonance (SPR) B->D E Isothermal Titration Calorimetry (ITC) B->E F Determine Binding Affinities (Kd) for each topology C->F D->F E->F G Calculate Selectivity Ratios (e.g., Kd(antiparallel) / Kd(parallel)) F->G H Compare with Alternative Ligands G->H

Caption: A generalized workflow for ligand selectivity assessment.

Conclusion

This compound stands out as a highly selective ligand for parallel G-quadruplex DNA. Its preference is rooted in the steric hindrance imposed by its N-methyl group, which prevents efficient binding to the loop-traversed surfaces of antiparallel GQs. This distinct selectivity, coupled with its favorable fluorescence properties, makes NMM an invaluable tool for researchers studying the structure and function of G-quadruplexes. The experimental protocols and comparative data presented in this guide are intended to empower scientists in their efforts to unravel the complexities of G-quadruplex biology and to advance the development of novel, selective therapeutic agents.

References

Validating N-methyl Mesoporphyrin IX (NMM) Binding to G-quadruplexes: A Comparative Guide to Surface Plasmon Resonance and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation and characterization of ligand binding to G-quadruplex (G4) DNA are paramount for the development of novel therapeutics. N-methyl mesoporphyrin IX (NMM) is a well-established G4-binding ligand with a notable preference for parallel G4 structures.[1][2][3] This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with other biophysical techniques for validating and quantifying the interaction between NMM and G-quadruplexes.

Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technique for real-time analysis of biomolecular interactions, including the binding of small molecules like NMM to G-quadruplex DNA.[4][5][6] This method offers high sensitivity and provides both kinetic and equilibrium binding data.[6][7]

Comparative Analysis of Validation Methods

The choice of method for validating NMM binding to G-quadruplexes depends on the specific experimental goals, including the desired data output (kinetics, thermodynamics, or structural information), throughput requirements, and available instrumentation. Below is a comparative summary of SPR and other commonly employed techniques.

Method Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte (NMM) to an immobilized ligand (G-quadruplex).[6][7]Association rate constant (kon), Dissociation rate constant (koff), Equilibrium dissociation constant (KD).[8][9]Label-free, real-time analysis; provides kinetic and equilibrium data; high sensitivity.[6][7]Immobilization of the G-quadruplex may affect its conformation; potential for mass transport limitations.[6][10]
Fluorescence Spectroscopy Measures changes in the fluorescence properties of NMM upon binding to G-quadruplexes. NMM fluorescence is significantly enhanced in the presence of parallel G4s.[3][11]Equilibrium dissociation constant (KD), binding stoichiometry.[11]High sensitivity; solution-based measurements reflect binding in a more native state.Requires a fluorescent ligand; potential for inner filter effects and background fluorescence.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with the binding of NMM to G-quadruplexes.[12][13]Equilibrium dissociation constant (KD), binding enthalpy (ΔH), binding entropy (ΔS), and stoichiometry (n).[13][14]Label-free, solution-based; provides a complete thermodynamic profile of the interaction.[12][13]Requires relatively large amounts of sample; lower throughput compared to other methods.[15][16]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by the chiral G-quadruplex structure. NMM binding can induce conformational changes in the G4 structure.[2][4]Information on G-quadruplex topology (parallel, antiparallel, hybrid) and conformational changes upon ligand binding.[2][4][17]Provides structural information about the G-quadruplex; can detect ligand-induced conformational changes.[2]Does not directly provide binding affinity data; requires a chromophore.
UV-Visible Spectroscopy Measures changes in the absorbance spectrum of NMM upon binding to G-quadruplexes.[2]Equilibrium dissociation constant (KD).[2]Simple and widely accessible technique.Lower sensitivity compared to fluorescence spectroscopy; can be affected by light scattering.

Quantitative Data Summary

The following tables summarize representative quantitative data for NMM binding to various G-quadruplex structures, as determined by SPR and alternative methods.

Table 1: NMM Binding Affinity (KD) Determined by Surface Plasmon Resonance
G-Quadruplex SequenceTopologyDissociation Constant (KD)Reference
c-kit1Parallel~100 nM[8]
c-kit2Parallel~100 nM[8]
Tel22 (in K+)Hybrid5–10 µM[8]
TBAAntiparallel>100 µM[8]
Table 2: NMM Binding Affinity (Ka or KD) Determined by Other Methods
MethodG-Quadruplex SequenceTopologyBinding ConstantReference
Fluorescence SpectroscopyG4T4G4Antiparallel/HybridKa = (1.26 ± 0.07) x 107 M-1[11]
UV-Vis SpectroscopyTel22 (in K+)Parallel (induced)KD ~ 1.0 x 105 M-1[2]
Fluorescence SpectroscopycMycParallelKa > 2 x 106 M-1[1]

Experimental Protocols

Surface Plasmon Resonance (SPR)

A detailed protocol for analyzing small molecule-G-quadruplex interactions using SPR can be found in the literature.[6] The general workflow involves:

  • Sensor Chip Preparation: A streptavidin-coated sensor chip is typically used to immobilize biotinylated G-quadruplex DNA.

  • Immobilization of G-Quadruplex DNA: The biotinylated G-quadruplex oligonucleotide is injected over the sensor surface, leading to its capture by the streptavidin.

  • Analyte Injection: A series of NMM concentrations are injected over the immobilized G-quadruplex surface.

  • Data Acquisition: The change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time during the association and dissociation phases.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and equilibrium constants.[8]

Fluorescence Spectroscopy
  • Sample Preparation: Prepare solutions of the G-quadruplex DNA and NMM in the desired buffer.

  • Titration: A fixed concentration of NMM is titrated with increasing concentrations of the G-quadruplex DNA.

  • Fluorescence Measurement: The fluorescence emission spectrum of NMM is recorded after each addition of the G-quadruplex. The excitation wavelength is typically around 399 nm, and the emission is monitored around 610 nm.

  • Data Analysis: The change in fluorescence intensity is plotted against the G-quadruplex concentration and fitted to a binding equation to determine the dissociation constant (KD).[11]

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare solutions of the G-quadruplex DNA and NMM in the same buffer to minimize heat of dilution effects. The G-quadruplex solution is placed in the sample cell, and the NMM solution is loaded into the injection syringe.

  • Titration: A series of small injections of the NMM solution are made into the G-quadruplex solution.

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of NMM to G-quadruplex. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[13][14]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different validation methods, the following diagrams are provided.

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Biotinylated G-Quadruplex on Chip Inject Inject NMM over Sensor Surface Immobilize->Inject Prepare Prepare NMM Solutions Prepare->Inject Monitor Monitor SPR Signal (Resonance Units) Inject->Monitor Sensorgram Generate Sensorgram Monitor->Sensorgram Fit Fit Data to Binding Model Sensorgram->Fit Kinetics Determine kon, koff, KD Fit->Kinetics

Caption: Experimental workflow for validating NMM binding to G-quadruplexes using SPR.

Method_Comparison cluster_methods Validation Methods NMM_G4 NMM + G-Quadruplex Interaction SPR Surface Plasmon Resonance NMM_G4->SPR Kinetics & Affinity Fluorescence Fluorescence Spectroscopy NMM_G4->Fluorescence Affinity ITC Isothermal Titration Calorimetry NMM_G4->ITC Thermodynamics & Affinity CD Circular Dichroism NMM_G4->CD Structural Changes

Caption: Comparison of biophysical methods for characterizing NMM and G-quadruplex interactions.

References

A Comparative Guide to G-Quadruplex Ligands: N-methyl Mesoporphyrin IX vs. TMPyP4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA.[1] Their prevalence in telomeres and oncogene promoter regions makes them a significant target for cancer therapeutics.[2][3] The stabilization of these structures can inhibit key cellular processes, such as telomere elongation by telomerase, an enzyme active in approximately 90% of cancer cells.[4][5]

Among the numerous small molecules developed to target G4s, the cationic porphyrins N-methyl mesoporphyrin IX (NMM) and 5,10,15,20-tetra-(N-methyl-4-pyridyl)porphine (TMPyP4) are prominent examples. While both are effective G4 binders, they exhibit critical differences in affinity, selectivity, and mechanism of action that influence their utility in research and drug development. This guide provides an objective, data-driven comparison of these two ligands.

Quantitative Data Comparison

The efficacy of a G-quadruplex ligand is determined by its binding affinity, its selectivity for G4 structures over duplex DNA, and its biological impact, such as telomerase inhibition. The following tables summarize key quantitative data for NMM and TMPyP4 from various biophysical and biochemical assays.

Table 1: G-Quadruplex Binding Affinity (Kd)

Dissociation constant (Kd) indicates the concentration of ligand required to bind 50% of the target DNA; a lower Kd signifies higher affinity.

LigandG4 DNA Sequence (Topology)MethodKd (µM)Reference
NMM Multiple Parallel G4sSPR~0.1[6]
Tel22 (Parallel component in K⁺)UV-vis10[7][8]
Tel22 (Hybrid)SPR5 - 10[6]
Thrombin Binding Aptamer (Antiparallel)SPR>23[6]
TMPyP4 Bcl-2 Promoter G4ITCHigh Affinity¹[9]
Human Telomeric G4sITCHigh Affinity²[10]

¹The equilibrium constant for TMPyP4 binding was found to be approximately two orders of magnitude greater than its less active isomer, TMPyP2, indicating a much stronger interaction.[9] ²TMPyP4 demonstrates a complex binding process, with up to four porphyrin molecules interacting with a single human telomeric G-quadruplex.[10]

Table 2: Selectivity and G4 Topology Preference

Selectivity is a crucial parameter, as off-target binding to duplex DNA can lead to toxicity.

LigandSelectivity (G4 vs. dsDNA)G4 Topology PreferenceReference
NMM Excellent / High (>480-fold)Parallel > Hybrid >> Antiparallel[1][7][8]
TMPyP4 Poor / Low Binds various topologies; can convert hybrid to antiparallel[1][10][11][12]
Table 3: Telomerase Inhibition

The half-maximal inhibitory concentration (IC₅₀) measures the potency of a compound in inhibiting a biological function.

LigandAssayIC₅₀ / Effective ConcentrationMechanismReference
NMM FRET MeltingStabilizes parallel G4sG4 Stabilization[7]
TMPyP4 TRAP Assay5 µM reduces activityDual: G4 Stabilization & hTERT Downregulation[4][13][14]

Mechanism of Action and Biological Effects

Both NMM and TMPyP4 function primarily by binding to and stabilizing G-quadruplex structures. This stabilization at the 3' single-stranded overhang of telomeres effectively blocks the telomerase enzyme from accessing its substrate, thereby inhibiting telomere elongation.[4][15]

This compound (NMM): The Selective Stabilizer NMM is distinguished by its remarkable selectivity for parallel-stranded G-quadruplexes.[6][7] It shows minimal interaction with duplex DNA, which is a highly desirable characteristic for a therapeutic agent.[1][7] NMM's binding can induce a conformational change in human telomeric DNA, shifting it from a hybrid state to a more stable parallel structure.[7][8] Its fluorescence is also significantly enhanced upon binding to G4s (but not duplex DNA), making it a useful "light-up" probe for detecting these structures.[16]

TMPyP4: The Potent but Non-Selective Inhibitor TMPyP4 is a potent G4 stabilizer and telomerase inhibitor but suffers from poor selectivity, binding strongly to both G4 and duplex DNA.[4][11][12] This lack of selectivity is a significant drawback for its therapeutic potential. However, TMPyP4 exhibits a sophisticated dual mechanism of telomerase inhibition.[4] Beyond physically sequestering the telomeric DNA substrate, it also downregulates the expression of hTERT, the catalytic subunit of telomerase.[4][14] This is achieved by stabilizing a G-quadruplex in the promoter region of the c-MYC oncogene, which in turn controls hTERT transcription.[13][14] This dual action makes TMPyP4 a powerful tool for studying telomerase biology in a research context.

Mandatory Visualizations

Signaling Pathway: Telomerase Inhibition by G4 Ligands

G4_Inhibition_Pathway cluster_ligand G4 Ligand Action cluster_inhibition Primary Mechanism cluster_outcome Cellular Consequences cluster_tmppyp4 TMPyP4 Dual Mechanism G4_Ligand G4 Ligand (NMM or TMPyP4) Telomere Telomeric G-rich ssDNA G4_Ligand->Telomere Binds G4_Structure Stabilized G-Quadruplex Telomere->G4_Structure Folds into Telomerase Telomerase Enzyme G4_Structure->Telomerase Blocks Access Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening Inhibition Leads to Senescence Cellular Senescence Telomere_Shortening->Senescence Apoptosis Apoptosis Telomere_Shortening->Apoptosis TMPyP4_node TMPyP4 cMYC c-MYC Promoter G4 TMPyP4_node->cMYC Stabilizes hTERT hTERT Gene Transcription cMYC->hTERT Downregulates hTERT->Telomerase Reduces Expression

Caption: Mechanism of telomerase inhibition by G-quadruplex ligands.

Experimental Workflow: FRET Melting Assay

FRET_Workflow start Start: Prepare Components dna Synthesize FRET-labeled G4 Oligonucleotide (e.g., FAM/TAMRA) start->dna buffer Prepare K⁺-containing buffer solution start->buffer ligand Prepare stock solution of test ligand (NMM/TMPyP4) start->ligand plate Aliquot DNA and buffer into 96/384-well plate dna->plate buffer->plate add_ligand Add ligand to test wells, DMSO to control wells ligand->add_ligand plate->add_ligand instrument Place plate in Real-Time PCR instrument add_ligand->instrument melt Perform thermal melting: Increase temp (e.g., 25-95°C) while monitoring fluorescence instrument->melt analyze Analyze Data: Plot dF/dT vs. Temperature to determine Melting Temp (Tm) melt->analyze result Result: ΔTm (Tm with ligand - Tm without ligand) analyze->result

Caption: Workflow for G-quadruplex ligand screening via FRET melting assay.

Logical Relationship: NMM vs. TMPyP4 Comparison

Caption: Comparative features of NMM and TMPyP4 as G-quadruplex ligands.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize G4 ligands.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay measures a ligand's ability to stabilize a G-quadruplex structure by monitoring its melting temperature (Tₘ).[17]

  • Principle: A G4-forming oligonucleotide is dual-labeled with a donor fluorophore (e.g., FAM) and an acceptor/quencher (e.g., TAMRA) at its 5' and 3' ends, respectively.[17] In the folded G4 state, the ends are in close proximity, allowing for efficient FRET (high acceptor emission/quenching). As the temperature increases, the G4 unfolds, separating the fluorophores, and causing a decrease in FRET. A stabilizing ligand will increase the Tₘ.

  • Materials:

    • FRET-labeled G4 oligonucleotide (e.g., F21T: 5'-FAM-GGG(TTAGGG)₃-TAMRA).

    • Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

    • Test ligand (NMM or TMPyP4) dissolved in DMSO or buffer.

    • Real-Time PCR instrument capable of thermal melts.

  • Protocol:

    • Prepare a 200 nM solution of the FRET-labeled oligonucleotide in the annealing buffer.

    • Heat the solution to 95°C for 5 minutes, then allow it to cool slowly to room temperature to ensure proper folding.

    • Dispense the folded DNA solution into wells of a 96-well PCR plate.

    • Add the test ligand to the desired final concentration (e.g., 1 µM). Add an equivalent volume of solvent (e.g., DMSO) to control wells.

    • Incubate at room temperature for 1 hour.

    • Place the plate in the instrument and run a melt curve program: hold at 25°C for 2 minutes, then increase the temperature to 95°C at a rate of 1°C/minute, acquiring fluorescence data at each interval.

    • Calculate the Tₘ by determining the peak of the first derivative of the melting curve (-dF/dT). The stabilization effect is reported as ΔTₘ (Tₘ with ligand - Tₘ of control).

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique used to measure real-time binding kinetics and affinity.[6][18][19]

  • Principle: A G-quadruplex DNA sequence is immobilized on a sensor chip surface. The test ligand (analyte) is flowed over the surface. Binding of the ligand to the DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., SA sensor chip for biotinylated DNA).

    • 5'-biotinylated G4 oligonucleotide.

    • Running buffer (e.g., HBS-EP+ with KCl).

    • Test ligand (analyte).

  • Protocol:

    • Pre-fold the biotinylated G4 oligonucleotide by heating and slow cooling in a potassium-containing buffer.

    • Immobilize the folded G4 DNA onto the streptavidin-coated sensor chip surface to a target level (e.g., 200-400 RU). A reference flow cell is left blank or immobilized with a non-G4 sequence.

    • Prepare a serial dilution of the test ligand in the running buffer.

    • Perform binding analysis by injecting the ligand solutions at various concentrations over the G4 and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • After each injection (association phase), flow the running buffer over the chip to monitor dissociation.

    • Regenerate the surface between cycles if necessary using a mild solution (e.g., 10 mM glycine-HCl).

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the kinetic data (association and dissociation curves) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[20][21][22][23]

  • Principle: The assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto a synthetic TS primer. Second, these extended products are amplified by PCR using the TS primer and a reverse primer.[20][21][22] The presence of a characteristic 6-base pair ladder on a gel indicates telomerase activity. An inhibitor's potency is measured by the reduction in this ladder.

  • Materials:

    • Cancer cell line expressing telomerase (e.g., MCF7).

    • CHAPS or NP-40 lysis buffer.

    • TRAP reaction mix (containing TS primer, reverse primer, dNTPs, Taq polymerase).

    • Test ligand.

  • Protocol:

    • Culture cells and treat with various concentrations of the test ligand (e.g., TMPyP4) for a specified time (e.g., 72 hours).

    • Harvest the cells and prepare a cell extract using ice-cold lysis buffer. Quantify the protein concentration of the lysate.

    • In a PCR tube, combine a standardized amount of protein extract (e.g., 1 µg) with the TRAP reaction mix.

    • Perform the telomerase extension step by incubating the reaction at 25°C for 30-40 minutes.[5][21]

    • Inactivate telomerase by heating to 95°C for 5 minutes.

    • Proceed with PCR amplification for 25-30 cycles (e.g., 95°C for 30s, 52°C for 30s, 72°C for 45s).[21]

    • Analyze the PCR products by electrophoresis on a polyacrylamide gel. Visualize the DNA ladder by staining (e.g., SYBR Green).

    • Quantify the intensity of the product ladder relative to an internal standard to determine the level of telomerase inhibition at each ligand concentration.

Conclusion

The choice between this compound and TMPyP4 depends critically on the intended application.

This compound (NMM) emerges as a superior candidate for therapeutic development and as a specific probe for biological systems. Its outstanding selectivity for parallel G-quadruplex structures over duplex DNA minimizes the potential for off-target effects.[1][7] Its utility as a "light-up" fluorescent probe further enhances its value for fundamental research in visualizing G4 formation and dynamics.[16]

TMPyP4 , while a potent G4 binder and telomerase inhibitor, is hampered by its poor selectivity.[11][12] This non-specific binding to duplex DNA makes it less suitable as a clinical candidate. However, its unique dual mechanism of action—inhibiting telomerase both directly through G4 stabilization and indirectly by downregulating hTERT expression—makes it an invaluable tool for dissecting the complex biology of telomeres and cancer.[4][14]

For researchers in drug development, derivatives of NMM may offer a more promising path toward selective G4-targeted therapies. For scientists investigating the fundamental roles of telomerase and G-quadruplexes, both ligands serve as powerful, albeit different, chemical tools to modulate and study these critical cellular components.

References

Efficacy of N-methyl mesoporphyrin IX as a photosensitizer compared to other porphyrins.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers is paramount. These molecules, upon activation by light of a specific wavelength, generate reactive oxygen species (ROS) that induce localized cellular damage and tissue destruction. Porphyrins, a class of naturally occurring pigments, have long been a cornerstone of PDT research due to their favorable photophysical properties. This guide provides a comprehensive comparison of the efficacy of N-methyl mesoporphyrin IX (NMM) as a photosensitizer relative to other well-established porphyrins.

This compound is a synthetic porphyrin derivative that has garnered significant attention, primarily for its high affinity and selectivity for G-quadruplex DNA structures, which are implicated in cancer cell proliferation.[1][2] While not traditionally viewed as a direct photosensitizer for PDT, its mechanism of action introduces an intriguing indirect pathway for inducing phototoxicity. NMM is a potent inhibitor of ferrochelatase, the terminal enzyme in the heme biosynthesis pathway.[3][4] This inhibition leads to the intracellular accumulation of protoporphyrin IX (PpIX), a well-known and potent photosensitizer.[3][5][6] Therefore, the efficacy of NMM in a PDT context is intrinsically linked to its ability to elevate endogenous PpIX levels.

This guide will delve into the quantitative measures of photosensitizer efficacy, comparing NMM-induced PpIX with other porphyrins, present detailed experimental protocols for key assays, and provide visual representations of the underlying mechanisms and workflows.

Data Presentation: Quantitative Comparison of Porphyrin Photosensitizers

The efficacy of a photosensitizer is determined by several key parameters, including its ability to generate singlet oxygen, its uptake by target cells, and its phototoxicity upon illumination. The following tables summarize the available quantitative data for NMM (acting via PpIX accumulation) and other common porphyrins.

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Various Porphyrins

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Solvent/MediumReference
Protoporphyrin IX (PpIX)0.77Not Specified[7]
Hematoporphyrin IX (Hp9)0.44 - 0.85Various Solvents[1][8]
Hematoporphyrin Derivative (HpD)0.44 - 0.85Various Solvents[1][8]
Tetraphenylporphyrin (TPP)~0.60N,N-dimethyl formamide[9]
Talaporfin (B22635) Sodium0.53Not Specified[7]

Note: A direct singlet oxygen quantum yield for NMM itself is not the primary metric of its efficacy; rather, the focus is on the ΦΔ of the accumulated PpIX.

Table 2: In Vitro Phototoxicity of Porphyrin-Based Photosensitizers

PhotosensitizerCell LineIC50 (µM)Light Dose (J/cm²)Reference
Sinoporphyrin Sodium (DVDMS)4T1 (Breast Cancer)< 2 mg/kg (in vivo)100[10][11]
Photofrin® (PF)4T1 (Breast Cancer)> 10 mg/kg (in vivo)100[10][11]
Protoporphyrin IX (PpIX)MDA-MB-231 (Breast Cancer)Synergistic effect with erlotinib5[12]

Table 3: In Vivo Antitumor Efficacy of Porphyrin-Based PDT

PhotosensitizerTumor ModelTreatmentTumor Growth InhibitionReference
Sinoporphyrin Sodium (DVDMS)4T1 Murine Breast Cancer2 mg/kg DVDMS + 100 J/cm² lightSuperior to Photofrin®[10][11]
Hematoporphyrin (HP)-encapsulated Mesoporous Silica NanoparticlesMurine Breast Adenocarcinoma5 mg/kg HP-MSN + Ultrasound45%[13]

Mandatory Visualization

PDT_Mechanism

Experimental_Workflow

Logical_Relationship NMM {this compound (NMM)|- Potent Ferrochelatase Inhibitor - High G-quadruplex Affinity } PpIX_Accumulation {Protoporphyrin IX (PpIX) Accumulation|- Endogenous Photosensitizer - Result of Ferrochelatase Inhibition } NMM->PpIX_Accumulation Leads to PDT_Efficacy {Photodynamic Therapy (PDT) Efficacy|- Singlet Oxygen Generation - Cellular Uptake - Phototoxicity } PpIX_Accumulation->PDT_Efficacy Determines

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are outlines of standard protocols for the key experiments cited in the comparison of photosensitizer efficacy.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

Principle: The singlet oxygen quantum yield is determined by comparing the rate of a chemical reaction or the intensity of phosphorescence of the sample to a standard photosensitizer with a known ΦΔ. A common chemical trapping method uses 1,3-diphenylisobenzofuran (B146845) (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorbance.

Materials:

  • Photosensitizer of interest (e.g., PpIX)

  • Standard photosensitizer (e.g., Hematoporphyrin IX)

  • 1,3-diphenylisobenzofuran (DPBF)

  • Spectrophotometer

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • Cuvettes

  • Appropriate solvent (e.g., N,N-dimethyl formamide)

Procedure:

  • Prepare stock solutions of the photosensitizers and DPBF in the chosen solvent.

  • In a cuvette, mix the photosensitizer solution and the DPBF solution to achieve a final concentration where the photosensitizer has a specific absorbance at the excitation wavelength and DPBF has a measurable absorbance at its maximum absorption wavelength (around 410 nm).

  • Measure the initial absorbance of DPBF.

  • Irradiate the solution with the light source at a constant intensity for a set period.

  • Measure the absorbance of DPBF again. Repeat the irradiation and measurement steps at regular intervals.

  • Plot the natural logarithm of the DPBF absorbance versus time. The slope of this plot is proportional to the rate of singlet oxygen generation.

  • Repeat the experiment with the standard photosensitizer under identical conditions.

  • Calculate the ΦΔ of the sample using the following formula: ΦΔ (sample) = ΦΔ (standard) × [Slope (sample) / Slope (standard)] × [Absorbed light (standard) / Absorbed light (sample)]

Cellular Uptake Assay

Principle: The amount of photosensitizer taken up by cells can be quantified by extracting the photosensitizer from the cells and measuring its concentration using spectrophotometry or spectrofluorometry.

Materials:

  • Cancer cell line (e.g., HeLa, 4T1)

  • Cell culture medium and supplements

  • Photosensitizer

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Spectrophotometer or spectrofluorometer

  • Microplate reader

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with various concentrations of the photosensitizer for a specific period (e.g., 4, 12, 24 hours).

  • After incubation, wash the cells with PBS to remove any extracellular photosensitizer.

  • Lyse the cells using a suitable lysis buffer.

  • Centrifuge the cell lysate to pellet the cellular debris.

  • Transfer the supernatant to a new microplate.

  • Measure the absorbance or fluorescence of the supernatant at the characteristic wavelength of the photosensitizer.

  • Create a standard curve using known concentrations of the photosensitizer to determine the amount of photosensitizer in the cell lysates.

  • Normalize the amount of photosensitizer to the total protein content of the cell lysate, which can be determined using a protein assay (e.g., BCA assay).

In Vitro Phototoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Photosensitizer

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Light source

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach.

  • Incubate the cells with varying concentrations of the photosensitizer for a predetermined time.

  • Wash the cells with PBS.

  • Add fresh medium and irradiate the cells with a specific light dose. Include control groups that are not irradiated (dark toxicity).

  • Incubate the cells for a further 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm.

  • Calculate the cell viability as a percentage of the untreated control cells.

  • Plot the cell viability against the photosensitizer concentration and determine the IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell growth).

Conclusion

This compound presents a unique, indirect approach to photodynamic therapy. Its primary role as a ferrochelatase inhibitor, leading to the accumulation of the potent photosensitizer protoporphyrin IX, distinguishes it from conventional photosensitizers. While direct comparative data on the photosensitizing efficacy of NMM is still emerging, the well-documented photophysical and phototoxic properties of PpIX provide a strong foundation for its potential in PDT. The efficacy of NMM-based PDT will ultimately depend on the efficiency of NMM uptake by target cells and its ability to effectively inhibit ferrochelatase to induce a sufficiently high intracellular concentration of PpIX. Further research involving head-to-head comparisons of NMM-induced PpIX-PDT with conventional porphyrin-based PDT is warranted to fully elucidate its therapeutic potential for researchers, scientists, and drug development professionals.

References

Advantages of NMM as a "light-up" probe over constitutive fluorescent dyes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to "Light-Up" Probes versus Constitutive Fluorescent Dyes

In the landscape of cellular and molecular imaging, the choice of a fluorescent probe is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, the ability to visualize specific targets with high signal-to-noise ratios is paramount. While constitutive fluorescent dyes have long been the workhorses of the field, a new generation of "light-up" probes offers significant advantages in terms of target specificity and signal enhancement. This guide provides an objective comparison of the N-methyl mesoporphyrin IX (NMM) "light-up" probe with traditional constitutive fluorescent dyes, supported by experimental data and detailed protocols.

The "Light-Up" Advantage: Minimizing Background, Maximizing Signal

Constitutive fluorescent dyes are "always on," meaning they fluoresce regardless of their environment or binding state. This can lead to high background signals, making it challenging to distinguish the target from the surrounding noise. In contrast, "light-up" probes like NMM are designed to be fluorescently quenched in their unbound state and exhibit a dramatic increase in fluorescence intensity only upon binding to their specific target. NMM, in particular, shows a remarkable affinity and selective fluorescence enhancement when it binds to G-quadruplex (G4) structures in DNA and RNA.

This inherent property of "light-up" probes leads to a significantly higher signal-to-noise ratio, enabling clearer visualization of the target with minimal interference from unbound probes. This is especially advantageous in complex biological systems where target concentrations may be low.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics of NMM compared to a representative constitutive fluorescent dye, Fluorescein.

ParameterNMM ("Light-Up" Probe)Fluorescein (Constitutive Dye)Advantage of NMM
Fluorescence Enhancement Up to 60-fold increase upon binding to parallel G-quadruplexes.[1]No significant change upon binding.Exceptional Signal-to-Noise Ratio: Dramatically enhances the signal only at the target site, minimizing background fluorescence.
Selectivity Highly selective for G-quadruplex structures over single-stranded or double-stranded DNA.[1]Binds non-specifically to various cellular components.High Target Specificity: Allows for precise visualization of G-quadruplexes without off-target signals.
Molar Extinction Coefficient (ε) 1.45 x 10⁵ M⁻¹cm⁻¹[1]~70,000 M⁻¹cm⁻¹High Absorbance: Efficiently captures excitation light.
Quantum Yield (Φ) Low when unbound (specific value not readily available); significantly increases upon binding.High (typically ~0.9)Controlled Emission: Fluorescence is primarily generated when bound to the target, reducing background from unbound probes.
Photostability Data not readily available in direct comparison to common dyes.Prone to photobleaching.Further investigation is needed for a direct comparison.
Cytotoxicity Questions remain and require further investigation.[2]Can be cytotoxic at higher concentrations or with prolonged exposure.Further investigation is needed for a direct comparison.

Visualizing the Difference: Signaling Pathways

cluster_0 NMM ('Light-Up' Probe) cluster_1 Constitutive Fluorescent Dye Unbound NMM Unbound NMM NMM-G4 Complex NMM-G4 Complex Unbound NMM->NMM-G4 Complex Binding Low Fluorescence Low Fluorescence Unbound NMM->Low Fluorescence G-Quadruplex G-Quadruplex G-Quadruplex->NMM-G4 Complex High Fluorescence High Fluorescence NMM-G4 Complex->High Fluorescence Unbound Dye Unbound Dye Bound Dye Bound Dye Unbound Dye->Bound Dye Non-specific Binding High Background Fluorescence High Background Fluorescence Unbound Dye->High Background Fluorescence Cellular Component Cellular Component Cellular Component->Bound Dye Signal Fluorescence Signal Fluorescence Bound Dye->Signal Fluorescence

Caption: Mechanism of NMM vs. Constitutive Dyes.

Experimental Protocols

I. In Vitro Measurement of NMM Fluorescence Enhancement

Objective: To quantify the fluorescence enhancement of NMM upon binding to a G-quadruplex forming oligonucleotide.

Materials:

  • NMM (this compound)

  • G-quadruplex forming oligonucleotide (e.g., Tel22: 5'-AGG GTT AGG GTT AGG GTT AGG G-3')

  • Control non-G-quadruplex forming oligonucleotide (e.g., a random sequence)

  • Assay Buffer: 10 mM Tris-HCl, 100 mM KCl, pH 7.4

  • Fluorometer

Procedure:

  • Prepare a stock solution of NMM in DMSO.

  • Prepare stock solutions of the G-quadruplex and control oligonucleotides in the assay buffer.

  • To induce G-quadruplex formation, heat the Tel22 oligonucleotide solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • Prepare a series of solutions in a 96-well plate or cuvettes:

    • NMM alone in assay buffer (final concentration, e.g., 1 µM).

    • NMM (1 µM) with increasing concentrations of the pre-folded G-quadruplex oligonucleotide.

    • NMM (1 µM) with the same concentrations of the control oligonucleotide.

  • Incubate the solutions at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorometer with excitation at ~400 nm and emission scanned from 550 nm to 700 nm. The emission peak for NMM bound to G-quadruplexes is typically around 610-614 nm.[2]

  • Calculate the fluorescence enhancement by dividing the fluorescence intensity of NMM in the presence of the G-quadruplex by the fluorescence intensity of NMM alone.

II. Live Cell Imaging with a Constitutive Fluorescent Dye (General Protocol)

Objective: To label and visualize a specific cellular component using a constitutive fluorescent dye.

Materials:

  • Live cells cultured on glass-bottom dishes.

  • Constitutive fluorescent dye (e.g., a fluorescently labeled antibody or a membrane-permeable dye).

  • Live-cell imaging medium (phenol red-free).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Culture cells to the desired confluency on imaging dishes.

  • Prepare a staining solution of the fluorescent dye in live-cell imaging medium at the recommended concentration.

  • Remove the culture medium from the cells and wash gently with pre-warmed PBS.

  • Add the staining solution to the cells and incubate for the recommended time (typically 15-60 minutes) at 37°C in a CO₂ incubator, protected from light.

  • Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen dye.

III. Cellular Imaging with NMM to Detect G-Quadruplexes

Objective: To visualize the localization of G-quadruplex structures in live or fixed cells using NMM.

Materials:

  • Live or fixed cells on glass-bottom dishes.

  • NMM stock solution in DMSO.

  • Cell culture medium or PBS.

  • Fluorescence microscope with a DAPI or similar filter set (excitation ~400 nm, emission >600 nm).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For fixed cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes. Wash thoroughly with PBS.

  • NMM Staining: Prepare a working solution of NMM in cell culture medium (for live cells) or PBS (for fixed cells) at a final concentration typically in the low micromolar range (e.g., 1-10 µM).

  • Incubate the cells with the NMM staining solution for 30-60 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.

  • Washing (Optional but Recommended): To reduce background from non-specifically associated NMM, wash the cells gently with the appropriate buffer (culture medium or PBS).

  • Imaging: Image the cells using a fluorescence microscope. Use an excitation wavelength around 400 nm and collect the emission signal above 600 nm. Co-staining with a nuclear counterstain (e.g., Hoechst) can be performed to visualize the nucleus.

Experimental Workflow Visualization

cluster_0 In Vitro Fluorescence Enhancement Assay cluster_1 Cellular Imaging Workflow A Prepare NMM and Oligonucleotide Solutions B Induce G-Quadruplex Folding A->B C Mix NMM with Oligonucleotides A->C B->C D Incubate C->D E Measure Fluorescence D->E F Cell Culture G Staining with Fluorescent Probe F->G H Incubation G->H I Washing H->I J Fluorescence Microscopy I->J

Caption: Experimental workflows for probe characterization.

Conclusion

NMM stands out as a powerful "light-up" probe for the selective detection of G-quadruplex structures. Its principal advantage lies in its ability to significantly enhance its fluorescence upon target binding, leading to a superior signal-to-noise ratio compared to constitutive fluorescent dyes. This property, combined with its high selectivity, makes NMM an invaluable tool for researchers studying the role of G-quadruplexes in various biological processes and for the development of targeted diagnostics and therapeutics. While further studies on its photostability and cytotoxicity are warranted, the clear benefits of its "light-up" mechanism position NMM and similar probes at the forefront of advanced fluorescence imaging.

References

Is N-methyl mesoporphyrin IX a more specific G-quadruplex binder than N-methylprotoporphyrin IX?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly specific molecular tools to probe and target G-quadruplex DNA structures is of paramount importance. In this context, N-methyl mesoporphyrin IX (NMM) has emerged as a gold-standard ligand, demonstrating exceptional selectivity for G-quadruplexes, particularly those with a parallel topology. This guide provides a comprehensive comparison of NMM with its structural analog, N-methylprotoporphyrin IX (NMP), and presents supporting experimental data that underscores the superior specificity of NMM.

Extensive research has solidified the reputation of this compound (NMM) as a highly selective G-quadruplex (GQ) binder.[1][2][3] Its unique structural features, most notably the out-of-plane N-methyl group, are credited with conferring this remarkable specificity. This methyl group fits snugly into the central channel of parallel G-quadruplexes, while causing steric hindrance with other DNA forms, such as duplex DNA and non-parallel G-quadruplex structures.[2] In stark contrast, a comprehensive review of the scientific literature reveals a significant lack of data on the G-quadruplex binding properties of N-methylprotoporphyrin IX (NMP), making a direct quantitative comparison challenging. However, the available evidence for NMM's specificity, coupled with foundational biochemical principles, strongly suggests its superiority as a specific G-quadruplex binding agent.

Quantitative Analysis of Binding Affinity and Specificity

The binding affinity of NMM for various G-quadruplex structures has been extensively quantified, with association constants (K_a) typically ranging from 105 to 107 M-1.[1] This strong binding is highly selective for G-quadruplexes. For instance, studies have shown that NMM exhibits a greater than 480-fold selectivity for parallel-stranded G-quadruplexes compared to double-stranded DNA.[4] The fluorescence of NMM also shows a significant "light-up" effect, with an approximately 60-fold increase in the presence of parallel-stranded G-quadruplexes, a 40-fold increase with hybrid G-quadruplexes, and a less than 10-fold increase with antiparallel G-quadruplexes.[5] Critically, single-stranded DNA and duplex DNA induce no significant change in NMM's fluorescence, further highlighting its specificity.[5]

The pivotal role of the N-methyl group in this selectivity is underscored by studies on its unmethylated precursor, mesoporphyrin IX, which does not show any significant stabilization of G-quadruplex DNA.[4][6] This strongly implies that the N-methylation is a key determinant of high-affinity and selective G-quadruplex recognition.

Table 1: Comparative Binding Affinity of this compound (NMM) with Various DNA Structures

LigandDNA StructureG-Quadruplex TopologyAssociation Constant (K_a) (M⁻¹)Fold Selectivity vs. dsDNAReference
NMM Human Telomeric (Tel22)Parallel (induced)~1.0 x 10⁵>480[4]
NMM c-Myc promoterParallel~1.0 x 10⁷Not Reported[1]
NMM VEGF promoterParallel>2.0 x 10⁶Not Reported[1]
NMM G₄T₄G₄ dimerAntiparallel~1.3 x 10⁷Not Reported[1]
NMM Duplex DNA-Negligible binding1[4]
NMP Various G-quadruplexes-Data not availableData not available-

Experimental Methodologies

The high specificity of NMM for G-quadruplexes has been validated through a variety of biophysical techniques. These methods provide a robust framework for assessing ligand-DNA interactions.

Fluorescence Spectroscopy

This technique is central to evaluating the "light-up" property of NMM upon binding to G-quadruplexes.

  • Objective: To measure the enhancement of NMM fluorescence in the presence of different DNA structures.

  • Protocol:

    • Prepare solutions of NMM (typically in the low micromolar range) in a suitable buffer (e.g., Tris-HCl with KCl to stabilize G-quadruplex structures).

    • Prepare solutions of various DNA structures (parallel, hybrid, and antiparallel G-quadruplexes, as well as duplex and single-stranded DNA) at a concentration sufficient to ensure saturation of NMM binding.

    • Mix the NMM solution with each of the DNA solutions.

    • Measure the fluorescence emission spectra (typically with excitation around 400 nm and emission monitored between 600-700 nm) using a spectrofluorometer.

    • The fluorescence enhancement is calculated as the ratio of the fluorescence intensity of NMM in the presence of DNA to that of NMM alone.[5]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to monitor conformational changes in DNA upon ligand binding.

  • Objective: To observe changes in the CD spectrum of G-quadruplex DNA, indicating ligand binding and potential structural alterations.

  • Protocol:

    • Prepare a solution of the target G-quadruplex DNA in a suitable buffer.

    • Record the baseline CD spectrum of the DNA.

    • Titrate the DNA solution with increasing concentrations of NMM.

    • Record the CD spectrum after each addition of NMM.

    • Changes in the characteristic peaks of the G-quadruplex spectrum (e.g., a positive peak around 260 nm for parallel G-quadruplexes) indicate binding and can reveal ligand-induced conformational shifts.

FRET-Melting Assays

Fluorescence Resonance Energy Transfer (FRET) melting assays are used to determine the thermal stabilization of G-quadruplex structures by a ligand.

  • Objective: To measure the increase in the melting temperature (T_m) of a FRET-labeled G-quadruplex upon NMM binding.

  • Protocol:

    • Use a G-quadruplex-forming oligonucleotide labeled with a FRET pair (a fluorophore and a quencher) at its termini.

    • In the folded G-quadruplex state, the fluorophore and quencher are in close proximity, resulting in low fluorescence.

    • Monitor the fluorescence intensity as the temperature is gradually increased, causing the G-quadruplex to unfold and the fluorescence to increase.

    • The T_m is the temperature at which 50% of the G-quadruplexes are unfolded.

    • Repeat the experiment in the presence of NMM. An increase in T_m indicates that NMM stabilizes the G-quadruplex structure.[4]

Visualizing the Selectivity Logic

The basis for NMM's high selectivity can be visualized as a logical workflow. The key decision point is the structural compatibility between the ligand and the DNA target.

G_quadruplex_binding_logic cluster_ligand Ligand cluster_interaction Interaction Assessment cluster_outcome Binding Outcome NMM This compound (NMM) Steric_Fit Steric Compatibility Check NMM->Steric_Fit Parallel_GQ Parallel G-Quadruplex Parallel_GQ->Steric_Fit Non_Parallel_GQ Non-Parallel G-Quadruplex Non_Parallel_GQ->Steric_Fit Duplex_DNA Duplex DNA Duplex_DNA->Steric_Fit High_Affinity High Affinity Binding & Stabilization Steric_Fit->High_Affinity Favorable Fit (N-methyl group in central channel) Low_Affinity Low Affinity / No Binding Steric_Fit->Low_Affinity Steric Clash (N-methyl group clashes with loops or grooves)

Figure 1. Logical workflow of NMM's selective binding to G-quadruplex DNA.

Experimental Workflow for Specificity Determination

A typical experimental workflow to confirm the specificity of a G-quadruplex binder like NMM involves a multi-pronged approach, starting with initial screening and moving towards more detailed biophysical characterization.

experimental_workflow start Start: Ligand of Interest (e.g., NMM) fluorescence Fluorescence Titration (vs. various DNA structures) start->fluorescence Initial Screening cd_spec Circular Dichroism Spectroscopy fluorescence->cd_spec Confirm Binding & Structural Effects no_selectivity Low Selectivity fluorescence->no_selectivity Broad Fluorescence Response fret_melt FRET-Melting Assay cd_spec->fret_melt Assess Stabilization selectivity High Selectivity Confirmed fret_melt->selectivity Significant ΔTm

Figure 2. A typical experimental workflow for determining G-quadruplex binder specificity.

Conclusion

Based on the extensive and consistent data available, this compound (NMM) is unequivocally a more specific and well-characterized G-quadruplex binder than N-methylprotoporphyrin IX (NMP). The high selectivity of NMM for parallel G-quadruplexes is a direct result of its unique chemical structure, specifically the N-methyl group, which facilitates a snug fit into the G-quadruplex core while preventing interaction with other DNA forms. For researchers seeking a reliable and highly selective tool for the detection and study of G-quadruplex structures, NMM stands out as the superior choice, backed by a wealth of experimental evidence. Future studies are warranted to characterize the G-quadruplex binding properties of NMP to enable a direct and quantitative comparison.

References

Assessing the in vivo stability of N-methyl mesoporphyrin IX compared to similar compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo stability and related properties of N-methyl mesoporphyrin IX (NMM), a prominent G-quadruplex stabilizing agent and ferrochelatase inhibitor. Due to the limited direct data on the in vivo stability of NMM, this guide draws comparisons with the structurally similar and more extensively studied compound, tin-mesoporphyrin (SnMP), along with other relevant porphyrin-based photosensitizers.

Executive Summary

This compound (NMM) is a valuable tool in biological research due to its high selectivity for G-quadruplex DNA structures and its potent inhibition of ferrochelatase, a key enzyme in the heme biosynthesis pathway.[1][2] However, a comprehensive understanding of its in vivo stability, including its half-life and degradation products, remains an area of active investigation.[1] In contrast, tin-mesoporphyrin (SnMP), a competitive inhibitor of heme oxygenase, has undergone more extensive pharmacokinetic studies in both animal models and humans.[3][4][5][6] This guide synthesizes the available data to offer a comparative overview, highlighting the known attributes of NMM and leveraging data from similar compounds to infer potential in vivo behavior.

Comparative Data of NMM and Similar Compounds

The following table summarizes the available quantitative data for this compound and the comparable compound, tin-mesoporphyrin.

ParameterThis compound (NMM)Tin-Mesoporphyrin (SnMP)Reference Compound: Protoporphyrin IX (PpIX)
Primary In Vivo Target Ferrochelatase, G-quadruplex DNAHeme OxygenaseFerrochelatase (as a substrate)
Reported In Vivo Half-life Data not available; noted as an open question for research.[1]~3.8 hours (in human plasma, dose-dependent).[3]Accumulation in malignant cells is leveraged for photodynamic therapy.[7]
Route of Administration in Studies Intraperitoneal injection in mice.[1]Intravenous, Intramuscular.[3] Not absorbed orally.[3]Topical, oral, intravenous.[7]
Observed In Vivo Effects Inhibition of ferrochelatase leading to accumulation of protoporphyrin IX in the liver.[1]Inhibition of heme oxygenase, leading to reduced bilirubin (B190676) production.[3][8]Photosensitizer for photodynamic therapy.[9]
Reported Side Effects Potential for phototoxicity due to porphyrin structure.Transient cutaneous photosensitivity.[3]Skin photosensitivity is a known side effect.[10]

Experimental Protocols

Detailed experimental protocols for determining the in vivo stability of NMM are not extensively published. However, standard methodologies for assessing the pharmacokinetics of porphyrin-based compounds can be described.

General Protocol for In Vivo Pharmacokinetic Analysis

This protocol outlines a general approach for determining the in vivo stability and distribution of a compound like NMM in an animal model, such as mice.

  • Compound Administration:

    • NMM is dissolved in a suitable vehicle (e.g., a buffered saline solution).

    • The solution is administered to the animal model, typically via intravenous or intraperitoneal injection, at a specified dose.

  • Sample Collection:

    • Blood samples are collected at predetermined time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

    • For tissue distribution analysis, animals are euthanized at various time points, and key organs (liver, spleen, kidney, tumor if applicable) are harvested.

  • Sample Processing:

    • Blood samples are processed to separate plasma.

    • Tissues are homogenized to create a uniform sample.

  • Quantification of the Compound:

    • The concentration of NMM in plasma and tissue homogenates is determined using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.

  • Data Analysis:

    • The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd), using appropriate pharmacokinetic modeling software.

    • Tissue concentrations provide insight into the biodistribution of the compound.

Signaling Pathway and Experimental Workflow Visualization

Heme Biosynthesis Pathway Inhibition by NMM

This compound is a potent competitive inhibitor of ferrochelatase, the terminal enzyme in the heme biosynthesis pathway. This inhibition leads to the accumulation of the substrate, protoporphyrin IX.

G Glycine Glycine + Succinyl CoA ALA δ-Aminolevulinic Acid (ALA) Glycine->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Ferrochelatase Ferrochelatase Protoporphyrin_IX->Ferrochelatase Heme Heme NMM N-Methyl Mesoporphyrin IX NMM->Ferrochelatase Inhibits Ferrochelatase->Heme

Caption: Inhibition of Heme Biosynthesis by NMM.

Experimental Workflow for In Vivo Stability Assessment

The following diagram illustrates a typical workflow for assessing the in vivo stability of a compound like NMM.

G Compound_Admin Compound Administration (e.g., IV, IP) Animal_Model Animal Model (e.g., Mouse) Compound_Admin->Animal_Model Sample_Collection Time-course Sample Collection (Blood, Tissues) Animal_Model->Sample_Collection Sample_Processing Sample Processing (Plasma Separation, Tissue Homogenization) Sample_Collection->Sample_Processing Analytical_Quantification Analytical Quantification (HPLC-MS/MS) Sample_Processing->Analytical_Quantification Data_Analysis Pharmacokinetic Modeling (Half-life, Clearance, Biodistribution) Analytical_Quantification->Data_Analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of N-methyl mesoporphyrin IX: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental responsibility. The proper disposal of specialized chemical compounds like N-methyl mesoporphyrin IX (NMM) is a critical component of laboratory safety protocols. This guide provides a clear, step-by-step framework for the handling and disposal of NMM, ensuring the protection of personnel and compliance with safety standards.

This compound is a ferrochelatase inhibitor and a fluorescent probe used in various research applications, including the study of G-quadruplex DNA and the monitoring of amyloid-β fibrillation.[1][2][3][4] Its handling and disposal require careful attention to its specific chemical properties and associated hazards.

Hazard Identification and Protective Measures

According to safety data sheets, this compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure appropriate protective measures are taken.

Hazard Summary

Hazard Statement GHS Classification Description
H315 Skin Irritation Category 2 Causes skin irritation.[5]
H319 Eye Irritation Category 2A Causes serious eye irritation.[5]

| H335 | Specific Target Organ Toxicity (Single Exposure) Category 3 | May cause respiratory irritation.[5] |

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]

  • Hand Protection: Wear suitable protective gloves.[6][7]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6][7]

  • Respiratory Protection: If working in a poorly ventilated area or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Pre-Disposal: Handling and Storage

Proper handling and storage are paramount to prevent accidental exposure and ensure the compound's stability prior to disposal.

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7] Avoid the formation of dust and aerosols.[7] Take precautionary measures against static discharge.[5] After handling, wash hands and any exposed skin thoroughly.[5]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] Several sources recommend storage at -20°C, while another suggests +2 to +8°C.[8][9] It is also crucial to protect it from light.[1][8]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Do not discharge to sewer systems or contaminate water, foodstuffs, or feed. [7]

Step 1: Waste Collection and Segregation

  • Collect waste this compound, whether in solid form or in solution, in a dedicated, properly labeled, and sealed waste container.

  • Inert absorbent materials like sand, silica (B1680970) gel, or universal binders should be used to soak up any spills.[6] This contaminated absorbent material must also be treated as chemical waste.

  • Segregate NMM waste from other laboratory waste streams to avoid incompatible chemical reactions.

Step 2: Container Management

  • Use containers that are in good condition and compatible with the chemical.

  • Label the waste container clearly with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., irritant).

  • Keep the container tightly closed except when adding waste.[7]

Step 3: Arranging for Professional Disposal

  • The primary disposal route is through a licensed chemical destruction facility.[7] This may involve controlled incineration with flue gas scrubbing to neutralize harmful combustion by-products.[7]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste. They will have established procedures and contracts with certified waste management vendors.

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound must also be managed carefully.

  • Containers can be triple-rinsed with a suitable solvent (check with your EHS office for recommended solvents).[7] The rinsate must be collected and disposed of as hazardous chemical waste.

  • After proper decontamination, the container can be offered for recycling or reconditioning.[7] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, as per institutional guidelines.[7]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_disposal_path Disposal Pathway cluster_container_decon Empty Container Decontamination A Wear Full PPE (Gloves, Goggles, Lab Coat) B Handle in Ventilated Area (Fume Hood) A->B C Collect Waste NMM (Solid/Liquid/Spill Material) B->C D Place in Labeled, Sealed Hazardous Waste Container C->D E Store Container in Designated Waste Area D->E F Contact EHS for Pickup E->F G Disposal by Licensed Chemical Waste Vendor (e.g., Incineration) F->G H Triple-Rinse Empty Container I Collect Rinsate as Hazardous Waste H->I J Dispose of Decontaminated Container per EHS Policy H->J I->D Add to waste

Caption: Logical workflow for the safe disposal of this compound.

Physical and Chemical Properties

A summary of key data points for this compound is provided below for quick reference.

PropertyValue
CAS Number 142234-85-3[2][5][8]
Molecular Formula C₃₅H₄₀N₄O₄[2][8]
Molecular Weight 580.72 g/mol [2][8]
Appearance Data not available
Solubility DMF: 20 mg/mlDMSO: 15 mg/mlDMF:PBS (pH 7.2) (1:5): 0.17 mg/ml[2]
Excitation/Emission Maxima 399/610 nm[2]
Flammability Product is not flammable.[5]
Explosion Hazard Product does not present an explosion hazard.[5]

By adhering to these procedural guidelines, laboratories can ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and compliant with institutional and regulatory requirements. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.